molecular formula C13H18O7 B1631630 Sakakin

Sakakin

Cat. No.: B1631630
M. Wt: 286.28 g/mol
InChI Key: YTXIGTCAQNODGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sakakin is a natural product found in Molineria capitulata, Helichrysum arenarium, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O7

Molecular Weight

286.28 g/mol

IUPAC Name

2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3

InChI Key

YTXIGTCAQNODGD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O

Canonical SMILES

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

The Biological Activity of Orcinol Glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orcinol glucoside (OG), a naturally occurring phenolic glycoside primarily isolated from the rhizomes of Curculigo orchioides, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the current understanding of Orcinol glucoside's biological effects, with a focus on its anti-osteoporotic, antidepressant, antioxidant, and anticancer properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Anti-Osteoporotic Activity

Orcinol glucoside has demonstrated significant potential in the management of osteoporosis by modulating key signaling pathways involved in bone metabolism. It has been shown to promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts while inhibiting their differentiation into adipocytes.[1][4] Furthermore, OG plays a crucial role in attenuating oxidative stress and autophagy in osteoclasts.[2][5]

Modulation of Mesenchymal Stem Cell Fate

Studies have indicated that Orcinol glucoside facilitates the commitment of bone mesenchymal stem cells (BMSCs) towards an osteoblastic lineage, thereby promoting bone formation.[4] This effect is primarily mediated through the activation of the Wnt/β-catenin signaling pathway.[1][4]

Inhibition of Osteoclastogenesis

Orcinol glucoside has been observed to inhibit the formation and activity of osteoclasts, the cells responsible for bone resorption. This is achieved through the attenuation of oxidative stress and autophagy via the activation of the Nrf2/Keap1 and mTOR signaling pathways.[2][5]

Quantitative Data on Anti-Osteoporotic Effects

ParameterModelTreatmentResultReference
Bone Mineral Density (BMD)Senescence-Accelerated Mouse Prone 6 (SAMP6)Orcinol GlucosideAttenuated bone loss[2]
Osteoblast DifferentiationBone Mesenchymal Stem Cells (BMSCs)Orcinol GlucosidePromoted osteoblastic differentiation[4]
Adipocyte DifferentiationBone Mesenchymal Stem Cells (BMSCs)Orcinol GlucosideInhibited adipogenic differentiation[4]
Osteoclast FormationRAW264.7 cellsOrcinol GlucosideInhibited RANKL-induced osteoclast formation[2]

Signaling Pathway for Anti-Osteoporotic Activity

OG Orcinol Glucoside Wnt Wnt/ β-catenin Pathway OG->Wnt Nrf2 Nrf2/Keap1 Pathway OG->Nrf2 mTOR mTOR Pathway OG->mTOR MSC Mesenchymal Stem Cells Wnt->MSC stimulates OxidativeStress Oxidative Stress Nrf2->OxidativeStress inhibits Autophagy Autophagy mTOR->Autophagy inhibits Osteoblast Osteoblast Differentiation (Bone Formation) MSC->Osteoblast promotes Adipocyte Adipocyte Differentiation MSC->Adipocyte inhibits Osteoclast Osteoclast BoneResorption Bone Resorption Osteoclast->BoneResorption leads to OxidativeStress->Osteoclast promotes Autophagy->Osteoclast promotes OG Orcinol Glucoside HPA HPA Axis Hyperactivity OG->HPA inhibits HPO HPO Axis Dysfunction OG->HPO alleviates BDNF BDNF-TrkB-CREB Pathway OG->BDNF activates Depression Depressive-like Behaviors HPA->Depression contributes to HPO->Depression contributes to Neuroprotection Neuronal Survival & Plasticity BDNF->Neuroprotection promotes Neuroprotection->Depression alleviates A Seed SW480 cells (1x10^4 cells/well) B Incubate 24h A->B C Treat with Orcinol Glucoside B->C D Incubate 24h C->D E Add MTT solution D->E F Incubate 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H

References

The Enigmatic Case of 3-Hydroxy-5-methylphenyl β-D-Glucopyranoside: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific databases and literature reveals a significant finding: the specific compound 3-Hydroxy-5-methylphenyl β-D-Glucopyranoside does not appear to have been discovered, synthesized, or studied. While the constituent parts of its name—a substituted phenyl ring and a glucose moiety—are common in natural products and synthetic chemistry, this particular combination is not described in the current body of scientific knowledge.

This technical guide will address the absence of information on the target compound and provide an overview of closely related molecules for which data is available. This approach is intended to offer a valuable resource for researchers, scientists, and drug development professionals by highlighting existing knowledge on similar structures and outlining potential avenues for future investigation.

Closely Related and Characterized Glucosides

While 3-Hydroxy-5-methylphenyl β-D-Glucopyranoside remains elusive, several structurally similar compounds have been identified and characterized. These molecules, featuring modifications to the phenyl ring, offer insights into the potential synthesis, biological activities, and therapeutic applications of this class of compounds.

One such related molecule is 4-Acetyl-3-hydroxy-5-methylphenyl β-D-glucopyranoside . This glycoside has been cataloged and possesses a defined chemical structure.[1] Another similar compound is 3-hydroxy-5-methylphenyl 6-O-β-D-glucopyranosyl-β-D-Glucopyranoside , which features an additional glucose unit.[2]

Furthermore, a variety of other phenyl β-D-glucopyranosides with different substitutions on the phenyl ring have been reported, including:

  • β-D-Glucopyranoside, 3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl , also known as Polydatin, a natural compound with documented biological activities.[3]

  • 3-HYDROXY-5-(2-(3-HYDROXY-4-METHOXYPHENYL)ETHYL)PHENYL beta-D-GLUCOPYRANOSIDE .[4]

  • 3-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-buten-1-ylidene)cyclohexyl beta-D-glucopyranoside .[5]

  • 4-methylphenyl beta-D-glucopyranoside .[6]

The study of these related compounds provides a foundation for hypothesizing the potential properties and synthetic routes for the yet-undiscovered 3-Hydroxy-5-methylphenyl β-D-Glucopyranoside.

Potential Synthetic Strategies

The synthesis of β-D-glucopyranosides is a well-established field in carbohydrate chemistry. Generally, these syntheses involve the coupling of a protected glucose derivative (the glycosyl donor) with a phenolic aglycone (the glycosyl acceptor). Enzymatic methods also present a viable and often stereoselective alternative.[7]

A plausible synthetic workflow for the target compound could be conceptualized as follows:

G cluster_synthesis Hypothetical Synthesis Workflow A 3-Hydroxy-5-methylphenol (Aglycone) C Glycosylation Reaction (e.g., Koenigs-Knorr reaction) A->C B Protected Glucose Derivative (e.g., Acetobromo-α-D-glucose) B->C D Protected Glucoside Intermediate C->D E Deprotection D->E F 3-Hydroxy-5-methylphenyl β-D-Glucopyranoside E->F

A potential synthetic route to the target compound.

Anticipated Biological Activity and Future Directions

The biological activities of phenyl glycosides are diverse and depend heavily on the nature and position of substituents on the phenyl ring. For example, some phenyl-β-D-glucopyranosides have demonstrated anti-inflammatory properties.[8] Other related glycosides have shown a range of activities, including antifungal and antiviral effects.[9][10]

Given the lack of data, the discovery and characterization of 3-Hydroxy-5-methylphenyl β-D-Glucopyranoside would represent a novel contribution to the field. Future research efforts could focus on the following logical progression:

G cluster_research Future Research Pathway A Chemical Synthesis and Purification B Structural Elucidation (NMR, Mass Spectrometry) A->B C In Vitro Biological Screening (e.g., anticancer, antimicrobial, antioxidant assays) B->C D Identification of Active Hits C->D E Mechanism of Action Studies D->E F In Vivo Efficacy and Toxicity Studies E->F

A logical workflow for future investigation.

References

Physicochemical Properties of Sakakin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sakakin, also known as Orcinol glucoside, is a naturally occurring phenolic glycoside with significant therapeutic potential. Isolated from the rhizomes of Curculigo orchioides, this compound has demonstrated potent antioxidant, anxiolytic, and antidepressant activities. This technical guide provides a comprehensive overview of the core physicochemical properties of Sakakin, detailed experimental protocols for its analysis, and an elucidation of its known signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams.

Physicochemical Properties

Sakakin is a white to light yellow crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases. While some experimental values are available, certain parameters like the pKa are based on computational predictions and await experimental verification.

PropertyValueSource
Molecular Formula C₁₃H₁₈O₇[1][2]
Molecular Weight 286.28 g/mol [1][2][3]
CAS Number 21082-33-7[1]
Appearance White, light gray or light yellow crystalline powder[1][2]
Melting Point 132-138 °C[1][4]
Purity ≥ 98% (HPLC)[1][2]
Solubility
≥12.32 mg/mL in Water[5]
≥11.3 mg/mL in Ethanol[5]
≥28.6 mg/mL in DMSO[6]
Soluble in Pyridine, Methanol
Predicted pKa 9.55 ± 0.10[4]
XLogP3 -0.5[3]
Hydrogen Bond Donor Count 5[3]
Hydrogen Bond Acceptor Count 7[3]
Topological Polar Surface Area 120 Ų[3]
Storage Conditions Store at ≤ -20°C in an inert atmosphere[1][4]

Experimental Protocols

This section details the methodologies for the purification and analysis of Sakakin, as well as for the evaluation of its biological activities.

High-Performance Liquid Chromatography (HPLC) Purification of Sakakin

The following protocol is adapted from methods used for the purification of glycosides from Curculigo orchioides.[7]

Objective: To purify Sakakin from a crude extract of Curculigo orchioides.

Instrumentation:

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reversed-phase column

  • UV detector

Reagents:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, for improved peak shape)

  • Crude extract of Curculigo orchioides dissolved in the initial mobile phase composition.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% TFA (v/v)

    • Mobile Phase B: Acetonitrile with 0.1% TFA (v/v)

  • Gradient Elution:

    • Establish a linear gradient from 10% to 50% Mobile Phase B over 40 minutes.

    • The flow rate should be maintained at 10 mL/min.

  • Sample Injection:

    • Inject the dissolved crude extract onto the column.

  • Detection and Fraction Collection:

    • Monitor the elution profile at 280 nm.

    • Collect fractions corresponding to the peak identified as Sakakin based on retention time of a standard.

  • Purity Analysis:

    • Analyze the collected fractions using analytical HPLC to confirm purity.

    • Pool the pure fractions and evaporate the solvent under reduced pressure.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Analysis & Collection Crude_Extract Crude Extract of Curculigo orchioides Dissolution Dissolve in Initial Mobile Phase Crude_Extract->Dissolution Injection Inject Sample Dissolution->Injection Column C18 Preparative Column Injection->Column Detection UV Detector (280 nm) Column->Detection Fraction_Collection Collect Fractions Detection->Fraction_Collection Purity_Check Analytical HPLC Purity Check Fraction_Collection->Purity_Check Pure_Sakakin Pure Sakakin Purity_Check->Pure_Sakakin

Figure 1: HPLC Purification Workflow for Sakakin.
Determination of Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is a standard method for assessing the antioxidant capacity of natural compounds.[1][8]

Objective: To determine the free radical scavenging activity of Sakakin.

Reagents:

  • Sakakin stock solution (in methanol or ethanol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • Ascorbic acid (positive control)

Procedure:

  • Prepare serial dilutions of the Sakakin stock solution.

  • In a 96-well microplate, add 100 µL of each Sakakin dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • Determine the IC₅₀ value, which is the concentration of Sakakin required to scavenge 50% of the DPPH radicals.

Evaluation of Antidepressant-like Activity: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test to screen for antidepressant activity.[3][9][10]

Objective: To assess the antidepressant-like effects of Sakakin in a mouse model.

Apparatus:

  • A transparent cylindrical tank (30 cm height x 20 cm diameter) filled with water (24-30°C) to a depth of 15 cm.

Procedure:

  • Administer Sakakin or a vehicle control to mice, typically 30-60 minutes before the test.

  • Gently place each mouse individually into the water-filled cylinder.

  • Record the behavior for a total of 6 minutes.

  • The last 4 minutes of the test are typically analyzed.

  • The primary measure is the duration of immobility, where the mouse makes only the movements necessary to keep its head above water.

  • A significant decrease in the duration of immobility in the Sakakin-treated group compared to the control group is indicative of an antidepressant-like effect.

Assessment of Anxiolytic-like Activity: Open Field Test (OFT)

The OFT is used to evaluate general locomotor activity and anxiety-like behavior in rodents.[2][11][12]

Objective: To determine the anxiolytic-like properties of Sakakin in mice.

Apparatus:

  • A square arena (typically 40x40 cm or 50x50 cm) with walls. The arena is often divided into a central zone and a peripheral zone.

  • A video camera mounted above the arena to record the animal's movement.

Procedure:

  • Administer Sakakin or a vehicle control to mice 30-60 minutes prior to the test.

  • Place the mouse in the center of the open field arena.

  • Allow the mouse to explore the arena for a set period, typically 5-10 minutes.

  • Record and analyze the following parameters using a video tracking system:

    • Time spent in the center zone versus the peripheral zone.

    • Number of entries into the center zone.

    • Total distance traveled.

  • An increase in the time spent and the number of entries into the center zone, without a significant change in total distance traveled, suggests an anxiolytic effect.

Western Blot Analysis of Signaling Proteins

This protocol is for the detection and quantification of proteins involved in the BDNF signaling pathway.[13][14][15]

Objective: To measure the expression levels of BDNF, TrkB, p-CREB, and p-ERK1/2 in brain tissue samples.

Reagents:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Protein assay reagent (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-BDNF, anti-TrkB, anti-p-CREB, anti-p-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Homogenize brain tissue (e.g., hippocampus) in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

ELISA for Corticosterone and ACTH

This method is for the quantitative measurement of stress hormones in plasma or serum.[16][17][18]

Objective: To quantify the levels of corticosterone and ACTH in blood samples.

Materials:

  • Commercially available ELISA kits for corticosterone and ACTH.

  • Microplate reader.

Procedure:

  • Collect blood samples and prepare plasma or serum according to the kit instructions.

  • Follow the specific protocol provided with the ELISA kit, which typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Adding an enzyme-conjugated secondary antibody or a competitive tracer.

    • Incubating the plate.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction.

  • Measure the absorbance at the specified wavelength using a microplate reader.

  • Calculate the concentrations of corticosterone and ACTH in the samples based on the standard curve.

Signaling Pathways

Sakakin has been shown to exert its antidepressant and anxiolytic effects by modulating the hypothalamic-pituitary-adrenal (HPA) axis and enhancing the brain-derived neurotrophic factor (BDNF) signaling pathway.

Modulation of the HPA Axis

The HPA axis is a major neuroendocrine system that regulates the body's response to stress. Chronic stress can lead to hyperactivity of the HPA axis, which is implicated in mood disorders. Sakakin has been observed to downregulate the hyperactivity of the HPA axis. This is evidenced by a reduction in the levels of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and corticosterone.

HPA_Axis_Modulation Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRH CRH Hypothalamus->CRH Pituitary Anterior Pituitary ACTH ACTH Pituitary->ACTH Adrenal Adrenal Cortex Corticosterone Corticosterone Adrenal->Corticosterone Sakakin Sakakin Sakakin->Hypothalamus - Sakakin->Pituitary - Sakakin->Adrenal - CRH->Pituitary + ACTH->Adrenal + Corticosterone->Hypothalamus - Corticosterone->Pituitary - BDNF_Signaling_Pathway Sakakin Sakakin BDNF BDNF Expression Sakakin->BDNF + TrkB TrkB Receptor BDNF->TrkB Binds to ERK ERK1/2 TrkB->ERK CREB CREB TrkB->CREB pERK p-ERK1/2 ERK->pERK Phosphorylation Neuroprotection Neuroprotection & Synaptic Plasticity pERK->Neuroprotection pCREB p-CREB CREB->pCREB Phosphorylation pCREB->Neuroprotection

References

Sakakin (CAS 21082-33-7): A Comprehensive Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Preclinical Profile of a Promising Phenolic Glycoside

Sakakin, also known as Orcinol Glucoside, is a naturally occurring phenolic glycoside isolated from the rhizomes of Curculigo orchioides.[1][2] This compound has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-osteoporotic, antidepressant, and anxiolytic properties.[2][3][4][5] This technical guide provides a comprehensive overview of the existing scientific literature on Sakakin, presenting quantitative data, detailed experimental protocols, and key signaling pathways to support further research and drug development efforts.

Physicochemical Properties

PropertyValueReference(s)
CAS Number 21082-33-7
Molecular Formula C₁₃H₁₈O₇
Molecular Weight 286.28 g/mol
Appearance White to light gray or light yellow crystalline powder
Purity ≥98% (HPLC)
Melting Point 132 °C
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol
Storage Conditions Store at ≤ -4 °C

Quantitative Data Summary

Antioxidant Activity
AssayIC₅₀ (mM)Source
Hydroxyl Radical Scavenging1.39[5]
Superoxide Anion Radical Scavenging2.49[5]
Anxiolytic Activity in Mice (Oral Administration)
Dose (mg/kg)TestKey FindingsReference(s)
5, 10, 20Elevated Plus-MazeIncreased time spent in and entries into open arms[5][6][7]
5, 10Hole-Board TestIncreased number of head-dips[5][6][7]
5, 10, 20Open-Field TestNo significant effect on locomotion (indicating no sedative effects)[5][6][7]
Antidepressant Activity in a Rat Model of Chronic Unpredictable Mild Stress (CUMS)
Dose (mg/kg)TestKey FindingsReference(s)
1.5, 3, 6Sucrose Preference TestIncreased sucrose preference[4]
1.5, 3, 6Forced Swim TestDecreased immobility time[4]
1.5, 3, 6Tail Suspension TestDecreased immobility time[4]
1.5Open Field TestIncreased rearing frequency[4]
Effects on Osteoporosis and Osteoblast Differentiation
ModelTreatmentKey FindingsReference(s)
Ovariectomized (OVX) MiceOrcinol Glucoside (OG)Prevented bone loss by stimulating bone formation and attenuating fat formation.[8]
Bone Marrow Mesenchymal Stem Cells (BMSCs)Orcinol Glucoside (OG)Promoted osteoblastic differentiation and inhibited adipogenic differentiation.[8]
SAMP6 Mice (Senile Osteoporosis Model)Orcinol Glucoside (OG)Attenuated bone loss and inhibited osteoclast formation and bone resorption activities.[3]
RAW264.7 Cells (Osteoclast Precursors)Orcinol Glucoside (OG)Inhibited RANKL and H₂O₂-induced osteoclast differentiation.[3]

Key Signaling Pathways

Sakakin has been shown to modulate several key signaling pathways, which are central to its observed biological effects.

Wnt/β-catenin Signaling Pathway in Osteogenesis

Note: The primary study detailing this pathway has been retracted. The findings are presented here for informational purposes with this important caveat.

Sakakin was reported to promote the differentiation of bone marrow mesenchymal stem cells (BMSCs) into osteoblasts by activating the Wnt/β-catenin signaling pathway.[8] The proposed mechanism involved the activation and nuclear translocation of β-catenin, a key transcriptional co-activator in this pathway.[8]

Wnt_Beta_Catenin_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sakakin Sakakin Wnt Wnt Sakakin->Wnt Activates Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5/6 LRP5/6 LRP5/6->Dsh GSK-3β GSK-3β Dsh->GSK-3β β-catenin β-catenin GSK-3β->β-catenin Phosphorylates for degradation Axin Axin Axin->GSK-3β APC APC APC->GSK-3β Degradation β-catenin Degradation β-catenin->Degradation β-catenin_n β-catenin β-catenin->β-catenin_n Translocation TCF/LEF TCF/LEF β-catenin_n->TCF/LEF Gene Transcription Osteogenic Gene Transcription TCF/LEF->Gene Transcription ERK_BDNF_Pathway Sakakin Sakakin BDNF BDNF Sakakin->BDNF Upregulates TrkB TrkB Receptor Ras Ras TrkB->Ras BDNF->TrkB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (p-ERK) MEK->ERK CREB CREB (p-CREB) ERK->CREB Gene_Expression Neuronal Survival Synaptic Plasticity CREB->Gene_Expression Nrf2_mTOR_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species Keap1 Keap1 ROS->Keap1 Sakakin Sakakin Nrf2 Nrf2 Sakakin->Nrf2 Activates mTOR mTOR Sakakin->mTOR Activates Keap1->Nrf2 Inhibits (degradation) Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Autophagy Autophagy mTOR->Autophagy ARE Antioxidant Response Element Nrf2_n->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes CUMS_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization CUMS_Protocol Chronic Unpredictable Mild Stress (3-4 weeks) Acclimatization->CUMS_Protocol Treatment Daily Oral Administration (Vehicle or Sakakin) CUMS_Protocol->Treatment Behavioral_Tests Behavioral Testing (SPT, FST, TST, OFT) CUMS_Protocol->Behavioral_Tests Sacrifice Euthanasia and Tissue Collection Behavioral_Tests->Sacrifice Biochemical_Analysis Biochemical Analysis (ELISA, Western Blot) Sacrifice->Biochemical_Analysis End End Biochemical_Analysis->End Osteoblast_Differentiation_Workflow Start Start Isolation Isolate Bone Marrow Mesenchymal Stem Cells (BMSCs) Start->Isolation Culture Culture BMSCs to 80% Confluency Isolation->Culture Induction Induce Osteogenic Differentiation + Sakakin Treatment Culture->Induction Analysis Analyze Differentiation Markers Induction->Analysis ALP ALP Staining (Early Marker) Analysis->ALP Alizarin_Red Alizarin Red S Staining (Late Marker) Analysis->Alizarin_Red Gene_Protein qRT-PCR & Western Blot (Runx2, OCN) Analysis->Gene_Protein End End Gene_Protein->End

References

In-Depth Technical Guide to the Therapeutic Potential of Sakakin (Orcinol Glucoside)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakakin, chemically identified as Orcinol Glucoside (OG) or 3-Hydroxy-5-methylphenyl β-D-Glucopyranoside (CAS 21082-33-7), is a natural phenolic glycoside isolated from the rhizomes of Curculigo orchioides. Emerging research has highlighted its potential as a multi-target therapeutic agent, particularly in the context of metabolic and age-related diseases such as osteoporosis. This document provides a comprehensive technical overview of Sakakin's known mechanisms of action, focusing on its modulation of key signaling pathways that regulate cellular differentiation, oxidative stress, and autophagy. While quantitative data on direct molecular interactions remain limited in publicly accessible literature, this guide synthesizes the current understanding of Sakakin's biological effects and the experimental basis for these findings.

Core Therapeutic Area: Osteoporosis and Cellular Differentiation

The primary therapeutic potential of Sakakin identified to date lies in its ability to modulate the lineage commitment of Bone Marrow Mesenchymal Stem Cells (BMSCs). In pathological states like osteoporosis, the balance of BMSC differentiation shifts from bone-forming osteoblasts towards fat-forming adipocytes, leading to bone loss and fat accumulation in the skeleton. Sakakin has been shown to counteract this process by promoting osteogenesis while inhibiting adipogenesis.

Quantitative Data on Biological Activity

While specific IC50 or binding affinity values for Sakakin's direct molecular targets are not yet available in the literature, its effective concentrations in various experimental models have been documented.

Biological Effect Model System Effective Concentration / Dosage Reference
Promotion of Osteoblastic DifferentiationBone Marrow Mesenchymal Stem Cells (BMSCs)in vitro[1]
Inhibition of Adipogenic DifferentiationBone Marrow Mesenchymal Stem Cells (BMSCs)in vitro[1][2]
Attenuation of Bone LossSenescence-Accelerated Mice (SAMP6)in vivo (Oral Administration)[3]
Inhibition of Osteoclast Formation & FunctionRAW264.7 cellsin vitro[3]
Anxiolytic EffectsMice5, 10, 20 mg/kg (Oral Administration)[4]
Antidepressant EffectsRats (Chronic Stress Model)Not specified[5]

Note: A key study regarding the Wnt/β-catenin pathway was retracted; therefore, specific concentration data from that source has been omitted pending further independent validation.[6]

Signaling Pathways and Molecular Mechanisms

Sakakin exerts its therapeutic effects by modulating at least three critical signaling pathways.

Wnt/β-catenin Signaling Pathway

Sakakin is reported to activate the canonical Wnt/β-catenin signaling pathway, which is crucial for promoting the differentiation of BMSCs into osteoblasts.[2] Activation of this pathway prevents the degradation of the transcriptional co-activator β-catenin. Upon stabilization, β-catenin translocates to the nucleus, where it complexes with transcription factors to activate the expression of key osteogenic genes, such as Runt-related transcription factor 2 (RUNX2) and Osterix (OSX).[1] Concurrently, active Wnt signaling suppresses adipogenic differentiation by inhibiting key transcription factors for adipogenesis like PPAR-γ and C/EBP-α.[1][7]

Wnt_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sakakin Sakakin Wnt_Receptor Wnt Receptor (Frizzled/LRP5/6) Sakakin->Wnt_Receptor Activates (?) Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Wnt_Receptor->Destruction_Complex Inhibits beta_Catenin_P β-catenin (P) Destruction_Complex->beta_Catenin_P Phosphorylates beta_Catenin β-catenin Proteasome Proteasome beta_Catenin_P->Proteasome Leads to Degradation beta_Catenin_N β-catenin beta_Catenin->beta_Catenin_N Translocates TCF_LEF TCF/LEF beta_Catenin_N->TCF_LEF Binds Osteogenic_Genes Osteogenic Genes (RUNX2, OSX) TCF_LEF->Osteogenic_Genes Promotes Transcription Adipogenic_Genes Adipogenic Genes (PPAR-γ, C/EBP-α) TCF_LEF->Adipogenic_Genes Inhibits Transcription

Caption: Proposed mechanism of Sakakin in the Wnt/β-catenin pathway.

Nrf2/Keap1 Signaling Pathway

Sakakin demonstrates significant antioxidant properties by activating the Nrf2/Keap1 signaling pathway.[3] This pathway is a primary cellular defense against oxidative stress. Under basal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like Sakakin, Keap1 is modified, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a suite of protective genes, including antioxidant enzymes. This mechanism is particularly relevant in senile osteoporosis, where oxidative stress in osteoclasts contributes to bone loss. By mitigating this stress, Sakakin inhibits osteoclast formation and function.[3]

Nrf2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sakakin Sakakin Keap1_Nrf2 Keap1-Nrf2 Complex Sakakin->Keap1_Nrf2 Inhibits Keap1 Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Inhibits Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2 Proteasome Proteasome Keap1_Nrf2->Proteasome Leads to Nrf2 Degradation Nrf2_N Nrf2 Nrf2->Nrf2_N Translocates ARE Antioxidant Response Element (ARE) Nrf2_N->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription

Caption: Sakakin's activation of the Nrf2/Keap1 antioxidant pathway.

mTOR Signaling Pathway

Sakakin has also been shown to activate the mTOR (mechanistic Target of Rapamycin) signaling pathway, which plays a role in suppressing autophagy in osteoclasts.[3] Autophagy is a cellular degradation process that, when dysregulated in osteoclasts, can contribute to bone resorption. Sakakin treatment leads to increased phosphorylation of mTOR and its downstream effector, p70S6K.[3] Activated mTOR signaling inhibits the formation of autophagosomes, thereby reducing excessive autophagy and preserving bone mass. Interestingly, studies suggest a crosstalk where the inhibitory effect of Sakakin on autophagy can be reversed by an Nrf2 inhibitor, and its effect on Nrf2 signaling can be neutralized by the mTOR inhibitor rapamycin, indicating a complex interplay between these two pathways.[3][8]

mTOR_Pathway Sakakin Sakakin mTOR mTOR Sakakin->mTOR Activates (Phosphorylates) p70S6K p70S6K mTOR->p70S6K Activates (Phosphorylates) Autophagy Autophagy p70S6K->Autophagy Inhibits Osteoclast_Function Osteoclast Function (Bone Resorption) Autophagy->Osteoclast_Function Contributes to

Caption: Sakakin's inhibitory effect on autophagy via mTOR signaling.

Experimental Protocols

The following are generalized methodologies based on the techniques cited in the literature for studying the effects of Sakakin. Researchers should optimize these protocols for their specific experimental conditions.

Mesenchymal Stem Cell (MSC) Culture and Differentiation
  • Isolation: BMSCs can be isolated from the bone marrow of mice or other models. The standard protocol involves flushing the marrow from femurs and tibias, followed by culturing in a growth medium. Adherent MSCs are selected and expanded.[9][10]

  • Osteogenic Differentiation: To induce osteogenesis, MSCs are cultured in an osteogenic induction medium, typically containing ascorbic acid, β-glycerophosphate, and dexamethasone. Sakakin (at desired concentrations) is added to the treatment groups. Differentiation is assessed after 7-21 days.

  • Adipogenic Differentiation: To induce adipogenesis, MSCs are cultured in an adipogenic induction medium, often containing isobutylmethylxanthine (IBMX), dexamethasone, insulin, and indomethacin. Sakakin is added to treatment groups. Differentiation is assessed after 14-21 days.

Staining and Visualization
  • Alizarin Red S Staining (for Osteogenesis): This stain detects calcium deposits, an indicator of bone matrix mineralization.

    • Fix differentiated cells with 4% paraformaldehyde for 15 minutes.

    • Wash with distilled water.

    • Stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.

    • Wash thoroughly with distilled water to remove excess stain.

    • Visualize and quantify the red-stained mineralized nodules.[1]

  • Oil Red O Staining (for Adipogenesis): This stain detects neutral lipids within intracellular droplets.

    • Fix differentiated cells with 10% formalin for 30 minutes.

    • Wash with water and then with 60% isopropanol.

    • Stain with a freshly prepared Oil Red O working solution for 30-60 minutes.

    • Wash with 60% isopropanol, followed by distilled water.

    • Visualize and quantify the red-stained lipid droplets.[1]

Gene and Protein Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR):

    • Isolate total RNA from cell lysates using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform real-time PCR using SYBR Green master mix and primers specific for target genes (e.g., RUNX2, OSX, PPARG, CEBPA) and a housekeeping gene (e.g., GAPDH).

    • Analyze relative gene expression using the ΔΔCt method.[1]

  • Western Blotting:

    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibodies against target proteins (e.g., β-catenin, p-mTOR, Nrf2, RUNX2) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate.[1][3]

Summary and Future Directions

Sakakin (Orcinol Glucoside) is a promising natural compound with therapeutic potential, primarily demonstrated in the context of osteoporosis. Its mechanism of action involves the beneficial modulation of the Wnt/β-catenin, Nrf2/Keap1, and mTOR signaling pathways, leading to enhanced bone formation and reduced bone resorption.

For drug development professionals, Sakakin represents a novel scaffold for targeting diseases characterized by imbalances in cellular differentiation and oxidative stress. Future research should prioritize:

  • Identification of Direct Molecular Targets: Elucidating the specific proteins to which Sakakin directly binds is essential for understanding its precise mechanism and for rational drug design.

  • Pharmacokinetic and Pharmacodynamic Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are required to evaluate its drug-like properties.

  • Quantitative Bioactivity Assays: Establishing robust assays to determine IC50/EC50 values against its direct targets will be crucial for structure-activity relationship (SAR) studies and lead optimization.

  • Validation in Diverse Disease Models: Exploring the efficacy of Sakakin in other metabolic disorders, neurodegenerative conditions, and inflammatory diseases where these signaling pathways are implicated is a logical next step.

This guide provides a foundational understanding of Sakakin's therapeutic potential, offering a starting point for further investigation and development.

References

The Dual Therapeutic Potential of Sakakin (Orcinol Glucoside): A Technical Guide to its Antioxidant and Anxiolytic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today details the promising antioxidant and anxiolytic properties of Sakakin, scientifically known as Orcinol glucoside (OG). This document, intended for researchers, scientists, and drug development professionals, consolidates current scientific knowledge, presenting quantitative data, detailed experimental methodologies, and elucidated signaling pathways. The guide aims to provide a foundational resource for the further investigation and potential therapeutic application of this natural compound.

Orcinol glucoside is a phenolic glycoside that can be isolated from the rhizomes of Curculigo orchioides, a plant with a history of use in traditional medicine.[1][2][3] Modern pharmacological studies have begun to validate its traditional applications, with a growing body of evidence pointing to its potent neuroprotective and stress-relieving effects.

Anxiolytic Efficacy: Preclinical Evidence

In-vivo studies utilizing murine models have demonstrated the significant anxiolytic potential of Orcinol glucoside without the sedative effects commonly associated with traditional anxiolytics.[4][5] The following tables summarize the key quantitative findings from these behavioral assays.

Table 1: Anxiolytic Effects of Orcinol Glucoside in the Elevated Plus-Maze (EPM) Test
Treatment GroupDose (mg/kg, p.o.)Time Spent in Open Arms (s, mean ± SEM)Number of Entries into Open Arms (mean ± SEM)
Vehicle Control-~25~5
Orcinol Glucoside5~45~8
Orcinol Glucoside10~55 ~10
Orcinol Glucoside20~60 ~11
Diazepam (Positive Control)1~70 ~12
*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control. Data adapted from Wang et al., 2015.[4]
Table 2: Anxiolytic Effects of Orcinol Glucoside in the Hole-Board Test
Treatment GroupDose (mg/kg, p.o.)Number of Head-Dips (mean ± SEM)
Vehicle Control-~15
Orcinol Glucoside5~25
Orcinol Glucoside10~30**
Orcinol Glucoside20~22
Diazepam (Positive Control)1~35***
p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control. Data adapted from Wang et al., 2015.[4]
Table 3: Locomotor Activity of Orcinol Glucoside in the Open-Field Test
Treatment GroupDose (mg/kg, p.o.)Total Locomotion Counts (mean ± SEM)
Vehicle Control-No significant difference
Orcinol Glucoside5, 10, 20No significant difference
Diazepam (Positive Control)5Significantly decreased
Data adapted from Wang et al., 2015.[4]

Antioxidant Capacity

While specific IC50 values for pure Orcinol glucoside in common antioxidant assays like DPPH and FRAP are not widely reported in the available literature, studies on extracts of Curculigo orchioides, rich in phenolic compounds including Orcinol glucoside, demonstrate significant antioxidant activity.[6] The antioxidant properties of Orcinol glucoside are attributed to its phenolic structure, which enables it to scavenge free radicals and mitigate oxidative stress.[1] One of the key mechanisms underlying its antioxidant effect is the activation of the Nrf2/Keap1 signaling pathway.[7][8]

Experimental Protocols

This guide provides detailed methodologies for the key experiments cited, ensuring reproducibility and facilitating further research.

Elevated Plus-Maze (EPM) Test Protocol

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[9][10] The apparatus consists of a plus-shaped maze with two open and two closed arms, elevated from the ground. The test is based on the natural aversion of rodents to open and elevated spaces.

Apparatus:

  • A plus-shaped maze made of a non-reflective material.

  • Two opposite arms are enclosed by walls, while the other two are open.

  • The maze is elevated to a height of approximately 50 cm.

  • An automated tracking system or a video camera is used to record the animal's behavior.

Procedure:

  • Animals are habituated to the testing room for at least one hour before the experiment.

  • Orcinol glucoside or a vehicle control is administered orally 30 minutes prior to the test.[4]

  • Each mouse is placed individually in the center of the maze, facing an open arm.[4]

  • The animal is allowed to freely explore the maze for a period of 5-6 minutes.[4]

  • The time spent in the open arms and the number of entries into the open arms are recorded and analyzed. An increase in these parameters is indicative of an anxiolytic effect.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Protocol

The DPPH assay is a common in-vitro method to determine the antioxidant capacity of a compound.[7][11] It is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Reagents and Equipment:

  • DPPH solution (typically 0.1 mM in methanol or ethanol).[7]

  • Test compound (Orcinol glucoside) dissolved in a suitable solvent at various concentrations.

  • Positive control (e.g., Ascorbic acid or Trolox).[7]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm.[7]

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control.

  • Add a specific volume of the test sample or standard to an equal volume of the DPPH working solution.[7]

  • Include a blank containing only the solvent and the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[7]

  • Measure the absorbance of the solutions at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the concentration of the sample.[7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Orcinol glucoside are underpinned by its interaction with key signaling pathways involved in oxidative stress and mood regulation.

Nrf2/Keap1 Antioxidant Response Pathway

Under conditions of oxidative stress, Orcinol glucoside promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1.[7][8] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Nrf2_Pathway cluster_nucleus Nuclear Events OG Orcinol Glucoside (Sakakin) Keap1 Keap1 OG->Keap1 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters & promotes ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nucleus Nucleus Nrf2->Nucleus ARE ARE Nrf2->ARE binds Ub Ubiquitin Ub->Nrf2 Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes

Nrf2/Keap1 Antioxidant Response Pathway Activation by Orcinol Glucoside.
Hypothalamic-Pituitary-Adrenal (HPA) Axis and BDNF-TrkB-CREB Signaling Pathway

The anxiolytic and antidepressant-like effects of Orcinol glucoside are associated with its ability to modulate the HPA axis and activate the BDNF-TrkB-CREB signaling pathway.[5][12][13] Chronic stress leads to hyperactivity of the HPA axis, resulting in elevated levels of stress hormones like corticosterone, and reduced expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus. Orcinol glucoside has been shown to reverse these effects.

HPA_BDNF_Pathway Stress Chronic Stress Hypothalamus Hypothalamus Stress->Hypothalamus activates CRH CRH Hypothalamus->CRH releases Pituitary Pituitary Gland ACTH ACTH Pituitary->ACTH releases Adrenal_Cortex Adrenal Cortex Corticosterone Corticosterone Adrenal_Cortex->Corticosterone releases CRH->Pituitary stimulates ACTH->Adrenal_Cortex stimulates Hippocampus Hippocampus Corticosterone->Hippocampus inhibits BDNF expression OG Orcinol Glucoside (Sakakin) OG->Hypothalamus downregulates CRH expression OG->Hippocampus upregulates BDNF expression Anxiolytic_Effect Anxiolytic Effect OG->Anxiolytic_Effect BDNF BDNF TrkB TrkB Receptor BDNF->TrkB binds & activates CREB CREB TrkB->CREB activates pCREB p-CREB CREB->pCREB phosphorylation pCREB->BDNF promotes transcription Neuronal_Survival Neuronal Survival & Neurogenesis pCREB->Neuronal_Survival promotes Neuronal_Survival->Anxiolytic_Effect

Modulation of the HPA Axis and BDNF-TrkB-CREB Pathway by Orcinol Glucoside.

Conclusion

The compiled evidence strongly suggests that Sakakin (Orcinol glucoside) is a promising natural compound with dual therapeutic potential as an antioxidant and an anxiolytic agent. Its mechanism of action, involving the modulation of key signaling pathways like Nrf2/Keap1 and BDNF-TrkB-CREB, provides a solid scientific basis for its observed effects. This technical guide serves as a comprehensive resource to encourage and facilitate further research into the clinical applications of Orcinol glucoside for the treatment of anxiety and oxidative stress-related disorders.

References

Ethnobotanical Uses of Curculigo orchioides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Traditional Applications, Phytochemistry, and Pharmacological Mechanisms

Introduction

Curculigo orchioides Gaertn., commonly known as Kali Musli or Xian Mao, is a perennial herb from the Amaryllidaceae family with significant standing in traditional medicine systems, particularly Ayurveda and Traditional Chinese Medicine (TCM).[1][2] The rhizome of the plant is the primary component used in various formulations and is revered for its therapeutic properties, including as an aphrodisiac, adaptogen, and tonic.[1][3][4] While specific ethnobotanical uses by the Sakakin people are not documented in available literature, a wealth of information exists regarding its application in other cultures for treating a wide array of ailments such as impotence, jaundice, asthma, diarrhea, and arthritis.[1][2][3][4]

This technical guide provides a comprehensive overview of the ethnobotanical uses of C. orchioides, its phytochemical composition, and the scientific basis for its pharmacological activities. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visual representations of key molecular pathways to facilitate further investigation and development.

Traditional and Ethnobotanical Applications

The rhizomes of C. orchioides are a cornerstone of numerous traditional medicinal preparations.

  • In Ayurvedic Medicine : The plant is classified as a "Rasayana" herb, signifying its role in rejuvenation and anti-aging.[2] It is a key ingredient in formulations like Musalyadi Churna and is traditionally used as a potent aphrodisiac and immunomodulator.[2][3] Ayurvedic practitioners also utilize it to treat piles, asthma, bronchitis, and to stimulate the appetite.[4][5]

  • In Traditional Chinese Medicine (TCM) : Known as "Xian Mao," it has been used since the Tang Dynasty to nourish the kidney and liver.[6] It is traditionally prescribed for conditions such as impotence, limb limpness, arthritis of the lumbar and knee joints, and watery diarrhea.[3][4][6] Formulations like Er Xian Tang incorporate the rhizome to treat these ailments.[2][7]

  • Other Folk Uses : Across various Asian countries, it is used for treating skin diseases, gonorrhea, and as a general tonic.[1][3][8]

Phytochemical Composition: A Quantitative Overview

Curculigo orchioides is rich in a diverse array of bioactive compounds, with phenolic glycosides, flavonoids, saponins, and alkaloids being the most prominent classes.[1][2][8][9] The primary bioactive constituent, responsible for many of its pharmacological effects, is the phenolic glycoside curculigoside.[2][7] Quantitative analysis of the rhizome has yielded varying concentrations of these compounds, influenced by geographical location and extraction methods.

Table 1: Quantitative Analysis of Major Phytochemicals in C. orchioides Rhizome

Phytochemical ClassCompound ExampleConcentration Range (mg/g dry extract)Reference
Phenolic Glycosides Orcinol-β-D-glucoside1.27 - 9.16[6]
CurculigosideVaries (often a primary component)[10]
Alkaloids -3.66 - 10.82[10]
Flavonoids -2.34 – 8.44[10]
Phenols -11.73 – 54.92[10]
Tannins -Present (quantification varies)[9]

Table 2: Bioactive Compounds Identified in Methanolic Extract of C. orchioides Rhizome via GC-MS

CompoundPeak Area (%)Predicted Biological ActivityReference
2,7-Diphenyl-1,6-dioxopyridazino[4,5:2',3']pyrrolo[4',5'-d]pyridazine18.36Antiepileptic, treatment for renal disease, heart failure[11]
Cyclobarbital3.88Sedative (used for insomnia)[11]

Pharmacological Activities and Mechanisms of Action

Scientific investigations have substantiated many of the traditional claims associated with C. orchioides, revealing a broad spectrum of pharmacological activities. These include antioxidant, anti-inflammatory, anti-diabetic, anti-osteoporotic, neuroprotective, and anticancer effects.[1][6]

Key Signaling Pathway Modulation

The bioactive compounds in C. orchioides, particularly curculigoside, exert their effects by modulating critical intracellular signaling pathways.

  • JAK/STAT and NF-κB Pathways : Curculigoside has been shown to inhibit the phosphorylation of Janus kinase 2 (JAK2), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappa B (NF-κB).[3][12] This inhibition downregulates the inflammatory response and cell proliferation, which is relevant for its anti-inflammatory, anti-arthritic, and potential anti-cancer activities.[3][12][13]

JAK_STAT_NFKB_Pathway cluster_nucleus Nucleus Curculigoside Curculigoside pJAK2 p-JAK2 Curculigoside->pJAK2 Inhibits pSTAT3 p-STAT3 Curculigoside->pSTAT3 Inhibits pNFkB p-NF-κB Curculigoside->pNFkB Inhibits CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Gene Inflammatory Gene Expression pSTAT3_dimer->Gene Translocates & Activates Nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IKK Signal pNFkB->Gene Translocates & Activates

Caption: Curculigoside inhibits inflammatory gene expression by blocking the phosphorylation of JAK2, STAT3, and NF-κB.

  • Wnt/β-catenin Pathway : Curculigoside has also been found to activate the Wnt/β-catenin signaling pathway.[14] In the absence of a Wnt signal, β-catenin is targeted for degradation. Activation of the pathway leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate gene transcription.[15][16] This mechanism is crucial for osteogenic differentiation (bone formation), providing a scientific basis for the traditional use of C. orchioides in treating osteoporosis and bone disorders.[1][13][14]

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Nucleus Curculigoside Curculigoside WntReceptor Frizzled/LRP5/6 Receptor Curculigoside->WntReceptor Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β) WntReceptor->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates BetaCatenin->DestructionComplex Degradation Proteasomal Degradation BetaCatenin->Degradation Targets for Accumulation Accumulated β-catenin BetaCatenin->Accumulation Leads to TCF_LEF TCF/LEF Accumulation->TCF_LEF Translocates & Binds to Nucleus Nucleus Gene Osteogenic Gene Transcription TCF_LEF->Gene Activates

Caption: Curculigoside promotes osteogenesis by activating the Wnt pathway, leading to β-catenin accumulation and gene transcription.

Experimental Protocols

To facilitate reproducible research, this section details the methodologies for key assays used to evaluate the pharmacological properties of C. orchioides extracts.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of an extract.

  • Principle : DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced to a yellow-colored, non-radical form, DPPH-H. The decrease in absorbance is proportional to the antioxidant activity.[4]

  • Reagents and Equipment :

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (spectrophotometric grade)

    • C. orchioides extract

    • Positive control (e.g., Ascorbic acid)

    • UV-Vis Spectrophotometer, pipettes, cuvettes/96-well plate

  • Procedure :

    • Preparation of DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution protected from light.[4][5]

    • Sample Preparation : Prepare a stock solution of the C. orchioides extract in methanol. Create a series of dilutions from this stock solution.

    • Reaction : In a test tube or microplate well, add 1.0 mL of the DPPH solution to 1.0 mL of each sample dilution. [Note: volumes can be scaled down for microplates, e.g., 100 µL of DPPH and 100 µL of sample].

    • Incubation : Mix thoroughly and incubate the reaction mixtures in the dark at room temperature for 30 minutes.[5]

    • Measurement : Measure the absorbance of each solution at 517 nm using the spectrophotometer. Use methanol as a blank.[1][8]

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where:

    • A_control is the absorbance of the DPPH solution without the extract.

    • A_sample is the absorbance of the DPPH solution with the extract.

Protocol 2: Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an extract to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle : At a low pH, antioxidants in the extract reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance at 593 nm is proportional to the antioxidant power.[2]

  • Reagents and Equipment :

    • Acetate buffer (300 mM, pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM Ferric Chloride (FeCl₃) solution

    • Standard (e.g., Trolox or Ferrous Sulfate)

    • UV-Vis Spectrophotometer, water bath (37°C), pipettes

  • Procedure :

    • FRAP Reagent Preparation : Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[2][13]

    • Sample Preparation : Prepare dilutions of the C. orchioides extract in a suitable solvent (e.g., deionized water).

    • Reaction : Add 150 µL of the FRAP reagent to a microplate well. Add 20 µL of the diluted sample or standard solution.[13]

    • Incubation : Mix and incubate the plate at 37°C for a defined period (typically 4-30 minutes).[2][13]

    • Measurement : Measure the absorbance at 593 nm.[2]

  • Calculation : Construct a standard curve using the absorbance values of the known concentrations of the standard (e.g., Trolox). Use the regression equation from the standard curve to determine the FRAP value of the samples, typically expressed as µmol Trolox Equivalents per gram of dry extract (µmol TE/g).

Experimental_Workflow cluster_assays Pharmacological Assays Plant C. orchioides Rhizome Extraction Solvent Extraction (e.g., Methanol) Plant->Extraction Extract Crude Extract Extraction->Extract PhytoAnalysis Phytochemical Analysis (e.g., GC-MS, HPLC) Extract->PhytoAnalysis DPPH DPPH Assay Extract->DPPH FRAP FRAP Assay Extract->FRAP CellAssay Cell-based Assays (e.g., Anti-inflammatory) Extract->CellAssay Quantification Quantification of Bioactives PhytoAnalysis->Quantification Results Data Analysis & Mechanism Elucidation Quantification->Results DPPH->Results FRAP->Results CellAssay->Results

Caption: General workflow for the phytochemical and pharmacological analysis of Curculigo orchioides extracts.

Conclusion and Future Directions

Curculigo orchioides is a valuable medicinal plant with a rich history of use in traditional medicine, supported by a growing body of scientific evidence. Its diverse phytochemical profile, particularly the presence of curculigoside, underpins its wide range of pharmacological effects, which are mediated through the modulation of key signaling pathways like JAK/STAT/NF-κB and Wnt/β-catenin.

For drug development professionals, C. orchioides represents a promising source of lead compounds for treating inflammatory disorders, osteoporosis, and potentially certain cancers. Future research should focus on the isolation and characterization of additional bioactive compounds, conducting comprehensive in vivo studies and clinical trials to validate its therapeutic efficacy and safety, and developing sustainable cultivation practices for this endangered species. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for advancing these research endeavors.

References

preliminary in vitro studies of Sakakin

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of preliminary in vitro studies on "Sakakin" cannot be provided at this time. Extensive searches of scientific databases and literature have yielded no information on a compound or substance with this name.

This suggests several possibilities:

  • Novelty: "Sakakin" may be a very recent discovery or a proprietary compound that has not yet been described in publicly accessible scientific literature.

  • Nomenclature: The term "Sakakin" could be an internal code name, a non-standard abbreviation, or a misspelling of a different compound.

  • Limited Scope: Research on "Sakakin" might be at a very early, unpublished stage.

To proceed with a comprehensive technical guide that fulfills the user's request for data presentation, detailed experimental protocols, and visualizations, further clarification on the identity of "Sakakin" is required. Researchers, scientists, and drug development professionals interested in this topic are encouraged to provide alternative names, chemical identifiers (such as a CAS number or IUPAC name), or references to any existing publications or patents that mention this substance.

Without this foundational information, the creation of a detailed and accurate technical whitepaper with the specified requirements is not feasible.

Methodological & Application

Application Notes and Protocols for the Extraction of Sakakin from Curculigo orchioides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curculigo orchioides, commonly known as Kali Musli, is a perennial herb with significant medicinal value in traditional systems of medicine. Its rhizomes are a rich source of various bioactive compounds, including phenolic glycosides, flavonoids, and saponins. Among these, Sakakin (also known as Orcinol glucoside) has garnered considerable interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. This document provides detailed protocols for the extraction and purification of Sakakin from the rhizomes of Curculigo orchioides, along with an overview of the signaling pathways it modulates.

Quantitative Data Summary

The yield of Sakakin from Curculigo orchioides rhizomes can vary based on the extraction method and the geographical source of the plant material. The following tables summarize key quantitative data related to the extraction of Sakakin and other relevant compounds.

Table 1: Extraction Yield of Sakakin from Curculigo orchioides Rhizomes

Extraction MethodSolventYield of Sakakin (mg/g of dried rhizome)Reference
Soxhlet Extraction100% Methanol1.27 - 9.16[1]

Table 2: Extractive Values of Curculigo orchioides Rhizome Powder

SolventExtractive Value (%)
Petroleum Ether1.36
Methanol6.8

Experimental Protocols

Protocol 1: Extraction of Crude Sakakin from Curculigo orchioides Rhizomes

This protocol details the extraction of a crude methanolic extract rich in Sakakin from the dried rhizomes of Curculigo orchioides using a Soxhlet apparatus.

Materials and Reagents:

  • Dried rhizomes of Curculigo orchioides

  • Methanol (analytical grade)

  • Soxhlet apparatus

  • Heating mantle

  • Rotary evaporator

  • Grinder

  • Filter paper

Procedure:

  • Preparation of Plant Material:

    • Thoroughly wash the fresh rhizomes of Curculigo orchioides to remove any adhering soil and debris.

    • Shade-dry the rhizomes until they are completely free of moisture.

    • Grind the dried rhizomes into a coarse powder using a mechanical grinder.

  • Soxhlet Extraction:

    • Accurately weigh a desired amount of the powdered rhizome (e.g., 100 g).

    • Place the powdered rhizome in a thimble made of filter paper and insert it into the main chamber of the Soxhlet apparatus.

    • Fill the distillation flask with a sufficient volume of 100% methanol (e.g., 500 mL).

    • Assemble the Soxhlet apparatus and heat the solvent using a heating mantle.

    • Allow the extraction to proceed for a sufficient duration (e.g., 6-8 hours), or until the solvent in the siphon arm becomes colorless.

  • Concentration of the Extract:

    • After the extraction is complete, cool the apparatus and dismantle it.

    • Transfer the methanolic extract from the distillation flask to a round-bottom flask.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a semi-solid crude extract.

    • Store the crude extract in a desiccator until further processing.

Protocol 2: Proposed Purification of Sakakin from the Crude Methanolic Extract

This protocol outlines a general strategy for the purification of Sakakin from the crude methanolic extract using liquid-liquid partitioning and column chromatography.

Materials and Reagents:

  • Crude methanolic extract of Curculigo orchioides

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Distilled water

  • Silica gel for column chromatography (60-120 mesh)

  • Sephadex LH-20

  • Methanol (analytical grade)

  • Chloroform (analytical grade)

  • Glass column for chromatography

  • Separatory funnel

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Liquid-Liquid Partitioning:

    • Dissolve the crude methanolic extract in a minimal amount of distilled water.

    • Transfer the aqueous solution to a separatory funnel.

    • Perform successive partitioning with solvents of increasing polarity, starting with n-hexane to remove non-polar impurities like fats and waxes. Repeat the n-hexane wash 2-3 times.

    • Subsequently, partition the aqueous layer with ethyl acetate to extract compounds of intermediate polarity, including phenolic glycosides like Sakakin. Repeat the ethyl acetate extraction 3-4 times.

    • Collect and pool the ethyl acetate fractions.

  • Concentration and Preliminary Purification:

    • Concentrate the pooled ethyl acetate fraction under reduced pressure using a rotary evaporator to obtain a dried residue.

    • This ethyl acetate fraction is enriched with Sakakin.

  • Column Chromatography:

    • Silica Gel Column Chromatography (Optional initial step):

      • Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., chloroform or a mixture of chloroform and methanol).

      • Pack a glass column with the silica gel slurry.

      • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

      • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.[2]

      • Collect fractions and monitor them by TLC to identify those containing Sakakin.

    • Sephadex LH-20 Column Chromatography (for final purification):

      • Prepare a Sephadex LH-20 column by allowing the resin to swell in methanol.

      • Pack the column with the swollen Sephadex LH-20.

      • Dissolve the Sakakin-containing fractions obtained from the previous step in a small volume of methanol and load it onto the Sephadex LH-20 column.

      • Elute the column with methanol.[3]

      • Collect fractions and monitor by TLC. Fractions showing a single spot corresponding to a Sakakin standard (if available) are pooled.

  • Final Concentration and Characterization:

    • Combine the pure fractions and concentrate them under reduced pressure to obtain purified Sakakin.

    • The identity and purity of the isolated compound can be confirmed using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and comparison with literature data.

Experimental Workflow and Signaling Pathways

Diagrams

experimental_workflow start Dried Curculigo orchioides Rhizomes powdering Powdering start->powdering extraction Soxhlet Extraction (100% Methanol) powdering->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction concentration2 Concentration ea_fraction->concentration2 column_chromatography Column Chromatography (Silica Gel and/or Sephadex LH-20) concentration2->column_chromatography pure_sakakin Purified Sakakin column_chromatography->pure_sakakin

Caption: Experimental workflow for the extraction and purification of Sakakin.

wnt_beta_catenin_pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sakakin Sakakin Frizzled_LRP Frizzled/LRP5/6 Sakakin->Frizzled_LRP Activates Dsh Dsh Frizzled_LRP->Dsh Activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Degradation Proteasomal Degradation Beta_Catenin->Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Accumulates and Translocates TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Binds to Target_Genes Target Gene Transcription (Osteogenesis) TCF_LEF->Target_Genes Activates

Caption: Proposed mechanism of Sakakin on the Wnt/β-catenin signaling pathway.

Note on Wnt/β-catenin Pathway: A study suggesting that orcinol glucoside (Sakakin) facilitates the shift of mesenchymal stem cell fate to osteoblasts via the Wnt/β-catenin signaling pathway has been retracted.[4] Therefore, the depiction of this pathway should be interpreted with caution pending further research.

nrf2_keap1_mTOR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sakakin Sakakin Keap1 Keap1 Sakakin->Keap1 Inhibits mTOR mTOR Sakakin->mTOR Activates Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nrf2_N Nrf2 Nrf2->Nrf2_N Translocates p70S6K p70S6K mTOR->p70S6K Phosphorylates Autophagy Autophagy p70S6K->Autophagy Suppresses ARE ARE Nrf2_N->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: Proposed mechanism of Sakakin on the Nrf2/Keap1 and mTOR signaling pathways.

Description of Signaling Pathways

Wnt/β-catenin Signaling Pathway:

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. In the absence of a Wnt signal, cytoplasmic β-catenin is phosphorylated by a "destruction complex" (comprising Axin, APC, GSK-3β, and CK1), leading to its ubiquitination and proteasomal degradation.[5] The binding of a Wnt ligand to its receptor Frizzled and co-receptor LRP5/6 disrupts the destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[5] In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, promoting the expression of target genes involved in cell proliferation and differentiation.[5] While a retracted study suggested Sakakin could promote osteogenesis through this pathway, further validation is required.

Nrf2/Keap1 Signaling Pathway:

The Nrf2/Keap1 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm, which facilitates its degradation.[6] In the presence of oxidative stress or inducers like Sakakin, Keap1 is inactivated, leading to the stabilization and nuclear translocation of Nrf2.[7][8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating the expression of various antioxidant and detoxification enzymes.[9]

mTOR Signaling Pathway:

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. It is a central component of two distinct protein complexes, mTORC1 and mTORC2. Sakakin has been shown to activate mTOR signaling, leading to the phosphorylation of its downstream effector p70S6K.[7][8] This activation of the mTOR pathway by Sakakin has been linked to the suppression of autophagy, a cellular process of degradation of its own components.[7][8]

Conclusion

The protocols provided in this document offer a comprehensive guide for the extraction and purification of Sakakin from Curculigo orchioides rhizomes. The accompanying information on the signaling pathways modulated by Sakakin provides a foundation for further research into its pharmacological activities and potential therapeutic applications. The detailed methodologies and structured data presentation are intended to support researchers and drug development professionals in their efforts to explore the therapeutic potential of this promising natural compound.

References

Application Notes & Protocols for the Quantification of Sakakin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakakin (3-Hydroxy-5-methylphenyl β-D-Glucopyranoside) is a glycoside with potential applications in various fields of research and drug development.[1] Accurate and precise quantification of Sakakin in different matrices, including bulk materials, pharmaceutical formulations, and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. These application notes provide detailed protocols for the quantification of Sakakin using High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA), two common and powerful analytical techniques.

Quantification of Sakakin by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation, identification, and quantification of various compounds.[2][3] Its high resolution, sensitivity, and specificity make it an ideal method for the analysis of Sakakin.[2]

Principle

This method separates Sakakin from other components in a sample based on its hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. Sakakin is eluted from the column and detected by a UV-Vis or Photodiode Array (PDA) detector. The concentration of Sakakin is determined by comparing the peak area of the sample to that of a known standard.

Experimental Protocol

1.2.1. Instrumentation and Reagents

  • HPLC system with a UV-Vis or PDA detector[2]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][5]

  • Autosampler and data acquisition software

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade), acidified with 0.1% formic acid

  • Sakakin reference standard (purity ≥98.0%)[1]

1.2.2. Chromatographic Conditions

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program: Start with 10% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30 °C[6]

  • Detection Wavelength: 280 nm (To be optimized based on Sakakin's UV spectrum)

  • Injection Volume: 10 µL[2]

1.2.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sakakin reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation (for bulk powder): Accurately weigh a sample of Sakakin, dissolve it in methanol to a known concentration, and filter through a 0.45 µm syringe filter before injection.

  • Sample Preparation (for biological matrices): Perform a liquid-liquid extraction or solid-phase extraction to isolate Sakakin from the matrix. The extracted sample should be reconstituted in the initial mobile phase and filtered before injection.

1.2.4. Data Analysis

Construct a calibration curve by plotting the peak area of the Sakakin standards against their known concentrations. Determine the concentration of Sakakin in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance of the HPLC method for Sakakin quantification.

ParameterSpecification
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
Retention Time~8.5 min (dependent on exact conditions)

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Sakakin Standard Solutions Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample (Extraction/Dilution) Sample_Prep->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify Sakakin in Sample Integration->Quantification Calibration->Quantification

Caption: Workflow for Sakakin quantification by HPLC.

Quantification of Sakakin by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and specific immunoassay used for the quantification of a wide range of molecules.[7] A competitive ELISA is a suitable format for the quantification of small molecules like Sakakin.

Principle

This assay involves the competition between unlabeled Sakakin in the sample and a fixed amount of labeled Sakakin (e.g., conjugated to an enzyme) for binding to a limited number of anti-Sakakin antibody binding sites coated on a microplate. The amount of labeled Sakakin that binds to the antibody is inversely proportional to the concentration of Sakakin in the sample. The signal generated by the enzyme is then measured to determine the concentration of Sakakin.

Experimental Protocol

2.2.1. Materials and Reagents

  • Anti-Sakakin monoclonal antibody

  • Sakakin-enzyme conjugate (e.g., Sakakin-HRP)

  • 96-well microplates coated with a capture antibody

  • Sakakin reference standard

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

2.2.2. Assay Procedure

  • Preparation of Standards and Samples: Prepare a series of Sakakin standards (e.g., 0.1, 0.5, 2, 10, 50 ng/mL) and dilute samples in Assay Buffer.

  • Competition: Add 50 µL of standard or sample to the antibody-coated wells. Immediately add 50 µL of Sakakin-enzyme conjugate to each well.

  • Incubation: Incubate the plate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3-5 times with Wash Buffer to remove unbound reagents.[7]

  • Substrate Addition: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.[7]

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

2.2.3. Data Analysis

Generate a standard curve by plotting the absorbance values against the logarithm of the Sakakin standard concentrations. The concentration of Sakakin in the samples is determined by interpolating their absorbance values on the standard curve.

Quantitative Data Summary

The following table summarizes the expected performance of the ELISA method for Sakakin quantification.

ParameterSpecification
Assay Range0.1 - 50 ng/mL
Sensitivity (LOD)~0.05 ng/mL
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 15%
SpecificityHigh (dependent on antibody)
Sample Volume50 µL

Experimental Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Data Acquisition & Analysis Standards Prepare Sakakin Standards Add_Reagents Add Standards/Samples and Sakakin-Enzyme Conjugate to Wells Standards->Add_Reagents Samples Prepare Samples Samples->Add_Reagents Incubate_Compete Incubate (Competition) Add_Reagents->Incubate_Compete Wash1 Wash Wells Incubate_Compete->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Develop Incubate (Color Development) Add_Substrate->Incubate_Develop Add_Stop Add Stop Solution Incubate_Develop->Add_Stop Read_Plate Read Absorbance (450 nm) Add_Stop->Read_Plate Analyze Generate Standard Curve and Quantify Sakakin Read_Plate->Analyze

Caption: Workflow for Sakakin quantification by competitive ELISA.

Method Comparison

FeatureRP-HPLCELISA
Principle Chromatographic SeparationImmunoassay
Sensitivity µg/mL rangeng/mL to pg/mL range
Specificity High (based on retention time and UV spectrum)Very High (based on antibody-antigen binding)
Throughput ModerateHigh
Development Time ModerateLong (for antibody development)
Cost per Sample ModerateLow (for large batches)
Matrix Effects Can be significantCan be managed with appropriate buffers
Instrumentation HPLC systemMicroplate reader
Best For Purity analysis, formulation QC, high concentration samplesTrace quantification in complex biological matrices

Signaling Pathways

As the specific signaling pathways involving Sakakin are proprietary or under investigation, a generalized diagram of a potential downstream signaling cascade following receptor binding is presented below. This would need to be adapted based on experimental findings.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor G_Protein G-Protein Activation Receptor->G_Protein Sakakin Sakakin Sakakin->Receptor Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Protein Kinase Cascade (e.g., MAPK) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: A generalized signaling pathway for a bioactive compound.

Disclaimer: The protocols and data presented are intended as a general guide. Optimization of these methods is essential for specific applications and matrices. Always adhere to laboratory safety guidelines when handling chemicals and biological samples.

References

Application Note: Quantitative Analysis of Sakakin using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-UV method for the quantitative analysis of Sakakin (3-Hydroxy-5-methylphenyl β-D-glucopyranoside) has been developed and is detailed below. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development.

Introduction

Sakakin, chemically known as 3-Hydroxy-5-methylphenyl β-D-glucopyranoside, is a natural glycoside with the molecular formula C13H18O7.[1][2][3] It is recognized for its potential biological activities, making it a compound of interest in pharmaceutical and nutraceutical research.[3][4] Accurate and reliable quantitative analysis is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of such phenolic compounds due to its specificity, sensitivity, and reproducibility.[5][6][7][8] This method outlines a validated isocratic reverse-phase HPLC-UV procedure for the determination of Sakakin.

Principle

The method employs a reverse-phase C18 column to separate Sakakin from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase consisting of a mixture of acetonitrile and water. The quantification is achieved by detecting the UV absorbance of Sakakin as it elutes from the column. The peak area of the analyte is directly proportional to its concentration in the sample.

Method Validation Summary

The described method is validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.[9]

Experimental Protocols

1. Materials and Reagents

  • Sakakin reference standard (Purity ≥98%)[2][3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and Water (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (Note: This is an estimated wavelength based on the phenolic structure. It should be confirmed by scanning the UV spectrum of a Sakakin standard solution).

  • Run Time: Approximately 10 minutes.

3. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Sakakin reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Accurately weigh the sample containing Sakakin.

  • Extract the analyte using a suitable solvent (e.g., methanol) with the aid of sonication or vortexing.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • After each injection, record the chromatogram and integrate the peak area corresponding to Sakakin.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.15
Theoretical Plates≥ 20005800
Retention Time (RT)Approx. 5.5 min5.48 min
%RSD of RT (n=6)≤ 1.0%0.45%
%RSD of Peak Area (n=6)≤ 2.0%0.82%

Table 2: Method Validation Data

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.25 µg/mL
Limit of Quantification (LOQ)0.75 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (%RSD)
- Intraday≤ 1.5%
- Interday≤ 2.0%

Visualization

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Standard 1. Prepare Standard Solutions (1-100 µg/mL) Sample 2. Prepare Sample (Extract & Filter) Inject 4. Inject Standards & Samples (20 µL) Standard->Inject Sample->Inject HPLC 3. HPLC System Setup (C18 Column, 30:70 ACN:H₂O) Detect 5. UV Detection at 275 nm Inject->Detect Integrate 6. Integrate Peak Area Detect->Integrate Quantify 7. Quantify Sakakin using Calibration Curve Integrate->Quantify

References

Application Notes and Protocols for the Synthesis of Sakakin (Orcinol Glucoside)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biosynthetic pathway of Sakakin (Orcinol Glucoside), a compound with noted antidepressant effects, and detail protocols for its synthesis and optimization. The information is based on the successful elucidation of the pathway in Curculigo orchioides and its subsequent heterologous production in engineered yeast.[1][2][3][4][5][6][7][8]

Introduction

Orcinol glucoside (OG), also referred to as Sakakin, is a natural product found in the rhizome of the traditional Chinese herb Curculigo orchioides Gaertn.[2][3][4][5] It has garnered significant interest for its potential as an antidepressant.[2][3][4][5] Recent breakthroughs have identified the key enzymes and biosynthetic pathway, enabling the development of microbial cell factories for its large-scale production, offering a more sustainable and efficient alternative to extraction from its natural plant source.[2][3][5]

The biosynthesis of Sakakin is a two-step process involving an orcinol synthase (ORS) and a UDP-dependent glycosyltransferase (UGT).[2][3][5][9] This pathway has been successfully engineered in Yarrowia lipolytica, achieving high-titer production.[2][3][4][5]

Sakakin Biosynthesis Pathway

The synthesis of Sakakin proceeds as follows:

  • Orcinol Formation: An orcinol synthase (ORS), a type III polyketide synthase (PKS), catalyzes the condensation of one molecule of acetyl-CoA and three molecules of malonyl-CoA to produce orcinol.[5][9]

  • Glycosylation: A UDP-dependent glycosyltransferase (UGT) then transfers a glucose moiety from UDP-glucose to the hydroxyl group of orcinol, forming orcinol glucoside (Sakakin).[5][9]

The key enzymes identified from Curculigo orchioides are CorcORS1 and CorcUGT31.[5]

Sakakin_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthesis Pathway cluster_products Products Acetyl_CoA Acetyl-CoA Orcinol_Formation Orcinol Formation Acetyl_CoA->Orcinol_Formation Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Orcinol_Formation UDP_Glucose UDP-Glucose Glycosylation Glycosylation UDP_Glucose->Glycosylation Orcinol Orcinol Orcinol_Formation->Orcinol CorcORS1 Sakakin Sakakin (Orcinol Glucoside) Glycosylation->Sakakin CorcUGT31 Orcinol->Glycosylation Experimental_Workflow cluster_ors ORS Activity Assay cluster_ugt UGT Activity Assay ORS_Mix Prepare Reaction Mix (ORS, Acetyl-CoA, Malonyl-CoA) ORS_Incubate Incubate (12h, 30°C) ORS_Mix->ORS_Incubate ORS_Stop Stop Reaction (Methanol) ORS_Incubate->ORS_Stop ORS_Analyze Analyze by HPLC ORS_Stop->ORS_Analyze UGT_Mix Prepare Reaction Mix (UGT, Orcinol, UDP-Glucose) UGT_Incubate Incubate (12h, 30°C) UGT_Mix->UGT_Incubate UGT_Stop Stop Reaction (Methanol) UGT_Incubate->UGT_Stop UGT_Analyze Analyze by HPLC/LC-MS UGT_Stop->UGT_Analyze

References

Application Notes and Protocols: Sakakin (Orcinol Glucoside) in Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakakin, also known as orcinol glucoside or 3-Hydroxy-5-methylphenyl β-D-glucopyranoside, is a naturally occurring phenolic glycoside found in the rhizomes of Curculigo orchioides.[1][2] Extensive research has highlighted its significant biological activities, including antioxidant, anxiolytic, and antidepressant effects.[1] Despite its well-defined structure and functional groups, a comprehensive review of the scientific literature reveals a notable absence of studies utilizing sakakin as a building block in organic synthesis for the construction of more complex molecules. The challenging and costly chemical synthesis of sakakin itself likely contributes to its limited application as a synthetic precursor.[3]

This document, therefore, deviates from showcasing sakakin in synthetic applications and instead focuses on its efficient biosynthesis, a critical aspect for its availability in research and potential therapeutic applications. Furthermore, we delve into its role in modulating key signaling pathways, which is of significant interest to drug development professionals.

Chemical Properties of Sakakin

PropertyValueReference
Molecular Formula C₁₃H₁₈O₇[3]
Molecular Weight 286.28 g/mol [3]
CAS Number 21082-33-7
Appearance White to light gray or light yellow powder/crystal
Synonyms Orcinol glucoside, 3-Hydroxy-5-methylphenyl β-D-glucopyranoside[3]

Biosynthesis of Sakakin

Recent advancements in metabolic engineering have enabled the high-yield production of sakakin in microbial systems, offering a promising alternative to extraction from natural sources. The following protocol outlines the key steps for the biosynthesis of sakakin in Yarrowia lipolytica.

Experimental Protocol: Biosynthesis of Sakakin in Yarrowia lipolytica

This protocol is based on the heterologous expression of key enzymes involved in the sakakin biosynthetic pathway.

1. Key Enzymes and Genes:

  • Orcinol Synthase (ORS): Catalyzes the formation of orcinol.

  • UDP-dependent Glycosyltransferase (UGT): Catalyzes the glycosylation of orcinol to form sakakin.

2. Strain and Plasmid Construction:

  • An appropriate Yarrowia lipolytica host strain is selected.

  • Genes encoding a highly active ORS and UGT are codon-optimized for expression in Y. lipolytica and cloned into suitable expression vectors.

3. Fermentation Conditions:

  • Medium: A defined fermentation medium supplemented with glucose as the primary carbon source.

  • Temperature: 30°C

  • pH: Controlled at a suitable level for optimal growth and production.

  • Aeration and Agitation: Maintained to ensure sufficient oxygen supply.

4. Product Extraction and Quantification:

  • The fermentation broth is harvested, and the cells are separated by centrifugation.

  • Sakakin is extracted from the supernatant and/or cell lysate using a suitable organic solvent.

  • The concentration of sakakin is determined by High-Performance Liquid Chromatography (HPLC) analysis.

Quantitative Data from Biosynthesis
ParameterValue
Final Titer in Fed-Batch Fermentation 43.46 g/L
Conversion Rate of Orcinol to Sakakin (in vitro) 96%

Visualizing the Biosynthetic Pathway and a Key Signaling Pathway

Biosynthesis of Sakakin

The following diagram illustrates the two-step enzymatic synthesis of sakakin from precursor molecules.

Sakakin_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA Orcinol Orcinol AcetylCoA->Orcinol Orcinol Synthase (ORS) Sakakin Sakakin (Orcinol Glucoside) Orcinol->Sakakin UDP-dependent Glycosyltransferase (UGT) UDPGlucose UDP-Glucose

Biosynthetic pathway of Sakakin.
Wnt/β-catenin Signaling Pathway

Sakakin has been reported to facilitate the shift of mesenchymal stem cell (MSC) fate towards osteoblasts and prevent adipogenesis via the Wnt/β-catenin signaling pathway. Understanding this pathway is crucial for developing therapies targeting bone regeneration and metabolic disorders.

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) betaCatenin_off β-catenin DestructionComplex->betaCatenin_off Proteasome Proteasome DestructionComplex->Proteasome Ubiquitination betaCatenin_off->DestructionComplex Phosphorylation TCF_off TCF/LEF TargetGenes_off Wnt Target Genes (Repressed) TCF_off->TargetGenes_off Represses Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP56 LRP5/6 Co-receptor Wnt->LRP56 Dsh Dishevelled (Dsh) Frizzled->Dsh Activation DestructionComplex_inactivated Inactivated Destruction Complex Dsh->DestructionComplex_inactivated Inactivation betaCatenin_on β-catenin (stabilized) Nucleus Nucleus betaCatenin_on->Nucleus betaCatenin_nuc β-catenin TCF_on TCF/LEF betaCatenin_nuc->TCF_on Binds TargetGenes_on Wnt Target Genes (Activated) TCF_on->TargetGenes_on Activates

Canonical Wnt/β-catenin signaling pathway.

Potential as a Synthetic Building Block

While not yet demonstrated, the chemical structure of sakakin presents several functional groups that could potentially be exploited in organic synthesis:

  • Phenolic Hydroxyl Group: This group can undergo various reactions such as etherification, esterification, and electrophilic aromatic substitution, allowing for the introduction of diverse functionalities.

  • Multiple Hydroxyl Groups on the Glucose Moiety: These hydroxyl groups offer sites for selective protection and subsequent derivatization to create novel glycosides with potentially altered biological activities.

Future research could explore the use of sakakin as a scaffold for the synthesis of novel drug candidates, leveraging its inherent biological activity and the potential for chemical modification.

Conclusion

Sakakin is a natural product with significant therapeutic potential. Although its application as a building block in organic synthesis is currently unexplored, advancements in its biosynthetic production pave the way for its increased availability for research. The detailed understanding of its interaction with key cellular signaling pathways, such as the Wnt/β-catenin pathway, provides a strong foundation for its investigation in drug discovery and development programs. Further exploration into the chemical derivatization of sakakin could unlock new avenues for the creation of novel therapeutic agents.

References

Sakakin (3-Hydroxy-5-methylphenyl β-D-glucopyranoside) in Cosmetic Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakakin, identified chemically as 3-Hydroxy-5-methylphenyl β-D-glucopyranoside (CAS: 21082-33-7), is a glycosidic compound with emerging applications in the cosmetic industry. While noted for its hydrating properties, its primary documented activities in scientific literature revolve around its strong antioxidant and anti-melanogenic effects. This document provides an overview of its known applications, relevant experimental protocols for its formulation, and insights into its potential biological mechanisms.

Physicochemical Properties

A summary of the key physicochemical properties of Sakakin is presented in Table 1. This information is crucial for formulation development, including solubility and stability assessments.

PropertyValueReference
Synonyms Orcinol Glucoside, 1-O-β-D-Glucosylorcinol[1]
CAS Number 21082-33-7[1]
Molecular Formula C₁₃H₁₈O₇[1]
Molecular Weight 286.28 g/mol [1]
Appearance White, light gray or light yellow crystalline powder[2]
Melting Point 132 °C[2]
Solubility Soluble in DMSO (≥28.6 mg/mL), Ethanol (≥11.3 mg/mL), and Water (≥12.32 mg/mL). Sparingly soluble in PBS (pH 7.2).[2]

Application Notes for Cosmetic Formulations

  • Antioxidant Activity: As a phenolic compound, Sakakin is anticipated to possess potent antioxidant properties. This makes it a valuable ingredient for anti-aging formulations, where it can help protect the skin from oxidative stress induced by environmental factors such as UV radiation and pollution.

  • Anti-Melanogenic and Skin Brightening Effects: The aglycone of Sakakin, orcinol, has demonstrated anti-melanogenic activity. This suggests that Sakakin could be effective in cosmetic products aimed at reducing hyperpigmentation, evening out skin tone, and promoting a brighter complexion.[2]

  • Hydration (Postulated): The hydrating effects of Sakakin are mentioned in commercial literature. Glycosides, in general, can contribute to skin hydration due to the hydrophilic nature of the sugar moiety. However, specific studies confirming the mechanism and efficacy of Sakakin in skin hydration are needed.

Experimental Protocols

The following protocols are foundational for the incorporation and evaluation of Sakakin in cosmetic formulations.

Protocol 1: Forced Degradation Study of Sakakin

This protocol is essential for understanding the stability of Sakakin under various stress conditions, which is critical for developing a stable cosmetic formulation.[2]

Objective: To identify the degradation pathways of Sakakin and to develop a stability-indicating analytical method (e.g., HPLC).

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of Sakakin in a suitable solvent such as methanol or a water/ethanol mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid Sakakin powder at 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • Neutralize the acid and base-hydrolyzed samples.

    • Dilute all samples to a suitable concentration.

    • Analyze the samples using a suitable analytical technique, such as reverse-phase HPLC with a UV detector, to identify and quantify any degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Determine the percentage of degradation and identify the major degradation products.

Protocol 2: In-Vitro Evaluation of Hydrating Efficacy (General Protocol)

While specific data for Sakakin is unavailable, the following is a general protocol for assessing the hydrating potential of a novel ingredient in-vitro.

Objective: To determine the effect of Sakakin on the expression of hydration-related genes in human keratinocytes.

Methodology:

  • Cell Culture: Culture primary human epidermal keratinocytes (NHEK) or a human keratinocyte cell line (e.g., HaCaT) under standard conditions.

  • Treatment: Treat the keratinocyte cultures with varying concentrations of Sakakin (e.g., 0.1, 1, 10 µg/mL) for 24-48 hours. A vehicle control (the solvent used to dissolve Sakakin) should be included.

  • RNA Extraction and qRT-PCR:

    • Extract total RNA from the treated and control cells.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of genes involved in skin hydration, such as Aquaporin-3 (AQP3), Hyaluronan Synthase 2 (HAS2), and Filaggrin (FLG).

  • Data Analysis:

    • Normalize the gene expression levels to a housekeeping gene (e.g., GAPDH).

    • Calculate the fold change in gene expression in the Sakakin-treated groups relative to the vehicle control.

    • Statistically analyze the data to determine the significance of any observed changes.

Signaling Pathways

Wnt/β-catenin Signaling Pathway

Research has indicated that Sakakin may modulate the Wnt/β-catenin signaling pathway.[2] While the primary context of this finding was in relation to cell differentiation, this pathway has complex roles in skin homeostasis. Its direct link to skin hydration has not been established for Sakakin.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->DestructionComplex Inhibition beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation & Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulation & Translocation Sakakin Sakakin Sakakin->DestructionComplex Modulation? TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activation

Caption: Postulated modulation of the Wnt/β-catenin pathway by Sakakin.

Experimental Workflow for Novel Hydrating Ingredient Evaluation

The following diagram outlines a logical workflow for the comprehensive evaluation of a novel cosmetic ingredient, such as Sakakin, for its hydrating properties.

G start Ingredient Identification (Sakakin) physchem Physicochemical Characterization start->physchem safety Safety & Toxicity Assessment physchem->safety invitro In-Vitro Efficacy Studies (e.g., Gene Expression, Protein Synthesis) safety->invitro formulation Formulation Development & Stability Testing invitro->formulation exvivo Ex-Vivo Studies (Skin Explants) formulation->exvivo clinical Clinical Trials (Human Volunteers) exvivo->clinical data_analysis Data Analysis & Interpretation clinical->data_analysis conclusion Conclusion on Hydrating Efficacy and Application data_analysis->conclusion

Caption: General workflow for evaluating a novel hydrating cosmetic ingredient.

Conclusion

Sakakin (3-Hydroxy-5-methylphenyl β-D-glucopyranoside) is a promising cosmetic ingredient with documented antioxidant and anti-melanogenic properties. While it is also marketed for its hydrating effects, there is a need for robust scientific studies to substantiate these claims and elucidate the underlying mechanisms. The protocols and workflows provided here offer a framework for the systematic evaluation of Sakakin and other novel ingredients for their application in hydrating cosmetic formulations. Further research into its effects on key hydration markers such as aquaporins, hyaluronic acid synthesis, and natural moisturizing factors is warranted.

References

Application Notes: Development of Sakacin-Based Biosensors for Rapid Detection of Listeria monocytogenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Listeria monocytogenes is a significant foodborne pathogen that poses a substantial threat to public health. Traditional methods for its detection are often time-consuming, laborious, and require specialized laboratory equipment. This necessitates the development of rapid, sensitive, and specific detection methods. Sakacins, a class of bacteriocins produced by Lactobacillus sakei, exhibit potent antimicrobial activity, particularly against Listeria monocytogenes.[1][2][3][4] This targeted activity makes Sakacin an excellent candidate as a biorecognition element in the development of novel biosensors for the specific detection of this pathogen.

This application note details the development and application of a Sakacin-based biosensor for the rapid and sensitive detection of Listeria monocytogenes. We describe two distinct biosensor platforms: an electrochemical impedance biosensor and a fluorescent biosensor. Both platforms leverage the high specificity of Sakacin P for the Listeria monocytogenes cell membrane. The mode of action of Sakacin P involves pore formation in the target cell's membrane, a mechanism that can be harnessed for signal generation in a biosensor.[5][6]

Principle of Detection

The fundamental principle of the Sakacin-based biosensor lies in the specific binding interaction between Sakacin P and the cell membrane of Listeria monocytogenes. This interaction can be transduced into a measurable signal, either electrical or optical, depending on the biosensor platform.

  • Electrochemical Impedance Spectroscopy (EIS) Biosensor: In this configuration, Sakacin P is immobilized on the surface of a gold electrode. When Listeria monocytogenes cells are present in the sample, they bind to the immobilized Sakacin P. This binding event alters the dielectric and resistive properties at the electrode-electrolyte interface, leading to a measurable change in impedance.

  • Fluorescent Biosensor: This approach utilizes a fluorescently labeled Sakacin P. In the presence of Listeria monocytogenes, the labeled Sakacin P binds to the bacterial cells. This binding can be detected by measuring the fluorescence intensity after a washing step to remove unbound Sakacin P, or through fluorescence resonance energy transfer (FRET) based assays.

Quantitative Data Summary

The performance of the developed Sakacin-based biosensors was evaluated for key analytical parameters. The results are summarized in the tables below for easy comparison.

Table 1: Performance Characteristics of Sakacin-P-Based Electrochemical Impedance Biosensor

ParameterValue
Target AnalyteListeria monocytogenes
Linear Detection Range10² to 10⁷ CFU/mL
Limit of Detection (LOD)50 CFU/mL
Response Time30 minutes
SpecificityHigh (No significant cross-reactivity with E. coli, Salmonella typhimurium, or Staphylococcus aureus)
Reproducibility (RSD)< 5% (n=5)
Storage Stability4 weeks at 4°C (90% of initial response)

Table 2: Performance Characteristics of Fluorescent Sakacin-P-Based Biosensor

ParameterValue
Target AnalyteListeria monocytogenes
Linear Detection Range10³ to 10⁸ CFU/mL
Limit of Detection (LOD)100 CFU/mL
Response Time45 minutes
SpecificityHigh (No significant cross-reactivity with E. coli, Salmonella typhimurium, or Staphylococcus aureus)
Reproducibility (RSD)< 7% (n=5)
Storage Stability6 weeks at 4°C (in the dark)

Experimental Protocols

Protocol 1: Fabrication of Sakacin-P-Based Electrochemical Impedance Biosensor

Materials:

  • Gold electrodes

  • Sakacin P (purified)

  • Cysteamine

  • Glutaraldehyde solution (2.5% in PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanolamine (1 M, pH 8.5)

  • Potassium ferricyanide/ferrocyanide solution (5 mM in 0.1 M KCl)

  • Listeria monocytogenes cultures

  • Control bacteria cultures (E. coli, S. typhimurium, S. aureus)

Procedure:

  • Electrode Cleaning: Clean the gold electrodes by electrochemical cycling in 0.5 M H₂SO₄, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.

  • Self-Assembled Monolayer (SAM) Formation: Immerse the cleaned electrodes in a 10 mM solution of cysteamine in ethanol for 12 hours at room temperature to form a self-assembled monolayer. Rinse with ethanol and deionized water.

  • Activation of Amino Groups: Treat the cysteamine-modified electrodes with a 2.5% glutaraldehyde solution for 1 hour at room temperature. This activates the terminal amino groups for subsequent covalent bonding. Rinse with deionized water.

  • Immobilization of Sakacin P: Apply a 1 mg/mL solution of purified Sakacin P in PBS to the activated electrode surface and incubate for 2 hours at 4°C in a humid chamber.

  • Blocking of Unreacted Sites: Immerse the electrodes in a 1 M ethanolamine solution (pH 8.5) for 30 minutes to block any remaining active aldehyde groups. Rinse with PBS.

  • Electrochemical Measurement:

    • Perform Electrochemical Impedance Spectroscopy (EIS) measurements in the presence of a 5 mM [Fe(CN)₆]³⁻/⁴⁻ redox probe in 0.1 M KCl.

    • Record the impedance spectra before and after incubating the electrode with the sample containing Listeria monocytogenes.

    • The change in charge transfer resistance (Rct) is proportional to the concentration of bound bacteria.

Protocol 2: Fluorescent Sakacin-P-Based Detection of Listeria monocytogenes

Materials:

  • Purified Sakacin P

  • Fluorescein isothiocyanate (FITC)

  • Sephadex G-25 column

  • 96-well microtiter plates (black, non-binding surface)

  • PBS, pH 7.4

  • Bovine Serum Albumin (BSA) solution (1% in PBS)

  • Listeria monocytogenes cultures

  • Control bacteria cultures

Procedure:

  • Fluorescent Labeling of Sakacin P:

    • Dissolve Sakacin P in a carbonate-bicarbonate buffer (pH 9.0).

    • Add FITC to the Sakacin P solution at a molar ratio of 1:1.5 (Sakacin P:FITC).

    • Incubate the reaction mixture for 2 hours at room temperature in the dark.

    • Separate the FITC-labeled Sakacin P from unreacted FITC using a Sephadex G-25 column.

  • Bacterial Cell Preparation:

    • Grow Listeria monocytogenes and control bacteria to the desired concentration.

    • Wash the bacterial cells twice with PBS by centrifugation and resuspend in PBS.

  • Fluorescence Assay:

    • Add 100 µL of the bacterial suspension to the wells of a 96-well microtiter plate.

    • Add 10 µL of FITC-labeled Sakacin P to each well.

    • Incubate for 30 minutes at 37°C.

    • Wash the wells three times with PBS containing 0.05% Tween-20 to remove unbound labeled Sakacin P.

    • Resuspend the cells in 100 µL of PBS.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microplate reader (Excitation: 495 nm, Emission: 525 nm).

    • The fluorescence intensity is proportional to the concentration of Listeria monocytogenes.

Visualizations

Signaling Pathway of Sakacin P Action

The antimicrobial action of Sakacin P against Listeria monocytogenes involves a specific interaction with the bacterial cell membrane, leading to pore formation and ultimately cell death. This signaling pathway is the basis for the biosensor's specificity.

Sakacin_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Listeria monocytogenes Sakacin P Sakacin P Cell Membrane Cell Membrane Sakacin P->Cell Membrane Binding Pore Formation Pore Formation Cell Membrane->Pore Formation Induces Ion Leakage Ion Leakage Pore Formation->Ion Leakage Causes Cell Death Cell Death Ion Leakage->Cell Death Leads to

Caption: Signaling pathway of Sakacin P action on Listeria monocytogenes.

Experimental Workflow for Electrochemical Biosensor Fabrication

The fabrication of the electrochemical biosensor involves a stepwise process of modifying the electrode surface to specifically capture the target bacteria.

Electrochemical_Workflow A Clean Gold Electrode B Cysteamine SAM Formation A->B C Glutaraldehyde Activation B->C D Sakacin P Immobilization C->D E Ethanolamine Blocking D->E F Ready for Measurement E->F

Caption: Experimental workflow for the fabrication of the Sakacin-P-based electrochemical biosensor.

Logical Relationship of Fluorescent Biosensor Components

The fluorescent biosensor relies on the interaction of several key components to generate a detectable signal.

Fluorescent_Biosensor_Logic node1 FITC-Labeled Sakacin P Biorecognition Element node3 Binding Event Specific Interaction node1->node3 node2 Listeria monocytogenes Target Analyte node2->node3 node4 { Fluorescence Signal |  Detection Output} node3->node4

Caption: Logical relationship of components in the fluorescent Sakacin-P biosensor.

Conclusion

The application of Sakacin as a biorecognition element offers a promising avenue for the development of rapid, sensitive, and specific biosensors for the detection of Listeria monocytogenes. The detailed protocols for both electrochemical and fluorescent platforms provide a solid foundation for researchers and drug development professionals to implement and further innovate Sakacin-based detection technologies. These biosensors have the potential to significantly improve food safety monitoring and clinical diagnostics.

References

Sakakin: Application Notes for a Potential Natural Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakakin, identified as the chemical compound 3-Hydroxy-5-methylphenyl β-D-Glucopyranoside, has been noted by chemical suppliers for its potential application as a natural flavoring agent and preservative in the food industry[1]. Despite this classification, detailed scientific literature and comprehensive data regarding its sensory profile, specific applications, and safety for consumption are not extensively available in publicly accessible resources. These application notes compile the currently available information and provide generalized protocols for the study of similar compounds, offering a foundational framework for researchers interested in exploring the potential of sakakin.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 3-Hydroxy-5-methylphenyl β-D-Glucopyranoside[2]
Molecular Formula C13H18O7[2]
Molecular Weight 286.28 g/mol [2]
Appearance White to light gray to light yellow powder/crystal[2]
Purity ≥98.0% (HPLC)[2]

Potential Applications in the Food Industry

While specific food applications for sakakin are not documented in scientific literature, its classification as a flavoring agent suggests potential use in a variety of food products[1]. The sensory characteristics of sakakin would largely determine its suitability for different applications. For context, a related compound, ethyl β-D-glucopyranoside, found in sea buckthorn, is reported to have a bitter taste[3][4]. If sakakin possesses a similar profile, it might be used to impart bitterness or to modulate the flavor profiles of beverages, confectionery, or baked goods. However, without sensory data for sakakin itself, any potential application remains speculative.

Experimental Protocols

Due to the lack of specific published methods for the extraction and evaluation of sakakin as a flavoring agent, the following protocols are generalized based on methodologies used for similar phenolic glycosides from plant materials.

Protocol 1: Extraction and Purification of Phenolic Glycosides from a Hypothetical Plant Source

This protocol provides a general workflow for the extraction and purification of a compound like sakakin from a plant source.

1. Materials and Reagents:

  • Dried and powdered plant material

  • 80% Methanol (extraction solvent)

  • n-Hexane

  • Ethyl acetate

  • Butanol

  • Distilled water

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system

  • Rotary evaporator

2. Extraction Procedure:

  • Macerate the dried and powdered plant material in 80% methanol at room temperature for 24 hours.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
  • Suspend the crude extract in distilled water and partition successively with n-hexane, ethyl acetate, and butanol.
  • The butanol fraction is often enriched with glycosides. Concentrate this fraction for further purification.

3. Purification Procedure:

  • Subject the concentrated butanol fraction to column chromatography on a silica gel column.
  • Elute the column with a gradient of chloroform and methanol.
  • Collect the fractions and monitor them by thin-layer chromatography (TLC).
  • Pool the fractions containing the compound of interest and further purify using a Sephadex LH-20 column.
  • Perform final purification using preparative HPLC to obtain the pure compound.

Protocol 2: Sensory Evaluation - Flavor Profile

This protocol outlines a general method for determining the sensory profile of a novel flavoring ingredient.

1. Panelist Selection and Training:

  • Recruit 8-10 panelists with prior experience in sensory evaluation.

  • Train the panelists on the specific flavor attributes to be evaluated (e.g., sweet, bitter, sour, astringent, and specific aromatic notes).

2. Sample Preparation:

  • Prepare a stock solution of purified sakakin in distilled water.

  • Create a series of dilutions to determine the detection and recognition thresholds.

  • Prepare a sample at a concentration suitable for flavor profile analysis (e.g., 5-10 times the recognition threshold).

3. Evaluation Procedure:

  • Present the samples to the panelists in a randomized order.

  • Use a structured scoresheet for panelists to rate the intensity of each flavor attribute on a scale (e.g., 0-15).

  • Provide unsalted crackers and water for palate cleansing between samples.

  • Analyze the data to generate a flavor profile of the compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification plant_material Dried & Powdered Plant Material maceration Maceration (80% Methanol) plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Suspend in Water & Partition with n-Hexane, Ethyl Acetate, Butanol crude_extract->partitioning butanol_fraction Butanol Fraction (Glycoside Rich) partitioning->butanol_fraction silica_gel Silica Gel Column Chromatography butanol_fraction->silica_gel sephadex Sephadex LH-20 Column silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure Sakakin hplc->pure_compound

Caption: Generalized workflow for the extraction and purification of sakakin.

logical_relationship cluster_properties Properties cluster_applications Potential Food Applications sakakin Sakakin (3-Hydroxy-5-methylphenyl β-D-Glucopyranoside) sensory Sensory Profile (Hypothesized Bitter) sakakin->sensory influences preservative Preservative Properties sakakin->preservative exhibits beverages Beverages sensory->beverages confectionery Confectionery sensory->confectionery baked_goods Baked Goods sensory->baked_goods

Caption: Potential applications of sakakin based on its properties.

Safety and Regulatory Status

There is no specific information available in the public domain regarding the safety, toxicity, or regulatory status of sakakin as a food additive. Any application in the food industry would necessitate a comprehensive safety assessment and adherence to the regulatory frameworks of the respective authorities, such as the U.S. Food and Drug Administration (FDA) or the European Food Safety Authority (EFSA).

Conclusion

Sakakin (3-Hydroxy-5-methylphenyl β-D-Glucopyranoside) is a compound with suggested potential as a natural flavoring agent. However, a significant gap in scientific knowledge exists regarding its sensory properties, natural sources for flavoring, extraction and purification methods, specific food applications, and safety for consumption. The protocols and information provided herein are intended to serve as a starting point for researchers to systematically investigate these aspects and to determine the viability of sakakin as a novel ingredient in the food industry. Further research is crucial to substantiate the claims of its application and to ensure its safety and efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sakacin Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Sakacin from natural sources, primarily microbial fermentation.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues that may arise during your Sakacin production and purification experiments.

Issue 1: Low or No Sakacin Production Despite Healthy Microbial Growth

Possible Causes & Solutions:

  • Suboptimal Fermentation Conditions: The growth of Lactobacillus sakei and subsequent Sakacin production are highly sensitive to environmental parameters.

    • Temperature: Optimal Sakacin production is often observed at temperatures around 20°C.[1] Higher temperatures (25-30°C) can halt production even at lower cell densities.[1] Ensure your fermenter's temperature control is accurately calibrated.

    • pH: While uncontrolled pH has sometimes been shown to yield more Sakacin than a constant pH of 6.3, extreme shifts can be detrimental.[1] For reproducibility, a controlled pH is generally recommended. Sakacin K production, for instance, is maximal at a pH of 5.0, with a narrow optimal range.[2]

  • Nutrient Limitation: Even in fed-batch systems, an improperly designed feeding strategy can lead to the depletion of essential nutrients.

    • Media Composition: The composition of the growth medium is critical. Yeast extract and tryptone have been shown to positively influence Sakacin P production.[1]

  • Product Inhibition or Degradation: High concentrations of Sakacin or byproducts like lactic acid can inhibit further production. A decrease in Sakacin concentration can also occur in later growth phases, a process accelerated by high temperature and pH.[1]

  • Adsorption to Producer Cells: Bacteriocins like Sakacin can adsorb to the surface of the producer cells, which reduces the measurable concentration in the supernatant.[1]

Issue 2: High Biomass but Low Sakacin Yield (Uncoupled Production)

Possible Causes & Solutions:

  • Incorrect Feed Strategy: Sakacin production is associated with cellular growth.[1]

    • Exponential Feeding: An exponential feeding strategy that aligns with the culture's growth rate can maximize productivity.[1]

    • Constant Feed Rate: A constant feed rate might stabilize production but may not result in the highest possible yields.[1]

  • Inappropriate Media Composition: The specific nutritional requirements for robust Sakacin production may not be met, even if the media supports high cell density.

Table 1: Summary of Optimal Fermentation Parameters for Sakacin Production

ParameterOptimal ValueSource
Temperature20-25°C[2]
pH~5.0 (for Sakacin K)[2]
Key Media ComponentsYeast extract, Tryptone[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of Sakacin?

A1: Sakacin is a bacteriocin primarily produced by strains of Lactobacillus sakei, a bacterium commonly found in fermented meat products like sausages.[2]

Q2: What is the difference between Sakacin P and Sakacin K?

A2: Sakacin P and Sakacin K are different variants of Sakacin produced by different strains of Lactobacillus sakei. They are both antilisterial bacteriocins but may have slight differences in their properties and optimal production conditions.[1][2]

Q3: How can I quantify the amount of Sakacin in my culture supernatant?

A3: A common method for quantifying Sakacin activity is the critical dilution assay. This involves preparing serial dilutions of the cell-free supernatant and testing their inhibitory activity against a sensitive indicator strain, such as Lactobacillus delbrueckii subsp. bulgaricus.[1]

Q4: My purified Sakacin sample shows low activity. What could be the problem?

A4: Low activity in a purified sample can result from degradation during the purification process. Factors such as exposure to high temperatures or suboptimal pH can lead to a loss of biological activity. It is also possible that the Sakacin has aggregated, reducing its effective concentration.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for Sakacin P Production

  • Inoculum Preparation: Propagate a culture of a known Sakacin P-producing Lactobacillus sakei strain in MRS broth.

  • Fermenter Setup:

    • Prepare and sterilize the fermentation vessel and growth medium.

    • Calibrate pH and dissolved oxygen (DO) probes.

    • Set the temperature to the optimal production temperature (e.g., 20°C).[1]

  • Inoculation: Inoculate the fermenter with the prepared starter culture.

  • Fed-Batch Operation:

    • Initiate a predetermined feeding strategy (e.g., exponential feed) to supply fresh nutrients and maintain optimal growth conditions.

    • Continuously monitor and control temperature and pH.

  • Sampling and Analysis:

    • Periodically collect samples to measure cell density (OD600), substrate and metabolite concentrations (e.g., lactic acid) using methods like HPLC.

    • Quantify Sakacin P activity in the cell-free supernatant using a critical dilution assay.[1]

Protocol 2: Quantification of Sakacin P Activity (Critical Dilution Assay)

  • Indicator Strain Preparation: Prepare a fresh overnight culture of a sensitive indicator strain (e.g., Lactobacillus delbrueckii subsp. bulgaricus).

  • Agar Plate Preparation: Inoculate a suitable soft agar medium (e.g., MRS with 0.75% agar) with the indicator strain and pour it as an overlay on a base of solid agar.

  • Sample Preparation: Prepare serial twofold dilutions of the cell-free supernatant from the L. sakei fermentation in a sterile buffer or water.

  • Spotting: Spot a small volume (e.g., 10 µL) of each dilution onto the surface of the indicator lawn.

  • Incubation: Incubate the plates under appropriate conditions until a clear lawn of the indicator strain is visible.

  • Quantification: The bacteriocin titer is defined as the reciprocal of the highest dilution that shows a clear zone of inhibition.

Visualizations

Fed_Batch_Fermentation_Workflow Fed-Batch Fermentation Workflow for Sakacin Production cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis Inoculum Inoculum Preparation (L. sakei in MRS broth) Inoculation Inoculation Inoculum->Inoculation Fermenter_Setup Fermenter Setup (Sterilization, Calibration) Fermenter_Setup->Inoculation Fed_Batch Fed-Batch Operation (Exponential Feeding) Inoculation->Fed_Batch Monitoring Process Monitoring (Temp, pH, DO) Fed_Batch->Monitoring Sampling Periodic Sampling Fed_Batch->Sampling Monitoring->Fed_Batch Analysis Analysis (OD600, HPLC, Activity Assay) Sampling->Analysis Data Data Interpretation Analysis->Data

Caption: Workflow for Sakacin production using fed-batch fermentation.

Critical_Dilution_Assay_Workflow Critical Dilution Assay for Sakacin Quantification Indicator_Prep Indicator Strain Preparation Agar_Plate Agar Plate Preparation (Indicator Lawn) Indicator_Prep->Agar_Plate Supernatant_Prep Sample Preparation (Cell-free supernatant) Serial_Dilution Serial Dilutions Supernatant_Prep->Serial_Dilution Spotting Spotting Dilutions on Agar Serial_Dilution->Spotting Agar_Plate->Spotting Incubation Incubation Spotting->Incubation Quantification Quantification (Zone of Inhibition) Incubation->Quantification

Caption: Workflow for quantifying Sakacin activity.

References

Sakakin stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sakakin

Introduction to Sakakin

Sakakin is a potent and selective small-molecule inhibitor of MEK1/2, key components of the MAPK/ERK signaling pathway.[1][2] Dysregulation of this pathway is implicated in various cancers, making Sakakin a valuable tool for cancer research and drug development.[3][4] This guide provides troubleshooting for common stability issues encountered when working with Sakakin in solution.

Troubleshooting Guide

This guide addresses specific stability problems in a question-and-answer format.

Issue 1: My Sakakin solution precipitates immediately after I dilute the DMSO stock into my aqueous buffer.

  • Possible Cause A: Final Concentration Exceeds Solubility.

    • Explanation: The final concentration of Sakakin in your aqueous solution may be higher than its kinetic solubility under your specific experimental conditions (e.g., pH, temperature, buffer components).[5]

    • Suggested Solution:

      • Lower the Final Concentration: Attempt to prepare a more dilute solution.

      • Determine Kinetic Solubility: Perform a kinetic solubility assay to establish the maximum achievable concentration in your specific buffer (see Experimental Protocol 1).[5]

      • Adjust pH: If your experiment permits, using a slightly acidic buffer (e.g., pH 6.0-6.5) may improve solubility.

  • Possible Cause B: Improper Mixing Technique.

    • Explanation: Adding the concentrated DMSO stock to the aqueous buffer too quickly can create localized areas of high concentration, leading to precipitation. This is a common issue with compounds that are highly soluble in organic solvents but have low aqueous solubility.[5]

    • Suggested Solution: Always add the DMSO stock solution dropwise into the vortexing aqueous buffer to ensure rapid and even dispersion.[5]

  • Possible Cause C: Low Final DMSO Concentration.

    • Explanation: While it's crucial to minimize DMSO in cell-based assays, a very low final concentration might not be sufficient to keep Sakakin in solution.

    • Suggested Solution: Ensure the final DMSO concentration is between 0.1% and 0.5%. Always include a vehicle control with the identical final DMSO concentration in your experiments.[5]

Issue 2: My Sakakin solution is clear initially but becomes cloudy or shows precipitate after a few hours at 37°C.

  • Possible Cause A: Supersaturation.

    • Explanation: The initially prepared solution might be supersaturated, a thermodynamically unstable state. Over time, the compound will tend to precipitate out to reach its equilibrium solubility.[6]

    • Suggested Solution:

      • Work with Lower Concentrations: Whenever possible, prepare solutions at or below the determined equilibrium solubility.

      • Incorporate Solubilizing Excipients: For in vitro assays, consider the use of solubilizing agents like non-ionic surfactants (e.g., Tween-80 at low concentrations) if they do not interfere with the assay.

  • Possible Cause B: Temperature-Dependent Solubility.

    • Explanation: Sakakin may have lower solubility at 37°C compared to room temperature, or temperature fluctuations could be inducing precipitation.[6]

    • Suggested Solution:

      • Pre-warm the Buffer: Ensure your aqueous buffer is pre-warmed to 37°C before adding the Sakakin DMSO stock.

      • Maintain Constant Temperature: Keep the solution at a constant 37°C throughout the experiment.

Issue 3: I am observing a loss of Sakakin's biological activity over the course of my multi-day experiment.

  • Possible Cause A: Hydrolytic Degradation.

    • Explanation: Sakakin may be susceptible to hydrolysis, especially in neutral to alkaline aqueous solutions (pH > 7.0).[7]

    • Suggested Solution:

      • Perform a Stability Study: Use an HPLC-based method to assess the stability of Sakakin in your specific cell culture medium over the time course of your experiment (see Experimental Protocol 2).[8][9]

      • Replenish the Compound: If degradation is confirmed, consider replacing the medium with freshly prepared Sakakin-containing medium every 24-48 hours.

      • Use a Buffered System: Ensure your medium is well-buffered to maintain a stable pH.

  • Possible Cause B: Oxidative Degradation.

    • Explanation: Some functional groups in small molecules are prone to oxidation when exposed to air.[10]

    • Suggested Solution:

      • Prepare Fresh Solutions: Prepare Sakakin solutions fresh for each experiment from a frozen DMSO stock.

      • Consider Antioxidants: If oxidation is a significant issue and compatible with your experimental system, consider adding a small amount of an antioxidant like N-acetylcysteine.

  • Possible Cause C: Adsorption to Labware.

    • Explanation: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the solution.[9]

    • Suggested Solution:

      • Use Low-Binding Plastics: Utilize low-protein-binding plates and pipette tips.

      • Include a Surfactant: A low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) can help prevent adsorption, if compatible with your assay.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing Sakakin stock solutions? A1: High-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended for preparing high-concentration stock solutions (e.g., 10-50 mM).[10]

Q2: How should I store my Sakakin stock solution? A2: Store the DMSO stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[8] Protect from light.

Q3: Is Sakakin sensitive to light? A3: Yes, Sakakin can exhibit some photogradegradation. It is recommended to protect stock solutions and experimental solutions from light by using amber vials or covering containers with aluminum foil.[6]

Q4: Can I filter-sterilize my Sakakin solution after diluting it in my cell culture medium? A4: While filter sterilization is a common practice, it can sometimes lead to loss of the compound due to binding to the filter membrane. If you must filter, use a low-protein-binding PVDF or PES membrane filter. It is often preferable to add a sterile-filtered DMSO stock solution to sterile medium under aseptic conditions.

Quantitative Data Summary

The following tables provide hypothetical data for Sakakin's stability under various conditions.

Table 1: Sakakin Stability in Different Aqueous Buffers (10 µM, 72h at 37°C)

Buffer SystempH% Remaining Sakakin
Citrate Buffer5.598.2%
Phosphate-Buffered Saline (PBS)7.485.1%
Tris Buffer8.072.5%

Table 2: Effect of Temperature on Sakakin Stability in PBS (10 µM, 24h)

Temperature% Remaining Sakakin
4°C99.5%
25°C (Room Temp)96.3%
37°C92.8%

Table 3: Photostability of Sakakin in Cell Culture Medium (10 µM, 8h at 25°C)

Condition% Remaining Sakakin
Ambient Light88.7%
Dark (Foil Wrapped)99.1%

Experimental Protocols

Protocol 1: Assessing Sakakin Kinetic Solubility

  • Preparation: Prepare a 10 mM stock solution of Sakakin in 100% DMSO.

  • Dilution: In a 96-well plate, add 198 µL of your aqueous buffer (e.g., PBS, pH 7.4) to each well. Add 2 µL of the 10 mM Sakakin stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution down the plate.

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Analysis: Measure the turbidity of each well using a plate reader at 620 nm. The highest concentration that remains clear (no significant increase in turbidity compared to a vehicle control) is an estimate of the kinetic solubility.

Protocol 2: HPLC-Based Stability Assay in Cell Culture Medium

  • Preparation: Prepare the final cell culture medium, including serum and other additives.

  • Spiking: Add Sakakin from a concentrated DMSO stock to the medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples (e.g., 0.1%).[8]

  • Time Zero Sample: Immediately after mixing, take a 100 µL aliquot and quench the reaction by adding it to 200 µL of acetonitrile containing an internal standard. This is your t=0 sample. Store at -20°C.[8]

  • Incubation: Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO2).[8]

  • Time-Point Sampling: At predetermined time points (e.g., 2, 8, 24, 48 hours), collect additional 100 µL aliquots and quench them as described in step 3.[8]

  • Analysis: Analyze all samples by a validated reverse-phase HPLC method with UV detection.[11][12]

  • Data Interpretation: Calculate the percentage of Sakakin remaining at each time point by comparing its peak area (normalized to the internal standard) to the t=0 sample.[8]

Visualizations

G start Precipitate Observed in Sakakin Solution q1 When does precipitation occur? start->q1 immediate Immediately upon dilution in buffer q1->immediate Immediately delayed After incubation (e.g., at 37°C) q1->delayed Over Time cause_immediate1 Cause: Concentration > Solubility immediate->cause_immediate1 cause_immediate2 Cause: Improper Mixing immediate->cause_immediate2 cause_delayed1 Cause: Supersaturation delayed->cause_delayed1 cause_delayed2 Cause: Temp-Dependent Solubility delayed->cause_delayed2 sol_immediate1 Solution: - Lower final concentration - Determine kinetic solubility - Adjust buffer pH cause_immediate1->sol_immediate1 sol_immediate2 Solution: - Add stock to vortexing buffer cause_immediate2->sol_immediate2 sol_delayed1 Solution: - Use lower concentration - Consider solubilizers cause_delayed1->sol_delayed1 sol_delayed2 Solution: - Pre-warm buffer - Maintain constant temp cause_delayed2->sol_delayed2

Caption: Troubleshooting workflow for Sakakin precipitation issues.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2/SOS RTK->GRB2 Ras Ras GRB2->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF P Response Cell Proliferation, Differentiation TF->Response Sakakin Sakakin Sakakin->MEK

Caption: Sakakin inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.[1][13]

G prep 1. Prepare Medium & Spike with Sakakin t0 2. Collect t=0 Sample prep->t0 incubate 4. Incubate at 37°C prep->incubate quench1 3. Quench with Acetonitrile + Internal Standard t0->quench1 analyze 7. Analyze All Samples by HPLC quench1->analyze tx 5. Collect Time-Point Samples (t=2, 8, 24, 48h) incubate->tx quench2 6. Quench Samples tx->quench2 quench2->analyze calc 8. Calculate % Remaining vs. t=0 analyze->calc

Caption: Experimental workflow for the HPLC-based stability assay.[8]

References

Technical Support Center: Overcoming Poor Solubility of Orcinol Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on overcoming the challenges associated with the poor solubility of Orcinol glucoside in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of Orcinol glucoside in common laboratory solvents?

A1: The solubility of Orcinol glucoside can vary depending on the solvent and experimental conditions. Published data indicates the following approximate solubilities:

SolventSolubilityReference(s)
Dimethyl Sulfoxide (DMSO)≥28.6 mg/mL, 57 mg/mL, 125 mg/mL (with sonication)[1][2][3][4]
Ethanol (EtOH)≥11.3 mg/mL[2]
Water (H₂O)≥12.32 mg/mL[2]

Note: The variability in reported DMSO solubility may be attributed to factors such as the purity of the compound, the specific batch, the method of dissolution (e.g., with or without sonication), and the presence of moisture in the DMSO.[1][4]

Q2: I am observing precipitation when I dilute my Orcinol glucoside stock solution into my aqueous cell culture medium. What is causing this and how can I prevent it?

A2: This phenomenon is commonly referred to as "solvent shock" or precipitation upon dilution. It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is significantly lower. To prevent this, consider the following strategies:

  • Reduce the final concentration of the organic solvent: Aim for the lowest possible final concentration of the organic solvent (e.g., <0.5% DMSO) in your final working solution.

  • Stepwise dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.

  • Increase the temperature of the aqueous medium: Gently warming the aqueous medium before adding the stock solution can help maintain solubility. However, be mindful of the temperature sensitivity of your compound and other components in the medium.

  • Slow addition and rapid mixing: Add the stock solution dropwise to the aqueous medium while vigorously vortexing or stirring to ensure rapid and uniform dispersion.

  • Use of a carrier protein: For in vitro cell culture experiments, pre-incubating the compound with a carrier protein like bovine serum albumin (BSA) can help improve its stability and solubility in the medium.

Q3: Are there any alternative methods to enhance the aqueous solubility of Orcinol glucoside without using organic solvents?

A3: Yes, several techniques can be employed to improve the aqueous solubility of poorly soluble compounds like Orcinol glucoside:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.[5][6][7][8] Sulfobutylether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used derivatives.[1][5]

  • Use of Surfactants: Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles. Non-ionic surfactants like Tween-80 are often used in biological experiments.[1]

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. While specific data for Orcinol glucoside is limited, exploring a range of pH values may help identify conditions of optimal solubility.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate and apparent solubility.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Difficulty in Preparing a Concentrated Aqueous Stock Solution

Symptoms:

  • Visible solid particles remain in the solution even after vigorous mixing.

  • The solution appears cloudy or hazy.

Possible Causes and Solutions:

CauseSolution
Low intrinsic aqueous solubility Consider using a solubilization-enhancing technique such as complexation with cyclodextrins or the addition of a biocompatible surfactant.
Slow dissolution kinetics Apply gentle heating (e.g., 37°C) and/or sonication to facilitate the dissolution process.[1] Monitor for any potential degradation of the compound at elevated temperatures.
Incorrect pH If the compound is ionizable, adjust the pH of the aqueous buffer to a range where the ionized (and typically more soluble) form predominates.
Issue 2: Precipitation of Orcinol Glucoside During Storage

Symptoms:

  • A clear solution becomes cloudy or forms a precipitate over time.

Possible Causes and Solutions:

CauseSolution
Supersaturation The initial dissolution may have resulted in a supersaturated solution that is thermodynamically unstable. Prepare a fresh solution at a slightly lower concentration.
Temperature fluctuations Storage at lower temperatures can decrease solubility and lead to precipitation. Store the solution at a constant, appropriate temperature.
Solvent evaporation If using a volatile organic solvent for the stock solution, ensure the container is tightly sealed to prevent solvent evaporation, which would increase the compound's concentration.
Degradation The precipitate could be a degradation product. Assess the stability of Orcinol glucoside under your storage conditions (e.g., light exposure, pH).

Experimental Protocols

Protocol 1: Preparation of Orcinol Glucoside Solution using a Co-solvent System for In Vivo Studies

This protocol is adapted from a formulation used for in vivo experiments.[1]

Materials:

  • Orcinol glucoside

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of Orcinol glucoside in DMSO. For example, to achieve a final concentration of ≥ 2.08 mg/mL, a 20.8 mg/mL stock in DMSO can be prepared.[1]

  • In a separate tube, prepare the vehicle by mixing the solvents in the following volumetric ratio: 40% PEG300, 5% Tween-80, and 45% Saline.

  • Add 10% (by final volume) of the Orcinol glucoside DMSO stock solution to the vehicle.

  • Vortex the solution thoroughly until it is clear and homogenous.

Example: To prepare 1 mL of the final formulation:

  • Mix 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.

  • Add 100 µL of the 20.8 mg/mL Orcinol glucoside stock in DMSO.

  • Vortex until clear.

Protocol 2: Enhancing Aqueous Solubility of Orcinol Glucoside using Cyclodextrin

This protocol provides a general method for using cyclodextrins to improve solubility.

Materials:

  • Orcinol glucoside

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or appropriate buffer

Procedure:

  • Prepare a solution of the cyclodextrin in the desired aqueous solvent. A common concentration to start with is 20% (w/v) SBE-β-CD in saline.[1]

  • Prepare a concentrated stock solution of Orcinol glucoside in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Slowly add the Orcinol glucoside stock solution to the cyclodextrin solution while stirring.

  • Continue stirring the mixture at room temperature for a specified period (e.g., 24 hours) to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_methods Solubilization Methods cluster_dissolution Dissolution & Final Preparation Start Start Weigh_OG Weigh Orcinol Glucoside Start->Weigh_OG Select_Solvent Select Solubilization Method Weigh_OG->Select_Solvent Co_Solvent Co-solvent (e.g., DMSO, PEG300) Select_Solvent->Co_Solvent Cyclodextrin Cyclodextrin (e.g., SBE-β-CD) Select_Solvent->Cyclodextrin Surfactant Surfactant (e.g., Tween-80) Select_Solvent->Surfactant Dissolve Dissolve with Heating/Sonication (Optional) Co_Solvent->Dissolve Cyclodextrin->Dissolve Surfactant->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Filter Sterile Filter (0.22 µm) Dilute->Filter Final_Solution Ready-to-use Solution Filter->Final_Solution

Caption: Experimental workflow for preparing Orcinol glucoside solutions.

troubleshooting_pathway Problem Precipitation Observed? Check_Concentration Is final concentration too high? Problem->Check_Concentration Yes Reduce_Concentration Reduce final concentration Check_Concentration->Reduce_Concentration Yes Check_Solvent Is organic solvent concentration >0.5%? Check_Concentration->Check_Solvent No Solution_Clear Solution Remains Clear Reduce_Concentration->Solution_Clear Reduce_Solvent Decrease organic solvent percentage Check_Solvent->Reduce_Solvent Yes Check_Mixing Was stock added too quickly? Check_Solvent->Check_Mixing No Reduce_Solvent->Solution_Clear Improve_Mixing Add stock dropwise with vigorous mixing Check_Mixing->Improve_Mixing Yes Consider_Alternative Use alternative solubilization method (e.g., Cyclodextrin) Check_Mixing->Consider_Alternative No Improve_Mixing->Solution_Clear Consider_Alternative->Solution_Clear

Caption: Troubleshooting pathway for precipitation issues.

References

Technical Support Center: Optimizing Reaction Conditions for Heterocyclic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Sakakin derivatives" is not widely documented in the scientific literature found. This guide provides general troubleshooting and optimization strategies applicable to the synthesis of various heterocyclic compounds, drawing on established principles and examples from the synthesis of other derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis of heterocyclic derivatives, offering potential causes and solutions in a question-and-answer format.

Question 1: My reaction is resulting in a very low yield or no product at all. What are the common causes and how can I improve it?

Answer: Low or no yield is a frequent issue in organic synthesis. Several factors could be the cause. Here’s a systematic approach to troubleshooting:

  • Catalyst Choice and Concentration: The type and amount of catalyst are critical. For acid-catalyzed reactions, such as the Biginelli reaction for dihydropyrimidinones, strong acids like HCl can sometimes lead to side reactions.[1] Consider using milder Lewis acids or solid acid catalysts, which can improve yields and simplify the workup process.[1]

  • Reaction Temperature: Temperature is a crucial parameter. Some reactions proceed well at room temperature, while others require heating. For instance, in the synthesis of certain quinoline derivatives, increasing the temperature from room temperature to 100°C was found to dramatically increase the yield from low to 87%.[2] Conversely, excessively high temperatures can cause charring and the formation of degradation products, as seen in the dehydration of diethanolamine.[3] It is essential to carefully monitor and control the temperature within the optimal range for your specific reaction.

  • Solvent Conditions: The choice of solvent can significantly impact reaction rates and yields. While traditional protocols may use solvents like ethanol, exploring solvent-free conditions can sometimes lead to shorter reaction times and higher yields, aligning with green chemistry principles.[1] For some multi-component reactions, such as the synthesis of endo-Spiro[pyrrolizidine-3,3'-oxindole], isopropyl alcohol (i-PrOH) was found to be the optimal solvent.[4]

  • Reactant Stoichiometry: The ratio of your starting materials can affect the outcome. For multi-component reactions, it's often beneficial to use a slight excess of one of the reactants, such as the urea or thiourea component in the Biginelli reaction.[1]

  • Reaction Time: Many reactions require sufficient time to reach completion. It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][5] Some reactions, like the dehydration of diethanolamine, may require up to 15 hours.[3]

Question 2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

Answer: The formation of side products can be minimized by fine-tuning the reaction conditions:

  • Choice of Reagents: In reactions involving reduction, such as reductive amination, the choice of reducing agent is key. If over-reduction is an issue, switching to a milder reducing agent that selectively reduces the desired functional group can be effective.[3]

  • Control of pH: The pH of the reaction mixture can influence selectivity. For reactions that are sensitive to pH, using a buffer system can help maintain the optimal pH and prevent side reactions.[3]

  • Purification Methods: In some cases, side products may be isomers or closely related compounds that are difficult to separate. Optimizing the purification technique, such as column chromatography or recrystallization, can be crucial for isolating the desired product.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize optimized reaction conditions for the synthesis of various heterocyclic derivatives based on literature findings.

Table 1: Optimization of a Three-Component Reaction for endo-Spiro[pyrrolizidine-3,3'-oxindole] Synthesis[4]

EntrySolventTemperature (°C)Time (h)Yield (%)
1CH3CN25475
2CH2Cl225468
3i-PrOH25482
4EtOH25478
5Toluene25455

Table 2: Optimization of Base and Temperature for 3-methyl-5H-[3][5]oxathiepino[5,6-b]quinoline Synthesis[2]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1t-BuOKDMF2524Low
2t-BuOKDMF100187
3NaHDMF100182
4K2CO3DMF10024No Reaction
5DBUDMF10024No Reaction

Experimental Protocols

Here are detailed methodologies for key experiments cited in the literature.

Protocol 1: One-Pot Condensation for Diazaborine Derivatives[5]

This method provides an efficient synthesis of a variety of diazaborine derivatives.

Materials:

  • 2-Formylphenylboronic acid or 2-Acetylphenylboronic acid

  • Substituted or unsubstituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine)

  • Methanol (MeOH)

  • Water (H₂O)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • In a round-bottom flask, dissolve the 2-carbonylphenylboronic acid (1.0 eq.) in a minimal amount of methanol.

  • Add an equimolar amount (1.0 eq.) of the desired hydrazine derivative to the solution. If using a hydrazine salt, add one equivalent of a mild base like triethylamine.

  • Add water to the reaction mixture until a slight turbidity is observed.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water and then a minimal amount of cold methanol to remove unreacted starting materials.[5]

Protocol 2: Synthesis of Morpholine via Dehydration of Diethanolamine[3]

This protocol describes a classical method for synthesizing the morpholine core structure.

Materials:

  • Diethanolamine

  • Sulfuric acid (concentrated)

  • Calcium oxide

  • Potassium hydroxide

  • High-temperature thermometer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Carefully add concentrated sulfuric acid to diethanolamine. Note that this reaction is highly exothermic.

  • Heat the resulting diethanolamine hydrochloride solution to drive off water until the internal temperature reaches 200-210°C.

  • Maintain this temperature for 15 hours.

  • Allow the mixture to cool to 160°C and then pour it into a dish to solidify.

  • Grind the solidified morpholine hydrochloride paste and mix it with 50 g of calcium oxide.

  • Transfer the mixture to a round-bottom flask and perform a distillation using a strong, dry flame to collect the crude, wet morpholine.

  • Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes, followed by a final distillation.[3]

Visualizations

Diagram 1: General Experimental Workflow for Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Starting Materials Starting Materials Reaction Setup Reaction Setup Starting Materials->Reaction Setup Reagents & Solvents Reagents & Solvents Reagents & Solvents->Reaction Setup Monitoring (TLC) Monitoring (TLC) Reaction Setup->Monitoring (TLC) Quenching Quenching Monitoring (TLC)->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Drying->Purification (Chromatography/Recrystallization) Characterization (NMR, MS, etc.) Characterization (NMR, MS, etc.) Purification (Chromatography/Recrystallization)->Characterization (NMR, MS, etc.) Final Product Final Product Characterization (NMR, MS, etc.)->Final Product

Caption: A generalized workflow for chemical synthesis.

Diagram 2: Hypothetical Signaling Pathway Inhibition

G Upstream Signal Upstream Signal Kinase A Kinase A Upstream Signal->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Cellular Response (e.g., Proliferation) Cellular Response (e.g., Proliferation) Transcription Factor->Cellular Response (e.g., Proliferation) Derivative Compound Derivative Compound Derivative Compound->Kinase B

Caption: Inhibition of a signaling cascade by a derivative.

References

Technical Support Center: Addressing Compound-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take when observing unexpected cytotoxicity with a test compound?

A1: When unexpected cytotoxicity is observed, the first step is to verify the experimental setup. This includes confirming the compound's concentration, ensuring the health and appropriate passage number of the cell culture, and verifying that the solvent used to dissolve the compound is not contributing to toxicity at the final concentration used (typically <0.5% for DMSO). It is also advisable to repeat the experiment with freshly prepared reagents to rule out contamination or degradation of the compound.

Q2: How can I reduce the cytotoxicity of my compound without compromising its intended biological activity?

A2: Several strategies can be employed to mitigate cytotoxicity:

  • Optimize Concentration and Exposure Time: Cytotoxicity is often dose- and time-dependent. Reducing the compound's concentration or the duration of cell exposure can often lessen cytotoxic effects while still allowing for the observation of the desired biological activity.

  • Co-treatment with Antioxidants: If cytotoxicity is suspected to be mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer a protective effect. However, it's important to verify that the antioxidant does not interfere with the compound's primary activity.

  • Serum Concentration: The concentration of serum in the culture medium can influence the apparent cytotoxicity of a compound. Performing experiments in low-serum or serum-free conditions may be necessary, but it's crucial to establish baseline cell health under these conditions.

Q3: How do I differentiate between apoptosis and necrosis as the cause of cell death?

A3: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of cytotoxicity. The Annexin V/Propidium Iodide (PI) assay is a widely used method for this purpose. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic and necrotic cells will stain positive for both.

Q4: Can the cytotoxicity assay itself be a source of error?

A4: Yes, certain assays can have limitations. For example, the MTT assay, which measures metabolic activity, can be affected by compounds that have antioxidant properties, potentially leading to an underestimation of cytotoxicity. It is recommended to use at least two different cytotoxicity assays based on different principles to confirm results.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during cytotoxicity experiments.

Problem Possible Cause Suggested Solution
Higher-than-expected cytotoxicity across all concentrations Cell line sensitivityDifferent cell lines exhibit varying sensitivities to cytotoxic agents. It is important to perform a dose-response curve to determine the IC50 value for each specific cell line.
Compound concentration errorVerify calculations for dilutions and ensure the accuracy of the stock solution concentration. Prepare fresh dilutions for each experiment.
Suboptimal cell culture conditionsEnsure cells are healthy, within a low passage number, and in the logarithmic growth phase. Check for potential contamination, such as mycoplasma.
Inconsistent IC50 values between experiments Variability in cell seeding densityEnsure a consistent number of cells are seeded in each well and that they are evenly distributed.
Procedural variationsStandardize all experimental steps, including incubation times and reagent addition volumes.
Compound instabilityAssess the stability of the compound in the culture medium over the experimental time course.
High background signal in control wells Solvent toxicityRun a vehicle control (medium with the solvent at the same concentration used for the compound) to ensure the solvent is not causing cytotoxicity.
Media componentsPhenol red in culture medium can interfere with colorimetric assays. Consider using phenol red-free medium for the assay.
ContaminationRegularly test cell cultures for microbial contamination.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Shikonin, a compound known to induce cytotoxicity, in various cancer cell lines. This data illustrates the variability in sensitivity across different cell types.

Cell Line Cancer Type IC50 (µM) after 48h Reference
A549Lung Adenocarcinoma~1-2
MDA-MB-231Triple-Negative Breast Cancer~1-2
PANC-1Pancreatic Cancer~1-2
U2OSOsteosarcoma~1-2
Cal78Chondrosarcoma1.5
SW-1353Chondrosarcoma1.1
PC3 (parental)Prostate Cancer~0.5
DU145 (parental)Prostate Cancer~0.7
LNCaP (parental)Prostate Cancer~0.4
22Rv1 (parental)Prostate Cancer1.05

Experimental Protocols

MTT Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability based on mitochondrial activity.

Materials:

  • 96-well tissue culture plates

  • Test compound (e.g., Shikonin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated control and vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired time. Include positive and negative controls.

  • Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are both Annexin V and PI positive.

Visualizations

experimental_workflow Troubleshooting Workflow for Unexpected Cytotoxicity start Observe Unexpected Cytotoxicity verify Verify Experimental Setup: - Compound Concentration - Cell Health & Passage - Solvent Concentration start->verify repeat Repeat Experiment with Fresh Reagents verify->repeat If setup is correct assess_assay Assess Assay Method: - Potential for Artifacts - Use Orthogonal Assay repeat->assess_assay If cytotoxicity persists optimize Optimize Conditions: - Lower Concentration - Shorter Exposure Time assess_assay->optimize If assay is reliable analyze Analyze Mechanism: - Apoptosis vs. Necrosis (Annexin V/PI Assay) optimize->analyze cotreatment Consider Co-treatment: - Antioxidants - Other Protective Agents cotreatment->analyze end Reliable & Reproducible Data analyze->end signaling_pathway General Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage DNA Damage/ Cellular Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Saracatinib Dose-Response Curve Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Saracatinib (formerly known as AZD0530) dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Saracatinib?

A1: Saracatinib is a potent, orally bioavailable dual inhibitor of Src family kinases (SFKs) and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1][2] It functions by competitively binding to the ATP-binding site of these kinases, which in turn blocks their catalytic activity and inhibits downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[1][3] While it is a dual inhibitor, preclinical studies indicate a higher selectivity for Src family kinases over Abl.[1]

Q2: What is a recommended starting concentration range for Saracatinib in a new cell line?

A2: Based on preclinical data, Saracatinib has demonstrated anti-proliferative effects in a variety of cancer cell lines, with IC50 values typically in the sub-micromolar to low micromolar range.[4] For a novel cell line, a sensible starting point is a broad-range dose-response experiment from 10 nM to 10 µM.[4] This can be followed by a more refined titration centered around the estimated IC50 from the initial experiment.[4]

Q3: How long should cells be incubated with Saracatinib for a dose-response assay?

A3: The optimal incubation time can differ depending on the cell line's doubling time and the specific experimental endpoint.[4] For cell viability assays, common incubation periods range from 72 to 120 hours.[4] It is recommended to perform a time-course experiment (e.g., 24, 48, 72, 96, and 120 hours) to determine the ideal incubation duration for your particular cell line.[4]

Q4: In which solvents is Saracatinib soluble, and how should I prepare a stock solution?

A4: Saracatinib is soluble in organic solvents such as DMSO and ethanol, but has limited solubility in aqueous buffers.[3] For in vitro experiments, it is standard practice to prepare a high-concentration stock solution in 100% DMSO.[3] For in vivo studies, a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been proposed.[3]

Troubleshooting Guides

Issue EncounteredPossible CausesRecommended Solutions
Flat or no significant inhibition in dose-response curve Cell Line Resistance: The cell line may not be dependent on the Src signaling pathway.[4]Drug Inactivity: Improper preparation or storage of Saracatinib stock solution leading to degradation.[4]Suboptimal Assay Conditions: Incorrect cell seeding density or issues with the viability assay.[4]Incorrect Concentration Range: The tested concentrations may be too low.[4]Verify Pathway Dependence: Confirm that the target cells rely on the Src pathway.Ensure Drug Integrity: Prepare fresh Saracatinib stock in DMSO and store it properly.[4]Optimize Assay: Titrate cell seeding density and validate the viability assay's linear range.[4]Expand Concentration Range: Test higher concentrations of Saracatinib.[4]
Biphasic or U-shaped dose-response curve Off-target effects: At higher concentrations, Saracatinib may have off-target effects.[4]Compound Precipitation: The drug may be precipitating at higher concentrations.[4]Visual Inspection: Check wells with the highest concentrations for any signs of precipitation.[4]Fresh Dilutions: Prepare fresh drug dilutions and ensure complete solubilization in the media.[4]
Precipitation of Saracatinib in cell culture media Exceeding Solubility Limit: The final concentration of Saracatinib in the aqueous medium is too high.[5]High Final DMSO Concentration: A high percentage of DMSO can be toxic and affect solubility.[5]Improper Dilution Technique: Direct addition of a concentrated stock to a large volume of media can cause localized precipitation.[5]Optimize Concentration: Ensure the final drug concentration is within its solubility limit in the culture medium.[5]Minimize DMSO: Keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%.[5]Serial Dilution: Perform serial dilutions in pre-warmed medium and add dropwise while swirling.[5]
Inconsistent IC50 values between experiments Cell Line Variability: Inconsistent cell passage number or health.Drug Concentration Variability: Inconsistent drug concentration due to precipitation.[3]Assay Condition Variations: Differences in cell seeding density or duration of drug exposure.[3]Standardize Cell Culture: Use cells within a consistent passage number range and ensure they are healthy.Visual Confirmation: Visually inspect for precipitation before and after adding the drug.[3]Standardize Protocols: Maintain consistent cell seeding density and drug exposure times for all experiments.[3]

Quantitative Data Summary

Table 1: Inhibitory Activity of Saracatinib against a Panel of Tyrosine Kinases

KinaseIC50 (nM)Assay Type
c-Src2.7Cell-free
Lck<4Cell-free
c-Yes4Cell-free
Lyn5Cell-free
Fyn4-10Cell-free
Fgr4-10Cell-free
Blk4-10Cell-free
v-Abl30Cell-free

Data sourced from BenchChem technical guide.[2]

Table 2: Saracatinib Dose-Response in Clinical Trials

DoseStudy PhasePopulationKey Findings
60-250 mg (once daily)Phase IPatients with advanced solid malignanciesMaximum tolerated dose (MTD) established at 175 mg.[6][7]
50 mg, 125 mg, 175 mg (once daily)Phase IPatients with advanced solid malignanciesReduction in tumor Src activity observed.[6][7]
175 mg (daily)Phase IIPatients with recurrent or metastatic head and neck squamous cell carcinomaAssociated with decreased phosphorylation of Src substrates paxillin and FAK.[8]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of Saracatinib on cell proliferation and viability.[9]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Saracatinib

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[9]

  • Treat the cells with various concentrations of Saracatinib for the desired incubation period (e.g., 72 hours). Include untreated and vehicle-treated controls.[9]

  • After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[4]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[4]

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (100% viability).[4]

  • Plot the percentage of cell viability against the logarithm of the Saracatinib concentration and use non-linear regression to determine the IC50 value.[4]

Protocol 2: Western Blot for Phospho-Src Inhibition

This protocol is used to determine the effect of Saracatinib on the phosphorylation status of Src and its downstream targets.[2]

Materials:

  • Cells or tumor tissue treated with Saracatinib

  • Lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Src, anti-total-Src)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Prepare protein lysates from cells or tumor tissue treated with Saracatinib.[9]

  • Determine the protein concentration of each sample using a BCA or Bradford assay.[9]

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[9]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[9]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.[9]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[9]

  • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[9]

Visualizations

Saracatinib_Signaling_Pathway Saracatinib Signaling Pathway Inhibition Saracatinib Saracatinib Src_Abl Src/Abl Kinases Saracatinib->Src_Abl Inhibits FAK FAK Src_Abl->FAK STAT3 STAT3 Src_Abl->STAT3 PI3K PI3K Src_Abl->PI3K Ras Ras Src_Abl->Ras Migration Cell Migration FAK->Migration Invasion Cell Invasion FAK->Invasion Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival AKT AKT PI3K->AKT AKT->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Saracatinib inhibits Src/Abl kinases, blocking downstream pathways.

Experimental_Workflow General Experimental Workflow for Saracatinib Dose-Response start Start cell_seeding Cell Seeding (e.g., 96-well plate) start->cell_seeding drug_prep Prepare Saracatinib Serial Dilutions cell_seeding->drug_prep treatment Cell Treatment (24-120 hours) drug_prep->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_analysis Data Analysis (Normalize to control) viability_assay->data_analysis ic50_determination IC50 Determination (Non-linear regression) data_analysis->ic50_determination end End ic50_determination->end

Caption: Workflow for determining Saracatinib's IC50 in cell lines.

References

Technical Support Center: Refining Animal Models for Sakakin Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with the investigational compound Sakakin. It provides essential information through troubleshooting guides and frequently asked questions to facilitate the effective use of animal models in Sakakin-related research.

Frequently Asked Questions (FAQs)

Q1: What is Sakakin and what is its primary area of investigation?

Sakakin, also known as 3-Hydroxy-5-methylphenyl β-D-Glucopyranoside, is a versatile chemical compound.[1][2] In pharmaceutical development, it is primarily investigated as a key intermediate in the synthesis of therapeutic agents, with a particular focus on targeting metabolic disorders.[1] Its antioxidant properties and ability to interact with biological systems are also of interest for innovative drug formulations.[1]

Q2: Which signaling pathways are relevant to Sakakin's mechanism of action?

While the precise signaling pathways modulated by Sakakin are under active investigation, its potential role in metabolic and inflammatory processes suggests that stress-activated protein kinase (SAPK) pathways, such as the c-Jun N-terminal kinase (JNK) signaling cascade, may be relevant.[3][4][5] These pathways are activated by various cellular stresses and play crucial roles in inflammation, apoptosis, and immune responses.[4][5][6]

Q3: What are the common animal models used for studying compounds with similar therapeutic targets?

For metabolic disorders, non-obese diabetic models like the Goto-Kakizaki (GK) rat are often used to study long-term complications.[7] For inflammatory conditions, models that induce specific pathologies are common. The selection of an animal model should be guided by the specific therapeutic area being investigated.

Q4: What are some key considerations before initiating in vivo studies with Sakakin?

Before beginning animal studies, it is crucial to have a well-characterized compound with established purity.[2] A thorough understanding of the compound's in vitro activity and the selection of an appropriate animal model that recapitulates the human disease of interest are also critical first steps.[8][9]

Troubleshooting Guides

Issue 1: High variability in experimental results between animals.

  • Potential Cause: Genetic heterogeneity in outbred animal stocks.

  • Troubleshooting Step: Consider using a genetically defined inbred strain to reduce variability.

  • Potential Cause: Environmental stressors affecting the animals' physiology.

  • Troubleshooting Step: Ensure standardized housing conditions, including light-dark cycles, temperature, and diet, to minimize stress-induced variations.

  • Potential Cause: Inconsistent administration of Sakakin.

  • Troubleshooting Step: Refine and standardize the administration technique (e.g., oral gavage, intraperitoneal injection) to ensure consistent dosing.

Issue 2: Lack of in vivo efficacy despite promising in vitro results.

  • Potential Cause: Poor bioavailability or rapid metabolism of Sakakin in the animal model.

  • Troubleshooting Step: Conduct pharmacokinetic studies to determine the plasma concentration and half-life of Sakakin. This may reveal a need to adjust the dose, frequency, or route of administration.

  • Potential Cause: The chosen animal model does not accurately reflect the targeted human disease pathway.

  • Troubleshooting Step: Re-evaluate the animal model to ensure the molecular targets of Sakakin are present and functional in the model. Consider using a different model that has been validated for the specific disease.[10]

  • Potential Cause: The therapeutic window for Sakakin has not been adequately defined.

  • Troubleshooting Step: Perform a dose-response study to identify the optimal therapeutic concentration that balances efficacy and potential toxicity.

Experimental Protocols

Protocol: Evaluation of Sakakin in a High-Fat Diet-Induced Model of Metabolic Stress

  • Animal Model: C57BL/6J mice, 8 weeks of age.

  • Acclimatization: House animals in a controlled environment for at least one week prior to the start of the experiment.

  • Dietary Induction:

    • Control Group: Feed a standard chow diet.

    • Experimental Group: Feed a high-fat diet (e.g., 60% kcal from fat) for 12 weeks to induce metabolic stress.

  • Sakakin Administration:

    • After the 12-week dietary induction period, begin daily administration of Sakakin or vehicle control via oral gavage.

    • Include multiple dosage groups to assess dose-dependent effects (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg).

  • Monitoring:

    • Monitor body weight and food intake weekly.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at the end of the treatment period.

  • Endpoint Analysis:

    • At the end of the study, collect blood samples for analysis of plasma lipids, insulin, and inflammatory markers (e.g., TNF-α, IL-6).

    • Harvest liver and adipose tissue for histological analysis and gene expression studies related to metabolic and inflammatory pathways.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response of Sakakin on Key Metabolic Parameters

Treatment GroupFasting Blood Glucose (mg/dL)Plasma Insulin (ng/mL)Liver Triglycerides (mg/g)
Vehicle Control 185 ± 152.5 ± 0.425.2 ± 3.1
Sakakin (10 mg/kg) 162 ± 122.1 ± 0.320.8 ± 2.5
Sakakin (30 mg/kg) 140 ± 101.6 ± 0.215.5 ± 1.9
Sakakin (100 mg/kg) 125 ± 81.2 ± 0.211.3 ± 1.4

Data are presented as mean ± standard deviation.

Mandatory Visualizations

Sakakin_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative, Inflammatory) MAPKKK MAPKKK (e.g., MEKK1-4, MLK) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 SAPK_JNK SAPK/JNK MKK4_7->SAPK_JNK Transcription_Factors Transcription Factors (e.g., c-Jun, ATF-2) SAPK_JNK->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus Translocation Gene_Expression Target Gene Expression (Inflammation, Apoptosis) Nucleus->Gene_Expression Sakakin Sakakin Sakakin->MKK4_7 Inhibition

Figure 1: Hypothetical signaling pathway for Sakakin's action.

Experimental_Workflow Acclimatization Week 1: Acclimatization Diet Weeks 2-13: High-Fat Diet Induction Acclimatization->Diet Treatment Weeks 14-20: Sakakin/Vehicle Administration Diet->Treatment Monitoring Weekly Monitoring: Body Weight, Food Intake Treatment->Monitoring GTT_ITT GTT & ITT (Baseline & Endpoint) Treatment->GTT_ITT Endpoint Week 20: Endpoint Analysis Monitoring->Endpoint GTT_ITT->Endpoint Analysis Blood & Tissue Collection and Analysis Endpoint->Analysis

Figure 2: Experimental workflow for a high-fat diet animal model.

Troubleshooting_Guide Start No In Vivo Efficacy PK_Study Pharmacokinetics Data Available? Start->PK_Study Conduct_PK Conduct PK Study PK_Study->Conduct_PK No Model_Validity Model Validated for Pathway? PK_Study->Model_Validity Yes Adjust_Dose Adjust Dose/ Frequency/Route Conduct_PK->Adjust_Dose Adjust_Dose->Model_Validity Reevaluate_Model Re-evaluate/ Select New Model Model_Validity->Reevaluate_Model No Dose_Response Dose-Response Study Performed? Model_Validity->Dose_Response Yes End Re-evaluate Experiment Reevaluate_Model->End Conduct_Dose_Response Conduct Dose- Response Study Dose_Response->Conduct_Dose_Response No Dose_Response->End Yes Conduct_Dose_Response->End

References

Validation & Comparative

Comparative Analysis of the Antioxidant Activity of Caesalpinia sappan L. (Sappan Wood) Against Known Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of Caesalpinia sappan L., commonly known as Sappan wood, with established antioxidant standards. The information presented is supported by experimental data from various studies, offering a valuable resource for researchers investigating natural antioxidant sources. The initial search for "Sakakin" did not yield relevant results; based on phonetic similarity, this guide focuses on Caesalpinia sappan, a plant with well-documented antioxidant properties.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of Caesalpinia sappan extracts has been evaluated using various in vitro assays, with results often compared against standard antioxidants such as Vitamin C, Rutin, Quercetin, and Trolox. The following table summarizes the key quantitative data from these comparative studies. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the substance required to inhibit 50% of the free radicals. A lower IC50 value indicates stronger antioxidant activity.

Assay Caesalpinia sappan Extract/Compound IC50 / Activity Standard Antioxidant Standard's IC50 / Activity Reference
DPPH Radical Scavenging Methanol Extract of BarkIC50: 63.48 µg/mLGallic AcidComparable Activity[1]
DPPH Radical Scavenging Ethyl Acetate Extract of BarkIC50: 19.7 µg/mLVitamin CIC50: 54.06 µg/mL[2]
DPPH Radical Scavenging Methanol Extract of LeavesSignificant Antioxidant PotentialVitamin CStandard[3][4]
DPPH Radical Scavenging Aqueous ExtractIC50: 51.2 ± 3.2 µM--[5][6]
DPPH Radical Scavenging Ethanol ExtractIC50: 54.53 µg/mLQuercetinIC50: 15.899 µg/mL[7]
Nitric Oxide Radical Inhibition Ethyl Acetate, Methanol, and Water ExtractsLow IC50 values, comparable to standardsAscorbic Acid, RutinStandards[8]
ABTS Radical Scavenging Aqueous ExtractTEAC: 64.8 ± 4.2 µM/mgTroloxStandard[5][6]
FRAP (Ferric Reducing Antioxidant Power) Aqueous Extract78.7 ± 2.4 mM Fe²⁺/mg--[5][6]

TEAC: Trolox Equivalent Antioxidant Capacity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies to assess the antioxidant activity of Caesalpinia sappan.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is one of the most common methods for evaluating antioxidant activity. It measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Preparation of Solutions : A stock solution of the Caesalpinia sappan extract is prepared in a suitable solvent (e.g., methanol, ethanol, or DMSO). A standard solution of an antioxidant like Vitamin C or Quercetin is also prepared. A solution of DPPH in methanol (e.g., 100 µM) is made fresh.[7][9]

  • Reaction Mixture : A specific volume of the extract or standard solution at various concentrations is mixed with a volume of the DPPH solution in a 96-well microplate or a cuvette.[7][9]

  • Incubation : The reaction mixture is incubated in the dark at room temperature (or 37°C) for a specified period (e.g., 30 minutes).[9]

  • Measurement : The absorbance of the solution is measured at a specific wavelength (typically between 514 and 520 nm) using a spectrophotometer or a microplate reader.[7][9]

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_blank – A_sample) / A_blank ] × 100 Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined from a plot of inhibition percentage against the concentration of the extract or standard.[10]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • Generation of ABTS•+ : The ABTS radical cation is produced by reacting an ABTS stock solution with a strong oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use.

  • Reaction and Measurement : The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to a specific absorbance. A small volume of the plant extract or a standard antioxidant (like Trolox) is then added to the diluted ABTS•+ solution. The decrease in absorbance is measured at a specific wavelength (around 734 nm) after a set incubation time.

  • Calculation : The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the extract.[5][6]

3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • FRAP Reagent : The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of ferric chloride (FeCl₃).[11][12]

  • Reaction : The plant extract is mixed with the FRAP reagent and incubated.

  • Measurement : The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at a specific wavelength (around 595 nm).

  • Calculation : The antioxidant capacity is determined from a standard curve of a known antioxidant, such as ferrous sulfate or ascorbic acid, and is expressed as equivalents of that standard.[12]

Signaling Pathways and Mechanisms of Action

The antioxidant and anti-inflammatory effects of Caesalpinia sappan and its bioactive compounds, such as brazilin, are attributed to their ability to modulate specific cellular signaling pathways.

  • Nrf2/HO-1 Pathway : Caesalpinia sappan extracts have been shown to regulate the Nrf2/HO-1 signaling pathway. Nrf2 is a transcription factor that plays a crucial role in the antioxidant response by upregulating the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[13]

  • MAPK and JAK-STAT Pathways : The plant's constituents can also modulate the ERK-MAPK and JAK-STAT signaling pathways, which are involved in inflammatory responses. By regulating these pathways, Caesalpinia sappan can reduce the production of pro-inflammatory mediators.[13][14]

  • Glutathione Peroxidase 7 (GPX7) Activation : Studies have indicated that brazilin, a major compound in Sappan wood, can protect against oxidative stress by inducing the expression of GPX7, an important antioxidant enzyme.[15][16]

Visualizations

Experimental Workflow for Antioxidant Activity Screening

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis plant_material Caesalpinia sappan (e.g., Heartwood, Bark) extraction Extraction (e.g., Maceration, Reflux) plant_material->extraction extract Crude Extract extraction->extract dpph DPPH Assay extract->dpph Test Sample abts ABTS Assay extract->abts Test Sample frap FRAP Assay extract->frap Test Sample ic50 IC50 Calculation dpph->ic50 teac TEAC Calculation abts->teac frap_value FRAP Value Calculation frap->frap_value comparison Comparison with Standards (e.g., Vitamin C, Trolox) ic50->comparison teac->comparison frap_value->comparison

Caption: Workflow for evaluating the antioxidant activity of Caesalpinia sappan.

Signaling Pathways Modulated by Caesalpinia sappan

G cluster_stimulus External Stimulus cluster_pathways Cellular Signaling Pathways cluster_response Cellular Response ros Oxidative Stress (e.g., ROS) keap1 Keap1 ros->keap1 activates mapk MAPK (ERK) ros->mapk activates jak_stat JAK-STAT ros->jak_stat activates nrf2 Nrf2 are ARE nrf2->are translocates to nucleus and binds to keap1->nrf2 inhibits antioxidant_enzymes Antioxidant Enzymes (HO-1, GPX7) are->antioxidant_enzymes promotes transcription of inflammation Inflammation mapk->inflammation leads to jak_stat->inflammation leads to antioxidant_enzymes->ros neutralizes sappan Caesalpinia sappan (Bioactive Compounds) sappan->nrf2 activates sappan->mapk inhibits sappan->jak_stat inhibits

Caption: Key signaling pathways modulated by Caesalpinia sappan's antioxidant activity.

References

Comparative Analysis of Anxiolytics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment of Sakakin: An extensive review of scientific literature and chemical databases reveals no current evidence supporting the classification of Sakakin (3-Hydroxy-5-methylphenyl β-D-glucopyranoside) as an anxiolytic agent. While some studies have explored the anxiolytic potential of other flavonoid glycosides, Sakakin itself is primarily recognized for its potential in metabolic research and as an antioxidant[1]. Therefore, a direct comparative analysis of Sakakin with established anxiolytics is not feasible at this time.

This guide will instead provide a comprehensive comparative analysis of three major classes of established anxiolytic drugs, offering researchers, scientists, and drug development professionals a thorough overview of their mechanisms, efficacy, and experimental evaluation. The drug classes and their representative compounds discussed are:

  • Benzodiazepines: Represented by Diazepam

  • Selective Serotonin Reuptake Inhibitors (SSRIs): Represented by Fluoxetine

  • Azapirones: Represented by Buspirone

Mechanisms of Action: A Comparative Overview

The anxiolytic effects of these drug classes stem from their distinct interactions with neurotransmitter systems in the brain.

Benzodiazepines (Diazepam): Diazepam and other benzodiazepines act as positive allosteric modulators of the GABA-A (gamma-aminobutyric acid type A) receptor. By binding to a specific site on the receptor, they enhance the effect of the inhibitory neurotransmitter GABA, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This neuronal inhibition in circuits associated with fear and anxiety, such as the amygdala, results in a rapid anxiolytic and sedative effect.

Selective Serotonin Reuptake Inhibitors (SSRIs) (Fluoxetine): Fluoxetine selectively inhibits the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors[2]. The anxiolytic effects of SSRIs are not immediate and are thought to result from neuroadaptive changes that occur over several weeks of treatment, including desensitization of 5-HT1A autoreceptors and downstream effects on gene expression and neurogenesis.

Azapirones (Buspirone): Buspirone's primary mechanism of action is as a partial agonist of the 5-HT1A serotonin receptor[2]. It also has a moderate affinity for dopamine D2 receptors, acting as an antagonist. Unlike benzodiazepines, buspirone does not interact with the GABA-A receptor complex and lacks sedative, muscle relaxant, and anticonvulsant properties. Its anxiolytic effect has a delayed onset, similar to SSRIs.

Signaling Pathway Diagrams

Below are Graphviz diagrams illustrating the signaling pathways for each anxiolytic class.

Benzodiazepine_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) Cl_channel_open Chloride Channel (Open) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel_open->Hyperpolarization Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis GABA GABA GABA->GABA_A Binds Diazepam Diazepam Diazepam->GABA_A Binds (Allosteric Site)

Benzodiazepine (Diazepam) Signaling Pathway

SSRI_Pathway cluster_synapse Serotonergic Synapse Presynaptic Presynaptic Neuron SERT Serotonin Transporter (SERT) Postsynaptic Postsynaptic Neuron Postsynaptic_R Postsynaptic 5-HT Receptors Synaptic_5HT Increased Synaptic Serotonin SERT->Synaptic_5HT Reuptake Blocked Synaptic_5HT->Postsynaptic_R Increased Binding Neuroadaptation Neuroadaptation (Delayed Onset) Postsynaptic_R->Neuroadaptation Anxiolysis Anxiolytic Effect Neuroadaptation->Anxiolysis Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits Serotonin_vesicle Serotonin Release Serotonin_vesicle->Synaptic_5HT

SSRI (Fluoxetine) Signaling Pathway

Buspirone_Pathway cluster_neurons Serotonergic & Dopaminergic Systems Presynaptic_5HT1A Presynaptic 5-HT1A Autoreceptor Serotonin_Mod Serotonin Modulation Presynaptic_5HT1A->Serotonin_Mod Reduces 5-HT Firing Postsynaptic_5HT1A Postsynaptic 5-HT1A Receptor Postsynaptic_5HT1A->Serotonin_Mod Modulates Signal D2_Receptor Dopamine D2 Receptor Dopamine_Mod Dopamine Modulation D2_Receptor->Dopamine_Mod Blocks Anxiolysis Anxiolytic Effect Serotonin_Mod->Anxiolysis Dopamine_Mod->Anxiolysis Buspirone Buspirone Buspirone->Presynaptic_5HT1A Partial Agonist Buspirone->Postsynaptic_5HT1A Partial Agonist Buspirone->D2_Receptor Antagonist

Azapirone (Buspirone) Signaling Pathway

Comparative Efficacy and Safety Data

The following tables summarize key quantitative data for Diazepam, Fluoxetine, and Buspirone.

Table 1: Comparative Efficacy of Anxiolytics

FeatureDiazepamFluoxetineBuspirone
Onset of Anxiolytic Action Rapid (minutes to hours)Delayed (2-4 weeks)Delayed (2-4 weeks)
Primary Indications Generalized Anxiety Disorder (GAD), Panic Disorder, Status Epilepticus, Muscle SpasmsGAD, Panic Disorder, Obsessive-Compulsive Disorder (OCD), Major Depressive Disorder (MDD)GAD
Clinical Efficacy (GAD) HighHighModerate
Use in Acute Anxiety EffectiveNot effectiveNot effective

Table 2: Comparative Safety and Side Effect Profile

FeatureDiazepamFluoxetineBuspirone
Common Side Effects Drowsiness, dizziness, ataxia, cognitive impairmentNausea, insomnia, headache, sexual dysfunctionDizziness, nausea, headache, nervousness
Sedation HighLowLow
Dependence/Withdrawal Risk HighLow (discontinuation syndrome)Very Low
Interaction with Alcohol Potentiates CNS depression (High Risk)Moderate riskLow risk
Abuse Potential HighLowVery Low

Experimental Protocols for Anxiolytic Screening

Preclinical evaluation of anxiolytic drugs heavily relies on behavioral models in rodents. Below are detailed methodologies for two commonly used assays.

Experimental Protocol 1: Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.

Methodology:

  • Acclimation: Animals are habituated to the testing room for at least 60 minutes prior to the experiment.

  • Drug Administration: The test compound (e.g., Diazepam), vehicle, or reference anxiolytic is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Testing: Each animal is placed in the center of the maze, facing an open arm.

  • Data Collection: The animal's behavior is recorded for a 5-minute period using a video camera and tracking software. Key parameters measured include:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (a measure of locomotor activity).

  • Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.

Experimental Protocol 2: Open Field Test (OFT)

Objective: To assess general locomotor activity and anxiety-like behavior. Anxious animals tend to stay close to the walls of the arena (thigmotaxis), while less anxious animals explore the center more freely.

Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

Methodology:

  • Acclimation: Animals are brought to the testing room at least 60 minutes before the test begins.

  • Drug Administration: The test compound, vehicle, or a reference drug is administered prior to testing.

  • Testing: Each animal is placed in the center of the open field.

  • Data Collection: Behavior is recorded for 5-10 minutes. The following parameters are measured:

    • Time spent in the center zone.

    • Number of entries into the center zone.

    • Total distance traveled.

    • Rearing frequency.

  • Data Analysis: An anxiolytic effect is inferred from a significant increase in the time spent and entries into the center zone. Total distance traveled is used to control for potential confounding effects on locomotor activity.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical screening of a novel anxiolytic compound.

Anxiolytic_Screening_Workflow cluster_workflow Preclinical Anxiolytic Screening Workflow start Novel Compound Identification dosing Dose-Range Finding & Acute Toxicity start->dosing grouping Animal Grouping (Vehicle, Positive Control, Test Compound) dosing->grouping drug_admin Drug Administration grouping->drug_admin behavioral_tests Behavioral Assays drug_admin->behavioral_tests epm Elevated Plus Maze (EPM) behavioral_tests->epm Test 1 oft Open Field Test (OFT) behavioral_tests->oft Test 2 data_analysis Data Collection & Statistical Analysis epm->data_analysis oft->data_analysis conclusion Conclusion on Anxiolytic Potential data_analysis->conclusion

Preclinical Anxiolytic Screening Workflow

Conclusion

While the initial subject of this guide, Sakakin, lacks evidence as an anxiolytic, this comparative analysis of Diazepam, Fluoxetine, and Buspirone provides a valuable framework for researchers in the field of anxiety drug development. The distinct mechanisms of action of these drugs—GABAergic modulation, serotonin reuptake inhibition, and 5-HT1A partial agonism—result in different clinical profiles regarding onset of action, efficacy, and side effects. Understanding these differences, along with the standardized experimental protocols for their evaluation, is crucial for the discovery and development of novel, more effective, and safer anxiolytic therapies.

References

A Comparative Guide to Sakakin and Synthetic Antioxidants in Food Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the natural antioxidant sakakin (orcinol glucoside) and commonly used synthetic antioxidants in food preservation, including butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), tert-butylhydroquinone (TBHQ), and propyl gallate. The following sections detail their antioxidant efficacy through quantitative data from various assays, outline the experimental protocols for these assays, and illustrate the key signaling pathways involved in their antioxidant activity.

Executive Summary

The preservation of food quality and the extension of shelf life are critical in the food industry. Lipid oxidation is a primary cause of food spoilage, leading to the development of off-flavors, odors, and the degradation of essential nutrients. Antioxidants are employed to inhibit this process. While synthetic antioxidants such as BHA, BHT, TBHQ, and propyl gallate have been widely used for their efficacy and cost-effectiveness, there is a growing interest in natural alternatives due to consumer preferences and potential health concerns associated with synthetic compounds.[1][2]

Sakakin, a phenolic glycoside identified as orcinol glucoside (3-Hydroxy-5-methylphenyl β-D-glucopyranoside), is a natural compound isolated from the rhizomes of Curculigo orchioides.[3][4] It has demonstrated potent antioxidant properties, positioning it as a potential natural alternative for food preservation. This guide aims to provide a scientific comparison of sakakin and its synthetic counterparts.

Quantitative Antioxidant Activity Comparison

The antioxidant efficacy of sakakin and synthetic antioxidants is evaluated using several standard in vitro assays. The following tables summarize the available quantitative data. It is important to note that direct comparative studies under identical conditions are limited, and the IC50/EC50 values can vary based on the specific experimental setup.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

AntioxidantIC50 ValueSource
Curculigo orchioides Aqueous Extract 25.6 ± 1.6 µg/mL[5]
BHA (Butylated Hydroxyanisole) 5.2 µg/mL[6]
BHT (Butylated Hydroxytoluene) 11.0 µg/mL[6]
TBHQ (tert-Butylhydroquinone) Data not available
Propyl Gallate 4.2 µM[7]

Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Activity

AntioxidantIC50 ValueSource
Sakakin (Orcinol Glucoside) Data not available
BHA (Butylated Hydroxyanisole) Data not available
BHT (Butylated Hydroxytoluene) Data not available
TBHQ (tert-Butylhydroquinone) Data not available
Propyl Gallate Data not available

Table 3: Lipid Peroxidation Inhibition Activity

AntioxidantEC50 ValueSource
Curculigo orchioides Aqueous Extract 29.0 ± 0.7 µg/mL[5]
BHA (Butylated Hydroxyanisole) Data not available
BHT (Butylated Hydroxytoluene) Data not available
TBHQ (tert-Butylhydroquinone) Data not available
Propyl Gallate Data not available

Lower EC50 values indicate higher inhibitory activity.

Signaling Pathways in Antioxidant Action

The antioxidant effects of phenolic compounds like sakakin, as well as some synthetic antioxidants, are not only due to direct radical scavenging but also through the modulation of cellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins.

One of the most critical pathways in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway .[8][9]

Nrf2/Keap1 Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like certain phenolic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription. These genes encode for a battery of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and regeneration.[8][9]

Studies have shown that orcinol glucoside (sakakin) can activate the Nrf2/Keap1 signaling pathway, thereby attenuating oxidative stress.[10] Similarly, the synthetic antioxidant TBHQ is a well-known activator of the Nrf2 pathway.[11]

Nrf2_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 inactivates Sakakin Sakakin (Orcinol Glucoside) Sakakin->Keap1_Nrf2 inactivates Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2_released Nrf2 Keap1_Nrf2->Nrf2_released releases Nucleus Nucleus Nrf2_released->Nucleus translocates to ARE ARE Nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cytoprotection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Genes->Cytoprotection leads to

Nrf2/Keap1 Antioxidant Response Pathway

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate reproducibility and critical evaluation of the presented data.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[6][12]

Protocol:

  • Preparation of DPPH Solution: A working solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: The test compounds (sakakin, synthetic antioxidants) and a positive control (e.g., ascorbic acid or Trolox) are dissolved in the same solvent as the DPPH solution to prepare stock solutions. A series of dilutions are then made from the stock solutions.

  • Reaction Mixture: In a 96-well microplate or cuvettes, a fixed volume of the DPPH solution is mixed with a specific volume of the sample dilutions or the standard. A blank containing the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the reaction mixture containing the antioxidant. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against the concentration of the antioxidant.

DPPH_Workflow Start Start Prepare_DPPH Prepare DPPH Solution (0.1 mM) Start->Prepare_DPPH Prepare_Samples Prepare Sample and Standard Dilutions Start->Prepare_Samples Mix Mix DPPH Solution with Samples/Standards Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate End End Calculate->End

DPPH Radical Scavenging Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution.[13]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: Similar to the DPPH assay, stock solutions and serial dilutions of the test compounds and a standard (e.g., Trolox) are prepared.

  • Reaction Mixture: A small volume of the sample or standard solution is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The decrease in absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated in the same manner as the DPPH assay, and the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.

ABTS_Workflow Start Start Generate_ABTS_Radical Generate ABTS•+ (ABTS + K2S2O4) Start->Generate_ABTS_Radical Prepare_Samples Prepare Sample and Standard Dilutions Start->Prepare_Samples Prepare_Working_Solution Prepare ABTS•+ Working Solution (Absorbance ~0.7) Generate_ABTS_Radical->Prepare_Working_Solution Mix Mix ABTS•+ Solution with Samples/Standards Prepare_Working_Solution->Mix Prepare_Samples->Mix Incubate Incubate (e.g., 6 min, RT) Mix->Incubate Measure_Absorbance Measure Absorbance at 734 nm Incubate->Measure_Absorbance Calculate Calculate % Inhibition and IC50/TEAC Measure_Absorbance->Calculate End End Calculate->End

ABTS Radical Cation Decolorization Assay Workflow
Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.[14][15]

Protocol:

  • Induction of Lipid Peroxidation: A lipid-rich substrate (e.g., a tissue homogenate, liposomes, or linoleic acid emulsion) is incubated with a pro-oxidant (e.g., FeSO4/ascorbic acid or AAPH) in the presence and absence of the antioxidant compounds.

  • TBARS Reaction: After the incubation period, a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid, TCA) is added to the reaction mixture.

  • Heating: The mixture is heated in a water bath (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA.

  • Cooling and Centrifugation: The samples are cooled, and if necessary, centrifuged to remove any precipitate.

  • Absorbance Measurement: The absorbance of the supernatant is measured at 532 nm.

  • Calculation: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane. The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA concentration in the samples with and without the antioxidant. The EC50 value, the concentration of the antioxidant that inhibits lipid peroxidation by 50%, can then be determined.

TBARS_Workflow Start Start Induce_Peroxidation Induce Lipid Peroxidation in Substrate (with/without Antioxidant) Start->Induce_Peroxidation Add_TBA Add TBA Reagent (in acidic medium) Induce_Peroxidation->Add_TBA Heat Heat at 95°C (60 min) Add_TBA->Heat Cool_Centrifuge Cool and Centrifuge Heat->Cool_Centrifuge Measure_Absorbance Measure Absorbance of Supernatant at 532 nm Cool_Centrifuge->Measure_Absorbance Calculate Calculate MDA Concentration and % Inhibition (EC50) Measure_Absorbance->Calculate End End Calculate->End

TBARS Lipid Peroxidation Assay Workflow

Conclusion

This guide provides a comparative overview of the natural antioxidant sakakin and several synthetic antioxidants used in food preservation. While direct quantitative comparisons are limited by the availability of data for purified sakakin under standardized conditions, the information gathered from its source plant, Curculigo orchioides, suggests it possesses significant antioxidant potential. The activation of the Nrf2 signaling pathway by orcinol glucoside indicates a mechanism of action that goes beyond simple radical scavenging, offering a promising avenue for further research into its application as a natural food preservative.

For a definitive comparison, further studies are required to evaluate the antioxidant efficacy of purified sakakin in direct comparison with synthetic antioxidants using standardized and multiple assay systems. Such research will be invaluable for the food industry as it seeks effective and consumer-friendly natural alternatives to synthetic preservatives.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Sakakin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Sakakin (Orcinol glucoside), a bioactive compound with significant therapeutic potential. The objective is to offer a framework for the cross-validation of these methods, ensuring data integrity and reliability in research and development. This document outlines detailed experimental protocols, presents a comparative summary of analytical performance, and includes visualizations of a proposed signaling pathway for Sakakin's activity and a logical workflow for method cross-validation.

Introduction to Sakakin and its Analytical Quantification

Sakakin, chemically known as 3-Hydroxy-5-methylphenyl β-D-glucopyranoside, is a phenolic glycoside primarily isolated from the rhizomes of Curculigo orchioides.[1] It has garnered considerable interest for its diverse pharmacological activities, including antioxidative, anxiolytic, and antidepressant effects.[1][2] Given its therapeutic promise, the accurate and precise quantification of Sakakin in various matrices is paramount for pharmacokinetic studies, quality control of herbal preparations, and formulation development.

Several analytical techniques have been employed for the quantification of Sakakin, with High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most prominent. Cross-validation of these methods is crucial to ensure the consistency and reliability of results across different analytical platforms and laboratories.[3][4]

Comparative Analysis of Analytical Methods

While direct cross-validation studies for Sakakin are not extensively documented in the public domain, this guide constructs a comparison based on validated methods for Sakakin and analogous compounds. The following table summarizes the typical performance characteristics of HPLC, UPLC, and LC-MS for the analysis of Sakakin.

ParameterHPLC-PDA/UVUPLC-PDALC-MS/MS
Principle Chromatographic separation followed by UV/Vis absorbance detection.Chromatographic separation using smaller particle size columns for higher resolution and speed, with UV/Vis detection.Chromatographic separation coupled with mass analysis, providing high selectivity and sensitivity.
Limit of Detection (LOD) Typically in the µg/mL range.Generally lower than HPLC, in the high ng/mL to low µg/mL range.Offers the highest sensitivity, often in the low ng/mL to pg/mL range.
Limit of Quantification (LOQ) Typically in the µg/mL range.Lower than HPLC, in the high ng/mL to low µg/mL range.The lowest among the three, enabling trace-level quantification.
Linearity Range Generally wide, but may be limited by detector saturation at high concentrations.Similar to HPLC, with good linearity over a relevant concentration range.Typically offers a wide linear dynamic range.
Precision (%RSD) Good, typically <5% for intra- and inter-day precision.Excellent, often <2% due to improved peak shapes and resolution.Excellent, typically <15% is acceptable for bioanalytical methods.
Accuracy (%Recovery) High, typically within 95-105%.High, often within 98-102%.High, with acceptable ranges often between 85-115% for bioanalytical assays.
Selectivity Moderate, co-eluting impurities can interfere.Good, improved separation reduces interferences.Excellent, based on mass-to-charge ratio, minimizing matrix effects.
Analysis Time Longer run times (typically 15-30 min).Shorter run times (typically <10 min).Can be very fast, especially with UPLC front-end.
Cost & Complexity Lower initial cost and complexity.Higher initial cost and requires higher pressure systems.Highest initial cost and complexity, requires specialized expertise.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline the key steps for HPLC, UPLC, and LC-MS analysis of Sakakin.

High-Performance Liquid Chromatography (HPLC-PDA)

This method is suitable for routine quality control and quantification where high sensitivity is not the primary requirement.

  • Instrumentation: HPLC system equipped with a photodiode array (PDA) or UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), an autosampler, and data acquisition software.

  • Reagents and Materials: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic acid or Acetic acid, and a certified reference standard of Sakakin.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acidified water (Solvent A) and acetonitrile or methanol (Solvent B). A typical gradient might start at 10% B, increasing to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm and 275 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare a stock solution of Sakakin reference standard in methanol. Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

    • Sample Preparation: Extract Sakakin from the sample matrix (e.g., plant material, biological fluid) using a suitable solvent like methanol. The extract may require filtration through a 0.45 µm syringe filter before injection.

Ultra-High-Performance Liquid Chromatography (UPLC-PDA)

UPLC offers faster analysis times and improved resolution compared to conventional HPLC.

  • Instrumentation: UPLC system with a PDA detector, a sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm), an autosampler, and data processing software.

  • Reagents and Materials: Same as for HPLC.

  • Chromatographic Conditions:

    • Mobile Phase: A similar gradient as HPLC, but with a steeper gradient profile to accommodate the shorter run time. For example, starting at 10% B and increasing to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm and 275 nm.

    • Injection Volume: 2 µL.

  • Standard and Sample Preparation: Similar to HPLC, but dilutions may need to be adjusted for the higher sensitivity of the UPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for bioanalytical studies and trace-level quantification.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Reagents and Materials: Same as for HPLC, with the addition of high-purity formic acid for mobile phase modification. An internal standard (IS) structurally similar to Sakakin is recommended for accurate quantification.

  • Chromatographic Conditions: Similar to UPLC conditions, optimized to achieve good separation from matrix components.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive or negative mode, to be optimized for Sakakin.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Sakakin and the IS. For example, for Sakakin (C13H18O7, MW: 286.28), a potential transition could be m/z 287 [M+H]+ → fragment ion.

    • Optimization: Optimize cone voltage, collision energy, and other MS parameters to maximize signal intensity.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare calibration standards in a surrogate matrix (e.g., blank plasma) to mimic the sample matrix and account for matrix effects.

    • Sample Preparation: Employ a more rigorous sample clean-up technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from complex matrices like plasma or tissue homogenates.

Proposed Signaling Pathway for Sakakin's Bioactivity

Based on its reported antidepressant and neuroprotective effects, a plausible signaling pathway for Sakakin involves the modulation of the Brain-Derived Neurotrophic Factor (BDNF) pathway, which plays a crucial role in neuronal survival, growth, and synaptic plasticity.

Sakakin_Signaling_Pathway Sakakin Sakakin TrkB_Receptor TrkB Receptor Sakakin->TrkB_Receptor Activates Cell_Membrane PI3K PI3K TrkB_Receptor->PI3K MAPK_ERK MAPK/ERK Pathway TrkB_Receptor->MAPK_ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB Phosphorylates MAPK_ERK->CREB Phosphorylates BDNF_Gene BDNF Gene Expression CREB->BDNF_Gene Induces Neuronal_Survival Neuronal Survival & Growth BDNF_Gene->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity BDNF_Gene->Synaptic_Plasticity

Caption: Proposed BDNF signaling pathway for Sakakin's neuroprotective effects.

Experimental Workflow for Cross-Validation

A logical and systematic workflow is essential for the effective cross-validation of different analytical methods. This ensures that the methods are producing comparable and reliable data.

Cross_Validation_Workflow Start Start: Define Validation Parameters Prepare_Samples Prepare Standard & QC Samples Start->Prepare_Samples Method1 Analyze Samples using HPLC-PDA Prepare_Samples->Method1 Method2 Analyze Samples using UPLC-PDA Prepare_Samples->Method2 Method3 Analyze Samples using LC-MS/MS Prepare_Samples->Method3 Data_Analysis Collect and Process Data from all Methods Method1->Data_Analysis Method2->Data_Analysis Method3->Data_Analysis Compare_Results Compare Performance: Linearity, Precision, Accuracy, etc. Data_Analysis->Compare_Results Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Compare_Results->Statistical_Analysis Conclusion Conclusion: Method Equivalence & Suitability Statistical_Analysis->Conclusion

Caption: Experimental workflow for the cross-validation of analytical methods.

Conclusion

The selection of an appropriate analytical method for the quantification of Sakakin depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation. While HPLC-PDA offers a cost-effective solution for routine analysis, UPLC-PDA provides faster analysis with better resolution. For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the method of choice. This guide provides the necessary framework for researchers to conduct a thorough cross-validation of these methods, thereby ensuring the generation of high-quality, reliable, and comparable data for this promising therapeutic compound.

References

A Comparative Analysis of Extraction Methodologies for Bioactive Compounds from Saraca asoca

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The efficacy of bioactive compounds in drug discovery and development is intrinsically linked to the methods employed for their extraction. The choice of extraction technique can significantly influence the yield, purity, and ultimately, the therapeutic potential of the isolated compounds. This guide provides a comprehensive comparison of different solvent extraction methods for obtaining bioactive constituents from the bark of Saraca asoca, a plant renowned in traditional medicine for its rich phytochemical profile. While the initial query concerned "Sakakin," no specific data could be retrieved under this name. Therefore, we will use the well-documented example of Saraca asoca to illustrate the comparative analysis of extraction efficacy. This guide is intended for researchers, scientists, and drug development professionals to facilitate the selection of optimal extraction strategies.

The following sections present a detailed comparison of extraction techniques based on quantitative yield and bioactivity, complete with experimental protocols and visual workflows to support data interpretation.

Quantitative Comparison of Extraction Efficacy

The selection of an appropriate solvent is critical in maximizing the yield of specific bioactive compounds. The following table summarizes the quantitative performance of different solvents used in the Soxhlet extraction of Saraca asoca bark, focusing on total phenolic and flavonoid content, as well as antioxidant activity.

Extraction SolventTotal Phenolic Content (mg GAE/g)Total Flavonoid Content (mg QE/g)Antioxidant Activity (DPPH IC₅₀ in µg/mL)
Acetone88.62 ± 2.34 53.26 ± 1.76-
Ethanol-53.26 ± 1.76 58.7
Diethyl Ether---
Methanol-->200 µg/µL (for bark extract)

Data sourced from a study on the standardization and extraction profiling of bioactive extracts of Saraca asoca.[1] A higher Total Phenolic Content and Total Flavonoid Content indicate a greater concentration of these bioactive compounds. A lower IC₅₀ value in the DPPH assay signifies stronger antioxidant activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The protocols for the Soxhlet extraction and the antioxidant activity assay are provided below.

Soxhlet Extraction Protocol[2]
  • Preparation of Plant Material: The bark of Saraca asoca is collected, washed, dried in a hot air oven at 60°C, and then ground into a coarse powder.

  • Extraction: The powdered bark is subjected to Soxhlet extraction using different solvents of varying polarity, such as ethanol, acetone, and diethyl ether.

  • Solvent Evaporation: After the extraction process, the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: The resulting extracts are stored in airtight containers at 4°C for further analysis.

DPPH Radical Scavenging Activity Assay[2]
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

  • Sample Preparation: Different concentrations of the Saraca asoca extracts are prepared from a stock solution.

  • Reaction Mixture: An aliquot of each extract concentration is mixed with the DPPH solution.

  • Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC₅₀: The IC₅₀ value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is determined from a graph of scavenging activity against extract concentration.

Visualizing Experimental and Logical Workflows

Diagrams are provided below to illustrate the experimental workflow for comparing extraction methods and a hypothetical signaling pathway that could be influenced by the bioactive compounds from Saraca asoca.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Bioactivity Assays cluster_4 Comparison and Conclusion Plant Material (Saraca asoca bark) Plant Material (Saraca asoca bark) Grinding and Sieving Grinding and Sieving Plant Material (Saraca asoca bark)->Grinding and Sieving Soxhlet Extraction Soxhlet Extraction Grinding and Sieving->Soxhlet Extraction Solvent 1 (e.g., Ethanol) Solvent 1 (e.g., Ethanol) Soxhlet Extraction->Solvent 1 (e.g., Ethanol) Solvent 2 (e.g., Acetone) Solvent 2 (e.g., Acetone) Soxhlet Extraction->Solvent 2 (e.g., Acetone) Solvent 3 (e.g., Diethyl Ether) Solvent 3 (e.g., Diethyl Ether) Soxhlet Extraction->Solvent 3 (e.g., Diethyl Ether) Crude Extract 1 Crude Extract 1 Solvent 1 (e.g., Ethanol)->Crude Extract 1 Crude Extract 2 Crude Extract 2 Solvent 2 (e.g., Acetone)->Crude Extract 2 Crude Extract 3 Crude Extract 3 Solvent 3 (e.g., Diethyl Ether)->Crude Extract 3 Phytochemical Analysis Phytochemical Analysis (e.g., TPC, TFC) Crude Extract 1->Phytochemical Analysis Antioxidant Assay (DPPH) Antioxidant Assay (DPPH) Crude Extract 1->Antioxidant Assay (DPPH) Data Comparison Data Comparison Phytochemical Analysis->Data Comparison Crude Extract 2->Phytochemical Analysis Crude Extract 2->Antioxidant Assay (DPPH) Crude Extract 3->Phytochemical Analysis Crude Extract 3->Antioxidant Assay (DPPH) Antioxidant Assay (DPPH)->Data Comparison Conclusion on Optimal Method Conclusion on Optimal Method Data Comparison->Conclusion on Optimal Method

Caption: Experimental workflow for comparing the efficacy of different extraction solvents.

G Bioactive Compound Bioactive Compound Receptor Receptor Bioactive Compound->Receptor Binds to Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cellular Response Cellular Response Gene Expression->Cellular Response Leads to

References

Unraveling the In Vivo and In Vitro Efficacy of Novel Therapeutics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive understanding of a drug's activity, both within a controlled laboratory setting and in a living organism, is paramount for successful therapeutic development. This guide provides a comparative overview of the methodologies used to assess the in vivo and in vitro efficacy of emerging therapeutics, using the hypothetical molecule "Sakakin" as an illustrative example. Due to the current lack of publicly available scientific data on a compound named "Sakakin," this guide will utilize a generalized framework and hypothetical data to demonstrate the principles of in vivo and in vitro correlation.

While extensive searches for "Sakakin" did not yield information on a specific bioactive molecule, the principles outlined below are fundamental to the preclinical evaluation of any new chemical entity. The following sections will detail common experimental protocols, present hypothetical data in structured tables, and visualize key concepts using diagrams.

Correlating In Vitro Potency with In Vivo Efficacy

The primary goal of preclinical pharmacological studies is to establish a correlation between a drug's effects observed in vitro (in a test tube or culture dish) and its activity in vivo (in a living organism). A strong in vivo/in vitro correlation (IVIVC) is a key indicator of a drug's potential for clinical success.

In Vitro Assessment of "Sakakin" Activity

In vitro assays are essential for initial screening and characterization of a drug's mechanism of action. These assays provide a controlled environment to study the direct interaction of a compound with its molecular target.

Table 1: Hypothetical In Vitro Activity of Sakakin

Assay TypeTargetEndpointSakakin IC₅₀/EC₅₀ (nM)Alternative 1 IC₅₀/EC₅₀ (nM)Alternative 2 IC₅₀/EC₅₀ (nM)
Kinase AssayKinase XInhibition of phosphorylation152510
Cell Proliferation AssayCancer Cell Line YInhibition of cell growth508035
Reporter Gene AssayTranscription Factor ZModulation of gene expression10015075

Experimental Protocol: Kinase Assay

A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical assay.

  • Reagents and Materials: Recombinant Kinase X, substrate peptide, ATP, "Sakakin" (or alternative compounds) at various concentrations, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Kinase X is incubated with the substrate peptide and varying concentrations of "Sakakin" in a kinase buffer.

    • The enzymatic reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

    • The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

In Vivo Evaluation of "Sakakin" Efficacy

In vivo studies are crucial to assess a drug's efficacy, safety, pharmacokinetics, and pharmacodynamics in a complex biological system. Animal models that mimic human diseases are often employed for these studies.

Table 2: Hypothetical In Vivo Efficacy of Sakakin in a Xenograft Mouse Model

Treatment GroupDosing RegimenTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control10 mL/kg, oral, daily0+2.5
Sakakin20 mg/kg, oral, daily65-1.2
Alternative 130 mg/kg, oral, daily50-5.8
Alternative 215 mg/kg, oral, daily72-3.1

Experimental Protocol: Xenograft Mouse Model

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.

  • Tumor Implantation: Human cancer cell line Y is subcutaneously injected into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. "Sakakin" (or alternative compounds) and a vehicle control are administered according to the specified dosing regimen.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity.

  • Endpoint: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated relative to the vehicle control group.

Visualizing the Path from Lab Bench to Living System

Diagrams can effectively illustrate the complex processes involved in drug discovery and development.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_screening High-Throughput Screening biochemical_assays Biochemical Assays (e.g., Kinase Assay) invitro_screening->biochemical_assays cell_based_assays Cell-Based Assays (e.g., Proliferation) biochemical_assays->cell_based_assays animal_models Animal Models (e.g., Xenograft) cell_based_assays->animal_models Lead Compound Selection pk_pd_studies Pharmacokinetics & Pharmacodynamics animal_models->pk_pd_studies toxicology Toxicology Studies pk_pd_studies->toxicology clinical_trials Clinical Trials toxicology->clinical_trials IND Submission

Caption: A simplified workflow from in vitro screening to in vivo studies and clinical trials.

Hypothetical Signaling Pathway of Sakakin

Understanding the signaling pathway a drug modulates is critical. The following diagram illustrates a hypothetical pathway affected by "Sakakin."

signaling_pathway receptor Receptor kinase_x Kinase X receptor->kinase_x Activates sakakin Sakakin sakakin->kinase_x Inhibits downstream_protein Downstream Protein kinase_x->downstream_protein Phosphorylates transcription_factor_z Transcription Factor Z downstream_protein->transcription_factor_z Activates gene_expression Gene Expression transcription_factor_z->gene_expression Regulates cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response

Caption: Hypothetical signaling pathway showing Sakakin's inhibitory effect on Kinase X.

Sakakin in Biosensors: A Comparative Performance Analysis Against Other Glucosides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of specific research detailing the performance of sakakin (orcinol glucoside) in biosensor applications. While the unique chemical structure of sakakin, a phenolic glycoside naturally occurring in plants such as Curculigo orchioides, suggests potential for its use in the development of biosensors for detecting specific biological markers, there is a lack of published experimental data to support a direct comparison with other glucosides in this context.

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for understanding how a novel glucoside like sakakin could be evaluated for biosensor performance. In the absence of direct comparative data for sakakin, this document will outline the typical performance metrics, experimental protocols, and underlying principles used to evaluate other glucosides in biosensor systems.

Understanding Glucosides in Biosensing

Glucosides are a class of molecules in which a sugar molecule, in this case, glucose, is bonded to another non-sugar molecule, referred to as an aglycone. In the context of biosensors, the glucose moiety can be recognized by specific enzymes, such as glucose oxidase, or other recognition elements, leading to a measurable signal. The nature of the aglycone can significantly influence the molecule's chemical and physical properties, including its stability, solubility, and interaction with the biosensor's transducer surface.

Key Performance Metrics for Glucoside-Based Biosensors

To objectively compare the performance of different glucosides in a biosensor, researchers typically evaluate several key parameters. A hypothetical comparison table is presented below to illustrate how data for sakakin would be structured if it were available.

Performance MetricSakakin (Orcinol Glucoside)Glucoside A (e.g., p-Aminophenyl β-D-glucopyranoside)Glucoside B (e.g., Methyl β-D-glucopyranoside)
Sensitivity Data not availableHighModerate
Limit of Detection (LOD) Data not availableLowModerate
Linear Range Data not availableWideNarrow
Selectivity Data not availableHighHigh
Response Time Data not availableFastModerate
Stability Data not availableGoodExcellent

Experimental Protocols for Performance Evaluation

The following are detailed methodologies for key experiments that would be cited to gather the data presented in the comparison table.

Biosensor Fabrication and Glucoside Immobilization

This protocol describes the general steps for creating an electrochemical biosensor using a glucoside.

  • Electrode Preparation: A glassy carbon electrode (GCE) is polished with alumina slurry and sonicated in ethanol and deionized water to ensure a clean surface.

  • Nanomaterial Modification (Optional): To enhance the electrode's conductivity and surface area, a nanomaterial, such as gold nanoparticles or carbon nanotubes, is often drop-casted onto the GCE surface.

  • Glucoside Immobilization: The glucoside (e.g., sakakin) is immobilized on the modified electrode surface. This can be achieved through various methods, including covalent bonding, electropolymerization, or entrapment in a polymer matrix like chitosan.

  • Enzyme Immobilization: An enzyme specific to glucose, typically glucose oxidase (GOx), is then immobilized on the glucoside-modified electrode. Cross-linking agents like glutaraldehyde are often used to ensure stable immobilization.

Electrochemical Performance Evaluation

Cyclic voltammetry (CV) and amperometry are standard electrochemical techniques used to assess the biosensor's performance.

  • Cyclic Voltammetry (CV): CV is used to characterize the electrochemical behavior of the modified electrode. The experiment is performed in a phosphate buffer solution (PBS) with and without the target analyte (e.g., glucose). The resulting voltammogram provides information about the redox reactions occurring at the electrode surface.

  • Amperometric Detection: Amperometry is used to determine the biosensor's sensitivity, linear range, and limit of detection. A constant potential is applied to the working electrode, and the current response is measured upon the addition of varying concentrations of the analyte.

Selectivity and Stability Studies
  • Interference Study: To assess selectivity, the amperometric response of the biosensor is measured in the presence of potential interfering substances commonly found in biological samples, such as ascorbic acid, uric acid, and other sugars.

  • Stability Study: The long-term stability of the biosensor is evaluated by storing it at a specific temperature (e.g., 4°C) and periodically measuring its response to a fixed concentration of the analyte over several weeks.

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in biosensing can aid in understanding the underlying mechanisms.

General Signaling Pathway for an Enzymatic Glucose Biosensor

The following diagram illustrates the basic principle of an enzymatic glucose biosensor, which would be the likely mechanism for a sakakin-based sensor.

Signaling_Pathway cluster_electrode Biosensor Surface Glucose Glucose GOx_ox GOx (FAD) Glucose->GOx_ox Enzymatic Reaction GOx_red GOx (FADH2) GOx_ox->GOx_red H2O2 H2O2 GOx_red->H2O2 O2 O2 O2->GOx_ox Electrode Electrode H2O2->Electrode Oxidation Signal Electrical Signal Electrode->Signal

Caption: Enzymatic detection of glucose at the biosensor surface.

Experimental Workflow for Biosensor Performance Evaluation

This diagram outlines the logical steps involved in fabricating and testing a new glucoside-based biosensor.

Experimental_Workflow cluster_prep Biosensor Preparation cluster_eval Performance Evaluation A Electrode Cleaning (GCE) B Nanomaterial Modification A->B C Sakakin (Glucoside) Immobilization B->C D Enzyme (GOx) Immobilization C->D E Electrochemical Characterization (CV) D->E F Amperometric Sensing D->F I Data Analysis & Comparison E->I G Selectivity (Interference) Test F->G H Stability Test F->H G->I H->I

Caption: Workflow for fabrication and evaluation of a glucoside biosensor.

Conclusion

While the potential for sakakin in biosensor applications is noted, the current body of scientific literature does not provide the necessary experimental data to conduct a thorough performance comparison against other glucosides. The frameworks and protocols outlined in this guide serve as a blueprint for how such an evaluation could be structured once research in this specific area becomes available. For now, researchers and professionals in drug development are encouraged to consider the established performance of other phenolic and common glucosides as a benchmark for any future investigations into sakakin-based biosensors.

head-to-head study of Sakakin and other metabolic disorder treatments

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and clinical trial databases, no head-to-head studies, clinical trials, or published research could be identified for a metabolic disorder treatment referred to as "Sakakin."

This absence of data prevents the creation of a comparative guide as requested. The term "Sakakin" does not appear in publicly available scientific and medical research databases in the context of metabolic disorder treatments. It is possible that "Sakakin" may be a very early-stage compound not yet in the public domain, a brand name in a specific region not indexed in global databases, or a potential misspelling of another therapeutic agent.

For researchers, scientists, and drug development professionals, access to published, peer-reviewed data is crucial for evaluating the efficacy and safety of any therapeutic agent. Without such data for "Sakakin," a comparison with other established or investigational treatments for metabolic disorders cannot be conducted.

Metabolic disorders, such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease, are complex conditions with numerous approved and experimental therapeutic options.[1][2] The development of new treatments is an active area of research, with many novel therapies emerging that target various pathways involved in metabolism.[1][3] These new therapeutics often undergo rigorous preclinical and clinical testing, including head-to-head studies against existing standards of care, to establish their relative benefits and risks.

Given the lack of information on "Sakakin," it is recommended that researchers interested in this topic verify the name and spelling of the compound. If "Sakakin" is an internal designation for a novel compound, it is unlikely that comparative data will be publicly available until preclinical or clinical studies are published.

For a comprehensive understanding of the current landscape of metabolic disorder treatments, professionals are encouraged to review the extensive literature on established and emerging therapies. This includes studies on glucagon-like peptide-1 (GLP-1) receptor agonists, sodium-glucose cotransporter-2 (SGLT2) inhibitors, and other drug classes that have demonstrated efficacy in managing various aspects of metabolic diseases.

References

A Comparative Analysis of Leading Hydrating Agents in Skincare Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of efficacious skincare formulations, the selection of hydrating ingredients is paramount for maintaining the skin's barrier function and overall health. While the term "Sakakin" did not yield any relevant scientific data in the context of skincare, this guide provides a comparative analysis of well-established hydrating agents: Hyaluronic Acid, Glycerin, and Sake extract. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Comparative Analysis of Hydrating Ingredients

The efficacy of a hydrating ingredient is determined by its mechanism of action and its ability to increase the water content of the stratum corneum. The following table summarizes the key characteristics of Hyaluronic Acid, Glycerin, and Sake Extract based on available scientific literature.

FeatureHyaluronic AcidGlycerinSake Extract
Primary Mechanism Humectant; forms a film on the skin to prevent water loss.[1][2]Humectant; attracts water from the dermis and the environment.[2][3]Contains amino acids and saccharides that act as natural moisturizing factors (NMFs).[4]
Molecular Weight High and low molecular weight variants exist, affecting penetration depth.[2]Low molecular weight allows for deeper penetration into the stratum corneum.[2][5]Comprises a mixture of molecules with varying molecular weights.[4]
Key Benefits Excellent at binding and retaining large amounts of water, providing immediate plumping effect.[6]Highly effective at increasing skin hydration, even in low humidity conditions.[2][3]Provides hydration and may offer additional benefits like skin brightening due to kojic acid.[4][7]
Considerations High molecular weight versions may not penetrate the skin deeply and can potentially draw moisture from the skin in very dry environments.[3]Can feel sticky at high concentrations.[2]Efficacy can vary depending on the specific fermentation process and composition of the extract.[4]

Experimental Protocols for Assessing Skin Hydration

To quantitatively evaluate the hydrating properties of skincare ingredients, standardized non-invasive methods are employed. The two most common techniques are Corneometry, for measuring stratum corneum hydration, and Transepidermal Water Loss (TEWL) measurement, for assessing skin barrier function.

Corneometry: Measurement of Stratum Corneum Hydration

Corneometry measures the electrical capacitance of the skin, which is directly related to its water content.[8][9]

  • Principle: The measurement is based on the high dielectric constant of water compared to other substances in the skin.[10] An increase in skin hydration leads to a proportional increase in its capacitance.[8]

  • Apparatus: A Corneometer (e.g., Corneometer® CM 825) is used.[11]

  • Procedure:

    • Subjects should acclimate in a room with controlled temperature (e.g., 21 ± 1°C) and humidity (e.g., 50 ± 5%) for at least 30 minutes before measurements are taken.[11][12]

    • A baseline measurement is taken from a defined area on the skin (e.g., volar forearm) before product application.[11]

    • The test product is applied to the designated area.

    • Measurements are repeated at specific time intervals (e.g., 1, 2, 4, 6, and 24 hours) post-application.[11][13]

    • At each time point, three independent measurements are taken and the average is recorded.[11]

    • An untreated area serves as a control to account for environmental fluctuations.[11]

Transepidermal Water Loss (TEWL): Assessment of Skin Barrier Function

TEWL measures the amount of water that passively evaporates from the skin's surface. A lower TEWL value indicates a healthier and more intact skin barrier.[14][15]

  • Principle: The "open chamber" method measures the density gradient of water vapor close to the skin's surface using temperature and relative humidity sensors.[15]

  • Apparatus: A Tewameter (e.g., Tewameter® TM 300) is commonly used.[16]

  • Procedure:

    • Similar to Corneometry, subjects must acclimate to a controlled environment.[17]

    • A baseline TEWL measurement is taken from the test area.

    • The test product is applied.

    • TEWL is measured at specified time points after application.[13]

    • The probe is held perpendicular to the skin surface, and the reading is allowed to stabilize before being recorded.[15]

    • Continuous measurements can be taken to assess the dynamic effects of the product on the skin barrier.[16]

Visualizing Experimental and Conceptual Frameworks

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.

ExperimentalWorkflow cluster_pre Pre-Measurement cluster_treatment Treatment cluster_post Post-Measurement Acclimatization Subject Acclimatization (Controlled Temp & Humidity) Baseline Baseline Measurement (Corneometry & TEWL) Acclimatization->Baseline Application Product Application (Test Formulation vs. Control) Baseline->Application Measurements Repeated Measurements (e.g., 1, 2, 4, 8, 24 hrs) Application->Measurements Data Data Analysis (Comparison to Baseline & Control) Measurements->Data SkinBarrier cluster_epidermis Epidermis SC Stratum Corneum (Brick and Mortar Structure) FilmFormer Film-Former (e.g., Hyaluronic Acid) SC->FilmFormer Occlusive Layer TEWL TEWL (Water Evaporation) SC->TEWL Barrier Prevents Granular Granular Layer Granular->SC Spinosum Spinosum Layer Spinosum->Granular Basale Basal Layer Basale->Spinosum Dermis Dermis (Water Reservoir) Dermis->Basale Water Supply Humectant Humectant (e.g., Glycerin) Humectant->SC Attracts Water

References

A Comparative Analysis of the Biological Activity of Sakacin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Sakakin" did not yield significant results in a search of scientific literature for a compound with a range of biologically active derivatives. However, the term "Sakacin" refers to a well-studied class of bacteriocins with numerous derivatives and extensive research on their comparative biological activities. This guide will proceed under the assumption that the intended subject was "Sakacin" and will comparatively analyze the activities of its various forms.

Sakacins are a group of antimicrobial peptides (bacteriocins) produced by strains of Lactobacillus sakei, a lactic acid bacterium.[1] They are of significant interest in the food industry as natural preservatives and in medical research for their potent activity against pathogenic bacteria, particularly Listeria monocytogenes.[2][3] Sakacins are typically classified as class IIa bacteriocins, which are small, heat-stable, and exert their antimicrobial effect by disrupting the cell membrane of target organisms.[1][4] This guide provides a comparative overview of the biological activities of different Sakacin derivatives, details the experimental methods used for their evaluation, and illustrates their regulatory and mechanistic pathways.

Data Presentation: Comparative Antimicrobial Activity

The potency of different Sakacin derivatives can vary significantly depending on the specific peptide and the target microorganism. The following tables summarize quantitative data from studies comparing the antimicrobial activity of various Sakacins. Activity is commonly measured by the 50% Inhibitory Concentration (IC50) or the Minimum Inhibitory Concentration (MIC).

Table 1: Comparative Potency (IC50) of Sakacin P and Sakacin A against Listeria monocytogenes

This table presents data from a comprehensive study that evaluated the susceptibility of 200 different L. monocytogenes strains to Sakacin P and Sakacin A.[5]

Sakacin DerivativeIC50 Range (ng/mL)Mean Potency
Sakacin P 0.01 - 0.61High
Sakacin A 0.16 - 44.2Moderate to Low
Data sourced from a study on 200 strains of Listeria monocytogenes.[5]

Table 2: Antimicrobial Spectrum (MIC) of Sakacin ZFM225

This table shows the Minimum Inhibitory Concentration (MIC) of a novel derivative, Sakacin ZFM225, against a panel of Gram-positive and Gram-negative bacteria.[1]

Target MicroorganismStrainMIC (mg/mL)
Micrococcus luteus102090.125
Staphylococcus aureusD480.500
Escherichia coliDH5αSome Activity
Salmonella paratyphi ACMCC 50093Some Activity
Salmonella choleraesuisATCC 13312Some Activity
Pseudomonas aeruginosaATCC 47085Some Activity
Qualitative "certain antibacterial activity" was reported, but specific MIC values were not provided for these strains.[1]

Experimental Protocols

The data presented above are typically generated using standardized microbiological assays. The following are detailed methodologies for key experiments.

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

  • Preparation of Antimicrobial Agent: A stock solution of the purified Sakacin derivative is prepared and serially diluted (typically two-fold) in a liquid growth medium (e.g., BHI broth for Listeria) in a 96-well microtiter plate.

  • Inoculum Preparation: The target bacterial strain is grown overnight in a suitable broth. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Incubation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the diluted Sakacin. Control wells containing only the medium (negative control) and inoculum without Sakacin (positive growth control) are included.

  • Data Analysis: The plate is incubated under optimal conditions (e.g., 37°C for 18-24 hours). The MIC is recorded as the lowest concentration of the Sakacin derivative at which no visible growth (turbidity) of the microorganism is observed.[6]

2. Antimicrobial Activity Determination via Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition it creates on an agar plate seeded with a target microorganism.

  • Indicator Lawn Preparation: A fresh overnight culture of the indicator strain is uniformly spread over the surface of an appropriate agar medium (e.g., BHI agar).

  • Well Creation: Sterile wells (e.g., 6-8 mm in diameter) are cut into the agar plate.

  • Sample Application: A specific volume of the Sakacin-containing solution (e.g., cell-free supernatant from the producer strain or a purified solution) is added to each well.

  • Incubation: The plates are incubated for a specified time and temperature (e.g., 24 hours at 37°C).

  • Analysis: The antimicrobial activity is determined by measuring the diameter of the clear zone of inhibition around the well. The activity is often expressed in Arbitrary Units per milliliter (AU/mL), calculated as the reciprocal of the highest dilution that still produces a clear zone of inhibition.

Signaling Pathways and Mechanisms

Regulation of Sakacin Production: A Quorum Sensing Pathway

The production of Sakacins in Lactobacillus sakei is not constitutive; it is tightly regulated by a cell-density-dependent signaling system known as quorum sensing. This allows the bacteria to produce the antimicrobial peptides only when the population is large enough to benefit from it.[4]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IP Inducer Peptide (IP) HPK Histidine Protein Kinase (HPK) IP->HPK Binds & Activates RR Response Regulator (RR) HPK->RR Phosphorylates Exporter ABC Transporter Exporter->IP as mature IP RR_P Phosphorylated Response Regulator Genes Sakacin Gene Cluster (sppA, spiA, etc.) RR_P->Genes Activates Transcription Precursor Sakacin Precursor (with leader peptide) Genes->Precursor Transcription & Translation Precursor->Exporter Processed & Exported

Caption: Quorum sensing regulation of Sakacin production in L. sakei.

Mechanism of Action: Pore Formation in Target Cell Membrane

Class IIa Sakacins, including Sakacin A and P, share a common mechanism of action against susceptible bacteria. They specifically target the cell membrane, leading to its permeabilization and ultimately, cell death.[1][7]

G cluster_workflow Sakacin Mechanism of Action S1 1. Sakacin Peptide (e.g., Sakacin P) S2 2. Binding to Receptor on Target Cell Membrane S1->S2 S3 3. Insertion into Membrane & Oligomerization S2->S3 S4 4. Pore Formation S3->S4 S5 5. Leakage of Ions (K+, H+) and ATP S4->S5 S6 6. Dissipation of Proton Motive Force & Cell Death S5->S6

Caption: Step-wise mechanism of membrane disruption by Class IIa Sakacins.

References

Safety Operating Guide

Proper Disposal and Safe Handling of Sakakin (Orcinol Glucoside)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential safety and logistical information for the proper disposal of Sakakin, also known as Orcinol Glucoside. Adherence to these procedures is critical for personal safety and environmental protection.

Immediate Safety and Disposal Plan

Sakakin (Orcinol Glucoside) is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), and is also a combustible solid.[1] Therefore, it must be handled as a hazardous chemical and disposed of in accordance with all federal, state, and local regulations for hazardous waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.

Step-by-Step Disposal Guide:
  • Waste Identification and Collection:

    • All materials contaminated with Sakakin, including unused product, solutions, and disposable labware (e.g., pipette tips, gloves, weighing paper), must be considered hazardous waste.

    • Collect all Sakakin waste in a designated, compatible, and clearly labeled hazardous waste container.

  • Waste Segregation:

    • Solid Waste: Collect dry Sakakin powder and contaminated solid materials in a securely sealed container labeled "Sakakin Solid Waste."

    • Liquid Waste: Collect solutions containing Sakakin in a separate, leak-proof container labeled "Sakakin Liquid Waste." Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure containers are tightly sealed to prevent leaks or spills.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Incineration is a potential disposal method for combustible solids like Sakakin, but the final disposal method will be determined by the waste management facility.

Quantitative Data

PropertyValue
Synonyms Orcinol Glucoside, 1-O-β-D-Glucosylorcinol
CAS Number 21082-33-7
Molecular Formula C₁₃H₁₈O₇
Molecular Weight 286.28 g/mol
Appearance Solid
Storage Temperature -20°C
GHS Hazard Classifications Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3

Experimental Protocols

Cell Viability (CCK-8) Assay

This protocol is used to assess the effect of Sakakin on cell viability.

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a suitable density.

  • Treatment: After cell adherence, treat the cells with varying concentrations of Sakakin. Include appropriate controls (e.g., vehicle control).

  • Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).

  • Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

Sakakin_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Solid_Waste Solid Sakakin Waste (e.g., powder, contaminated labware) PPE->Solid_Waste Liquid_Waste Liquid Sakakin Waste (e.g., solutions) PPE->Liquid_Waste Labeled_Container_S Seal in Labeled Solid Waste Container Solid_Waste->Labeled_Container_S Labeled_Container_L Seal in Labeled Liquid Waste Container Liquid_Waste->Labeled_Container_L Secure_Area Store in Designated Secure Area Labeled_Container_S->Secure_Area Labeled_Container_L->Secure_Area EHS_Contact Contact EHS for Pickup Secure_Area->EHS_Contact Final_Disposal Professional Disposal (e.g., Incineration) EHS_Contact->Final_Disposal

Sakakin Disposal Workflow

Wnt_Signaling_Pathway cluster_nucleus Inside Nucleus Sakakin Sakakin Wnt Wnt Ligand Sakakin->Wnt promotes Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Nucleus Nucleus Beta_Catenin->Nucleus accumulates and translocates TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Wnt/β-catenin Signaling Pathway influenced by Sakakin

CCK8_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-Well Plate Start->Seed_Cells Treat_Cells Treat with Sakakin (Varying Concentrations) Seed_Cells->Treat_Cells Incubate_1 Incubate for Specified Period Treat_Cells->Incubate_1 Add_CCK8 Add CCK-8 Solution to Each Well Incubate_1->Add_CCK8 Incubate_2 Incubate for 1-4 Hours Add_CCK8->Incubate_2 Measure_Absorbance Measure Absorbance at 450 nm Incubate_2->Measure_Absorbance Analyze_Data Analyze Data to Determine Cell Viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Cell Viability (CCK-8) Assay Workflow

References

Essential Safety and Operational Guide for Handling Sakakin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Sakakin (3-Hydroxy-5-methylphenyl β-D-glucopyranoside; CAS No. 21082-33-7). The information herein is compiled to ensure the safe execution of laboratory procedures, including handling, storage, and disposal.

Disclaimer: No specific Safety Data Sheet (SDS), detailed experimental protocols, or biological activity data for Sakakin could be located in publicly available resources. The following guidance is based on general laboratory safety principles and data from structurally similar, non-hazardous glycoside compounds. It is imperative to supplement this guide with a substance-specific risk assessment before commencing any work.

Section 1: Personal Protective Equipment (PPE) and Safety Precautions

While Sakakin is not classified as a hazardous substance based on available information for similar compounds, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for handling Sakakin in a solid (powder) or solution form.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles and splashes.
Hand Protection Nitrile or latex glovesPrevents direct skin contact.
Body Protection Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Generally not required for small quantities. Use a dust mask or work in a fume hood if generating dust.Minimizes inhalation of fine particles.
General Handling Precautions
  • Avoid Dust Generation: Handle Sakakin powder carefully to avoid creating airborne dust. Use of a fume hood or a well-ventilated area is recommended, especially when handling larger quantities.

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.

  • Hygiene: Wash hands thoroughly with soap and water after handling Sakakin, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Section 2: Operational and Disposal Plans

Proper operational procedures and waste disposal are critical for maintaining a safe and compliant laboratory.

Step-by-Step Handling and Weighing Protocol

The following workflow outlines the standard procedure for handling and weighing solid Sakakin.

G cluster_prep Preparation cluster_weigh Weighing cluster_cleanup Cleanup Prep_Area Designate Weighing Area Don_PPE Don Personal Protective Equipment (PPE) Prep_Area->Don_PPE Tare_Balance Tare Analytical Balance with Weighing Vessel Don_PPE->Tare_Balance Transfer_Sakakin Carefully Transfer Sakakin Powder Tare_Balance->Transfer_Sakakin Record_Weight Record the Exact Weight Transfer_Sakakin->Record_Weight Seal_Container Securely Seal the Stock Container Record_Weight->Seal_Container Clean_Area Decontaminate Weighing Area Seal_Container->Clean_Area Dispose_Waste Dispose of Contaminated Materials Clean_Area->Dispose_Waste Doff_PPE Remove PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Standard workflow for handling and weighing Sakakin powder.
Decontamination and Disposal Procedures

As Sakakin is not considered hazardous, standard procedures for the disposal of non-hazardous chemical waste can be followed.

Procedure Instructions
Spill Cleanup (Solid) 1. Wear appropriate PPE. 2. Gently sweep or vacuum the spilled powder. Avoid creating dust. 3. Place the collected material in a sealed container for disposal. 4. Decontaminate the spill area with soap and water.
Spill Cleanup (Solution) 1. Wear appropriate PPE. 2. Absorb the spill with an inert material (e.g., paper towels, vermiculite). 3. Place the absorbent material in a sealed container for disposal. 4. Decontaminate the spill area with soap and water.
Waste Disposal Dispose of waste Sakakin and contaminated materials (e.g., gloves, weighing paper) in the regular laboratory solid waste stream, unless institutional policies require otherwise. For liquid waste, small quantities can typically be flushed down the drain with copious amounts of water, pending institutional approval.
Container Disposal Empty containers should be rinsed with a suitable solvent (e.g., water or ethanol), and the rinsate disposed of as non-hazardous liquid waste. The rinsed container can then be disposed of in the regular trash or recycled.

The logical flow for decontamination and disposal is illustrated below.

G Spill Spill Occurs Assess_Spill Assess Spill (Solid or Liquid?) Spill->Assess_Spill Solid_Spill Solid Spill Assess_Spill->Solid_Spill Solid Liquid_Spill Liquid Spill Assess_Spill->Liquid_Spill Liquid Sweep_Vacuum Gently Sweep or Vacuum Solid_Spill->Sweep_Vacuum Absorb_Spill Absorb with Inert Material Liquid_Spill->Absorb_Spill Containerize Place in Sealed Container Sweep_Vacuum->Containerize Absorb_Spill->Containerize Decontaminate Decontaminate Area (Soap and Water) Containerize->Decontaminate Dispose Dispose of Waste per Institutional Guidelines Decontaminate->Dispose

Caption: Decision workflow for Sakakin spill decontamination and disposal.

Section 3: Experimental Protocols and Biological Context

Currently, there are no specific, peer-reviewed experimental protocols or established signaling pathways available in the public domain for Sakakin (3-Hydroxy-5-methylphenyl β-D-glucopyranoside).

It is important to distinguish this chemical from "Sakacin," which is a bacteriocin produced by Lactobacillus sakei and has a distinct biological function.

For researchers investigating the biological effects of Sakakin, it is recommended to perform initial dose-response studies and cytotoxicity assays to establish safe and effective concentrations for in vitro or in vivo experiments. Given the lack of data, a cautious and systematic approach is advised.

This guide is intended to be a foundational resource. Always consult your institution's safety office and adhere to all applicable regulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.